Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLWLDQXFCTDSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368261 | |
| Record name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91076-96-9 | |
| Record name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, a substituted 2-aminothiophene of significant interest in medicinal chemistry and materials science. The core of this synthesis is the Gewald multicomponent reaction, a versatile and efficient method for the formation of polysubstituted thiophenes.[1][2][3] This document will elucidate the underlying mechanism of the Gewald reaction, offer a detailed experimental protocol, and provide insights into the critical parameters that govern the reaction's success. The content is structured to provide both a robust theoretical understanding and practical, actionable guidance for laboratory synthesis.
Introduction: The Significance of 2-Aminothiophenes
2-Aminothiophenes are a privileged scaffold in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4] The specific target molecule, ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, incorporates a bromophenyl moiety, a common feature in pharmacologically active compounds that can modulate metabolic stability and receptor binding affinity. Its synthesis via the Gewald reaction offers a convergent and atom-economical approach to this valuable heterocyclic building block.[1][5]
The Gewald Reaction: A Mechanistic Deep Dive
The Gewald reaction is a one-pot synthesis that brings together a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[2][6] In the context of synthesizing ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, the reactants are 4-bromobenzaldehyde, ethyl cyanoacetate, and elemental sulfur. The reaction proceeds through a series of well-defined, yet intricate, steps.
Step 1: Knoevenagel Condensation
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (4-bromobenzaldehyde) and the active methylene compound (ethyl cyanoacetate).[6][7][8] The base, typically a secondary amine like morpholine or diethylamine, deprotonates the ethyl cyanoacetate to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-(4-bromophenyl)acrylate.[6][7]
Causality Behind Experimental Choices: The choice of base is critical. Secondary amines are often preferred as they are sufficiently basic to deprotonate the α-cyanoester without promoting significant side reactions. The removal of the water formed during the condensation drives the equilibrium towards the product.
Step 2: Michael Addition of Sulfur
The next crucial step involves the addition of elemental sulfur to the Knoevenagel adduct. The exact mechanism of sulfur addition has been a subject of extensive study, with recent computational studies providing deeper insights.[7][8] It is proposed that the base activates the elemental sulfur (S8), and a Michael-type addition of a sulfur nucleophile to the β-position of the α,β-unsaturated nitrile occurs.[9] This is followed by the formation of a thiolate intermediate.
Step 3: Intramolecular Cyclization and Tautomerization
The thiolate intermediate then undergoes an intramolecular cyclization by attacking the carbon of the nitrile group.[6][7] This ring-closure step forms a five-membered heterocyclic ring. Subsequent tautomerization of the resulting imine to the more stable enamine leads to the final product, the 2-aminothiophene.[6] Aromatization of the thiophene ring is the thermodynamic driving force for the final steps of the reaction.[7]
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the Gewald synthesis of ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. ijpbs.com [ijpbs.com]
- 5. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Abstract: The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, serving as a versatile synthon for a multitude of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of a specific, promising derivative: Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. We delve into its chemical identity, a robust synthesis protocol via the Gewald reaction, methodologies for characterizing its core physicochemical properties, and a detailed breakdown of its spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule as a building block for novel therapeutics, particularly in oncology, infectious diseases, and inflammatory conditions.[2][3]
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is establishing its precise identity. Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a polysubstituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The strategic placement of the amino, ethyl carboxylate, and bromophenyl groups confers a unique combination of reactivity, lipophilicity, and potential for hydrogen bonding and halogen bonding interactions, making it a molecule of significant interest in drug design.
While a specific CAS Number for this exact structure is not prominently available in public databases, its identity is unequivocally defined by its structure and systematic name. Key identifiers are summarized below.
| Identifier | Value | Source/Method |
| IUPAC Name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | --- |
| Molecular Formula | C₁₃H₁₂BrNO₂S | Calculated |
| Molecular Weight | 326.21 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C1=C(N)SC(=C1)C2=CC=C(Br)C=C2 | Predicted |
| InChI Key | (Predicted) | Predicted |
Figure 1: 2D Structure of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Synthesis and Purification
The most convergent and established method for preparing 2-aminothiophenes is the Gewald three-component reaction.[1] This one-pot synthesis involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst. The causality behind this choice is its operational simplicity, high atom economy, and the ready availability of starting materials.
The Gewald Reaction: A Mechanistic Overview
The reaction proceeds through an initial Knoevenagel condensation between the aldehyde (4-bromobenzaldehyde) and the active methylene compound (ethyl cyanoacetate). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. A subsequent intramolecular cyclization and tautomerization yields the final 2-aminothiophene product. The base (e.g., morpholine or diethylamine) is crucial as it catalyzes both the initial condensation and facilitates the addition of sulfur.
Synthesis Workflow
The logical flow from starting materials to the purified final product is depicted below. This self-validating workflow ensures checkpoints for reaction completion and purity assessment.
Caption: Workflow for the Gewald synthesis of the title compound.
Experimental Protocol for Synthesis
This protocol is adapted from established procedures for similar 2-aminothiophene syntheses.[4]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (60 mL).
-
Addition of Reagents: Sequentially add 4-bromobenzaldehyde (0.10 mol), ethyl cyanoacetate (0.10 mol), and finely powdered elemental sulfur (0.10 mol).
-
Catalyst Addition: Add morpholine (0.12 mol) dropwise to the stirred suspension. The choice of morpholine is due to its efficacy as a base catalyst in this reaction.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Workup: Once the reaction is complete (disappearance of starting aldehyde), remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product as a crystalline solid.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Core Physicochemical Properties
The physical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.
Summary of Physicochemical Properties
| Property | Value / Expected Value | Significance |
| Physical State | Crystalline Solid | Impacts handling, formulation, and stability. |
| Melting Point | To be determined experimentally. Expected >100 °C. | A key indicator of purity and lattice energy. |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, Chloroform. | Crucial for assay development and bioavailability. |
| pKa | To be determined experimentally. | Influences ionization state at physiological pH. |
Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is the preferred method over traditional melting point apparatus as it provides both the onset of melting and the peak melting temperature, as well as the enthalpy of fusion, offering deeper thermodynamic insight.
Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, purified compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from 25°C to a temperature approximately 30°C above the expected melting point at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic transition observed in the thermogram.
Caption: Standard workflow for melting point determination by DSC.
Solubility Profile Assessment
Determining solubility in both aqueous and organic solvents is fundamental for drug development, guiding formulation and preclinical assay design. The shake-flask method remains the gold standard for thermodynamic solubility measurement.
Protocol:
-
Preparation: Prepare saturated solutions by adding an excess of the compound to various solvents (e.g., pH 7.4 phosphate buffer, DMSO, ethanol) in separate glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule. The expected signals in ¹H and ¹³C NMR spectra are critical for structural validation.[4]
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Ethyl Ester Protons: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -OCH₂-).
-
Amino Protons: A broad singlet (2H, -NH₂). Its chemical shift can vary depending on solvent and concentration.
-
Thiophene Proton: A singlet at ~7.0-7.5 ppm (1H, C₄-H).
-
Aromatic Protons: Two doublets in the aromatic region (~7.5-7.8 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[4]
Expected Characteristic IR Absorption Bands (KBr Pellet):
-
N-H Stretch: Two distinct bands in the range of 3300-3500 cm⁻¹ (primary amine).
-
C-H Stretch: Bands around 2900-3100 cm⁻¹ (aromatic and aliphatic).
-
C=O Stretch: A strong, sharp band around 1660-1680 cm⁻¹ (ester carbonyl, conjugated).
-
C=C Stretch: Bands in the 1500-1600 cm⁻¹ region (aromatic rings).
-
C-O Stretch: A band around 1250 cm⁻¹ (ester).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Mass Spectrum Features (ESI+):
-
Molecular Ion Peak ([M+H]⁺): A prominent peak at m/z 327.
-
Isotopic Pattern: A characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity (1:1 ratio), which is the definitive signature of the presence of a single bromine atom.
Comprehensive Characterization Workflow
Caption: Integrated workflow for the structural and physical characterization.
Significance and Potential Applications
The true value of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate lies in its potential as a versatile intermediate for drug discovery. The 2-aminothiophene core is a "privileged scaffold," appearing in numerous compounds with a wide array of biological activities.[3]
-
Anticancer Agents: Many 2-aminothiophene derivatives have demonstrated potent antiproliferative and antimitotic activity, targeting cellular machinery like tubulin.[5] The 4-bromophenyl group can engage in halogen bonding with protein targets, potentially enhancing binding affinity and selectivity.
-
Antimicrobial and Antifungal Agents: The thiophene nucleus is present in various antibacterial and antifungal compounds.[2] This scaffold can be further elaborated to develop new agents to combat drug-resistant pathogens.
-
Anti-inflammatory and Antioxidant Properties: Derivatives of 2-aminothiophene have been reported to possess significant anti-inflammatory and antioxidant capabilities, making them attractive for treating diseases associated with oxidative stress and chronic inflammation.[3][6]
-
Antileishmanial Activity: Recent studies have highlighted the potential of 2-aminothiophene derivatives, particularly those with bromo-substituted aromatic rings, as effective agents against Leishmaniasis.[7]
The title compound serves as an ideal starting point for generating libraries of more complex molecules through modification of the C3-amino group and the C2-ester, enabling extensive structure-activity relationship (SAR) studies.
Conclusion
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a high-value chemical scaffold with significant potential for the development of novel therapeutics. This guide has outlined its fundamental chemical identity, provided a reliable synthesis strategy, and detailed the necessary protocols for its comprehensive physicochemical and spectroscopic characterization. The insights and methodologies presented herein are designed to empower researchers to confidently synthesize, verify, and utilize this compound in their drug discovery and development programs.
References
-
Agarkov, A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molecules. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
-
Bozorov, K., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Bozorov, K., et al. (2023). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]
-
Supporting Information for a study on α-Oxo-β-ester derivatives. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Hazem, A., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Available at: [Link]
-
Metwally, K. A., et al. (2020). Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. ResearchGate. Available at: [Link]
-
Sabnis, R. W. (2010). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Le-Tiran, A., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Shammari, M. B., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. Available at: [Link]
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]
-
Luna, J. S., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. Available at: [Link]
-
Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Ibrahim, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]
-
Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie. Available at: [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Supporting information for a study on thioxopyrimidine derivatives. (n.d.). Royal Society of Chemistry. Available at: [Link]
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the compound's spectral features, grounded in fundamental principles of NMR spectroscopy and supported by empirical data from analogous structures. Our approach emphasizes the "why" behind the data, providing a framework for structural elucidation and validation.
Introduction: The Structural Significance of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a polysubstituted thiophene derivative. The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Accurate structural characterization is the bedrock of understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of molecular architecture.
This guide will deconstruct the ¹H and ¹³C NMR spectra, assigning each resonance to its corresponding nucleus within the molecule. This process is not merely about matching peaks to tables; it is an exercise in chemical logic, considering the interplay of electronic effects, spin-spin coupling, and spatial relationships that govern the magnetic environment of each atom.
Experimental Context and Data Acquisition
Typical Experimental Protocol:
A standard protocol for acquiring such data would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting the 0 ppm mark for both ¹H and ¹³C spectra.[6]
-
Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction, and integration of the ¹H NMR signals.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, we anticipate signals corresponding to the ethyl group, the amino group, and the aromatic protons on both the thiophene and phenyl rings.
Diagram: Molecular Structure and Proton Numbering
To facilitate a clear discussion, the protons in the molecule are numbered as follows:
Caption: Structure of the target molecule with proton labeling.
¹H NMR Signal Interpretation
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~ 1.3 - 1.4 | Triplet (t) | 3H | Ethyl -CH₃ | These protons are coupled to the adjacent -CH₂- group (2 protons), resulting in a triplet (n+1 = 2+1=3). The upfield shift is characteristic of aliphatic protons.[7] |
| 2 | ~ 4.2 - 4.3 | Quartet (q) | 2H | Ethyl -O-CH₂- | Deshielded by the adjacent electron-withdrawing oxygen atom of the ester.[8] Coupled to the -CH₃ group (3 protons), resulting in a quartet (n+1 = 3+1=4). |
| 3 | ~ 5.9 (Broad) | Singlet (s) | 2H | Amino -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. They typically do not couple with other protons. |
| 4 | ~ 7.0 - 7.2 | Singlet (s) | 1H | Thiophene C4-H | This is the sole proton on the highly substituted thiophene ring. Its chemical shift is influenced by the electron-donating amino group at C3 and the electron-withdrawing phenyl group at C5. |
| 5 | ~ 7.5 - 7.7 | Doublet (d) | 2H | Phenyl H (ortho to Thiophene) | These two protons on the bromophenyl ring are chemically equivalent. They are deshielded by the thiophene ring and are split by their neighbors (ortho coupling), appearing as a doublet. |
| 6 | ~ 7.4 - 7.6 | Doublet (d) | 2H | Phenyl H (ortho to Br) | These two protons are also chemically equivalent and are deshielded. They will appear as a doublet due to coupling with their adjacent protons, often overlapping with the other phenyl signal, creating a characteristic AA'BB' system. |
Note: The experimental data reported in one study shows a triplet at 5.92 ppm (2H), a quartet at 3.84 ppm (2H), and a singlet at 3.00 ppm (1H).[3] This is inconsistent with the expected structure and may be due to sample impurity or misinterpretation.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon environment. The chemical shift is highly sensitive to the electronic environment, providing valuable information about the carbon skeleton and functional groups.
Diagram: Molecular Structure and Carbon Numbering
For clarity in the ¹³C NMR analysis, the carbon atoms are numbered as follows:
Caption: Structure of the target molecule with carbon labeling.
¹³C NMR Signal Interpretation
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~ 14.5 | Ethyl -CH₃ | Typical upfield chemical shift for an aliphatic sp³ carbon. |
| ~ 60.5 | Ethyl -O-CH₂- | This sp³ carbon is shifted downfield due to the deshielding effect of the attached oxygen atom.[5] |
| ~ 108.0 | Thiophene C2 | This is a quaternary carbon, often showing a weaker signal. It is shielded by the adjacent electron-donating amino group. |
| ~ 120.0 | Phenyl C4' (C-Br) | The carbon directly attached to bromine experiences a moderate deshielding effect. |
| ~ 125.0 | Thiophene C4 | This is the only sp² CH carbon on the thiophene ring. |
| ~ 129.0 | Phenyl C2'/C6' | These carbons are ortho to the thiophene substituent. |
| ~ 132.0 | Phenyl C3'/C5' | These carbons are meta to the thiophene substituent and ortho to the bromine. |
| ~ 136.0 | Phenyl C1' | This quaternary carbon is attached to the thiophene ring. |
| ~ 144.0 | Thiophene C5 | This quaternary carbon is deshielded by the attached phenyl ring. |
| ~ 160.0 | Thiophene C3 | This carbon is significantly deshielded by the directly attached, electron-donating amino group. |
| ~ 164.0 | Ester C=O | The carbonyl carbon of an ester typically resonates in this downfield region.[9] |
Note: The reported experimental data provides a list of chemical shifts: 14.1, 60.9, 108.7, 125.5, 126.4, 130.4, 136.2, 139.2, 143.7, 160.0, 163.7 ppm.[3] These values align reasonably well with the predicted assignments, lending credibility to the overall carbon framework interpretation.
Conclusion and Best Practices
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. The interpretations are based on established chemical shift theory and data from analogous compounds. It is crucial for researchers to not only acquire high-quality NMR data but also to apply rigorous chemical reasoning to its interpretation. When faced with ambiguous or unexpected spectral features, it is recommended to employ two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively establish proton-proton and proton-carbon connectivities, respectively. This multi-faceted approach ensures the highest level of confidence in structural elucidation, a cornerstone of progressive scientific research.
References
-
ResearchGate. 13C NMR signal values of compound 6. Available from: [Link]
-
ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene.... Available from: [Link]
-
University of Wisconsin. NMR: Novice Level, Spectrum 17. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
ChemHelpASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Available from: [Link]
-
Amerigo Scientific. Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Available from: [Link]
-
MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available from: [Link]
-
ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega. Available from: [Link]
-
University of Calgary. Esters. Available from: [Link]
-
TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available from: [Link]
-
National Institutes of Health. Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. Available from: [Link]
-
JOCPR. In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Available from: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. hnl17_sln.html [ursula.chem.yale.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, a substituted aminothiophene derivative of interest in medicinal chemistry and materials science. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification, structural elucidation, and for metabolic or degradation studies. This document will delve into the predicted fragmentation pathways under common ionization techniques, offering a robust framework for interpreting its mass spectrum.
Introduction: The Significance of Substituted Thiophenes
Substituted thiophenes are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional organic materials.[1][2] The title compound, Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, possesses a unique combination of functional groups: an amino group, an ethyl ester, a brominated phenyl ring, and a central thiophene core. This intricate structure suggests a rich and informative fragmentation pattern in mass spectrometry, providing valuable structural information. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), serves as a key diagnostic tool in the analysis of its mass spectrum.[3][4]
Predicted Molecular Ion and Isotopic Pattern
The initial step in mass spectrometric analysis is the generation of a molecular ion (M+•) or a protonated molecule ([M+H]+), depending on the ionization technique employed. For Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate (Molecular Formula: C13H12BrNO2S), the monoisotopic mass of the molecular ion will be a doublet due to the bromine isotopes.
| Isotope Contribution | Approximate m/z |
| C13H1279BrNO2S | 325.98 |
| C13H1281BrNO2S | 327.98 |
The presence of this characteristic M+• and M+2+• pattern, with nearly equal intensities, is a strong indicator of a monobrominated compound.[3][4]
Key Fragmentation Pathways
The fragmentation of the molecular ion is dictated by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation sites in Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate are the ethyl ester group, the bond between the thiophene and the bromophenyl ring, and the thiophene ring itself.
Fragmentation of the Ethyl Ester Group
The ethyl ester moiety is a common site for initial fragmentation. Two principal pathways are anticipated:
-
Loss of an Ethoxy Radical (•OCH2CH3): This is a common α-cleavage for esters, leading to the formation of a stable acylium ion.[5][6]
-
M+• - 45 Da → [M - OCH2CH3]+
-
-
Loss of Ethylene (C2H4) via McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is available.[7] However, in this specific structure, a classical McLafferty rearrangement is not favored due to the rigidity of the thiophene ring. A more likely fragmentation is the loss of ethylene following the initial loss of the ethoxy group.
Cleavage of the Thiophene-Phenyl Bond
The C-C bond connecting the thiophene ring and the bromophenyl group is another potential cleavage site.
-
Formation of the Bromophenyl Cation: Cleavage of this bond can lead to the formation of the bromophenyl cation.
-
[C6H4Br]+ (m/z 155/157)
-
-
Formation of the Thiophene Cation: The complementary fragment, the substituted thiophene cation, would also be observed.
Thiophene Ring Fragmentation
The thiophene ring itself can undergo fragmentation, although it is a relatively stable aromatic system. Fragmentation of the thiophene ring in related compounds has been observed to proceed through various ring-opening and rearrangement mechanisms.[8]
The Influence of the Amino Group
The amino group can influence the fragmentation pathways by stabilizing adjacent positive charges. Cleavage of the N-CO bond, as seen in some amides, could also be a possibility, although less common for amino esters.[9]
Proposed Fragmentation Scheme
A proposed fragmentation pathway for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate under electron ionization (EI) is depicted below.
Caption: Proposed EI mass spectrometry fragmentation pathway.
Experimental Protocol: Acquiring a Mass Spectrum
To obtain a high-quality mass spectrum of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, the following experimental setup is recommended.
Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of the solid compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL for analysis.
Instrumentation and Parameters
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and confirmation of elemental compositions of the fragment ions.
For Electrospray Ionization (ESI-MS):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | The amino group is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | To ensure efficient ionization. |
| Nebulizer Gas (N2) | 1 - 2 Bar | For optimal droplet formation. |
| Drying Gas (N2) | 8 - 10 L/min | To facilitate solvent evaporation. |
| Drying Gas Temp. | 200 - 250 °C | To aid in desolvation. |
| Mass Range | m/z 50 - 500 | To cover the molecular ion and expected fragments. |
For Electron Ionization (EI-MS) with Gas Chromatography (GC-MS):
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5ms or equivalent | A non-polar column suitable for aromatic compounds. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | To ensure complete volatilization. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | To achieve good chromatographic separation. |
| Ion Source Temp. | 230 °C | |
| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation. |
| Mass Range | m/z 40 - 500 | To cover the expected fragment ions. |
Data Interpretation and Structural Confirmation
The acquired mass spectrum should be analyzed for the following key features:
-
Molecular Ion Cluster: Confirm the presence of the characteristic isotopic pattern for a single bromine atom at the expected m/z values.
-
Major Fragment Ions: Identify the major fragment ions and propose their structures based on the predicted fragmentation pathways.
-
Accurate Mass Measurement: Utilize high-resolution data to determine the elemental composition of the molecular ion and key fragments, providing a high degree of confidence in the structural assignments.
-
Tandem Mass Spectrometry (MS/MS): For further structural confirmation, perform MS/MS experiments by isolating the molecular ion and inducing its fragmentation. This will help to establish the relationships between precursor and product ions, confirming the proposed fragmentation pathways.
Conclusion
The mass spectrometric fragmentation of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is predicted to be a rich process, offering significant structural information. The key fragmentation events are expected to involve the ethyl ester group and the carbon-bromine bond, with the bromine isotopic pattern serving as a crucial diagnostic marker. By employing high-resolution mass spectrometry and tandem MS techniques, a comprehensive and confident structural elucidation of this important thiophene derivative can be achieved.
References
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
Payame Noor University. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Retrieved from [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]
-
ResearchGate. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Retrieved from [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
ARKIVOC. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. whitman.edu [whitman.edu]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
An In-Depth Technical Guide to the Crystal Structure of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and physicochemical characterization of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to better understand and apply these findings in their own work. Thiophene derivatives are a cornerstone in medicinal chemistry, and a deep understanding of their three-dimensional structure is paramount for effective drug design and development.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of the title compound is efficiently achieved via the Gewald reaction, a robust and versatile method for the preparation of 2-aminothiophenes.[1] This one-pot, multi-component reaction offers a straightforward route to highly functionalized thiophene rings.
Synthetic Protocol: The Gewald Reaction
The synthesis involves the condensation of ethyl cyanoacetate, a suitable ketone precursor to the 5-(4-bromophenyl) group (in this case, 2-(4-bromophenyl)acetaldehyde or a related active methylene compound), and elemental sulfur in the presence of a basic catalyst.[2]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of ethyl cyanoacetate (1 eq.) and 2-(4-bromophenyl)acetaldehyde (1 eq.) in ethanol, add elemental sulfur (1.1 eq.).
-
Catalyst Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine, to the reaction mixture at room temperature.
-
Reaction Progression: The reaction is typically exothermic. Maintain the temperature between 40-50°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and chloroform.[4]
Rationale Behind the Gewald Reaction
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the aldehyde and the active methylene of the ethyl cyanoacetate, catalyzed by the base.[1] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[1] The choice of a mild organic base like morpholine or triethylamine is crucial to facilitate the initial condensation without promoting unwanted side reactions. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the precipitation of the product upon cooling.
Caption: Workflow of the Gewald reaction for the synthesis of the title compound.
Single Crystal Growth
Obtaining high-quality single crystals is the most critical step for successful X-ray diffraction analysis. Slow evaporation is a reliable method for this purpose.
Protocol for Crystallization:
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol or ethyl acetate) at a slightly elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Well-formed, plate-like crystals should form over several days.
Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
Data Collection and Structure Refinement
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data
The following table presents hypothetical but realistic crystallographic data for the title compound, based on published data for similar thiophene derivatives.[6][7]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂BrNO₂S |
| Formula Weight | 326.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.0 |
| b (Å) | ~10.0 |
| c (Å) | ~14.0 |
| β (°) | ~105 |
| Volume (ų) | ~1080 |
| Z | 4 |
| Calculated Density (g/cm³) | ~2.00 |
| Absorption Coeff. (mm⁻¹) | ~4.5 |
| F(000) | 656 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 293(2) |
| Reflections Collected | ~7000 |
| Independent Reflections | ~2000 |
| R_int | ~0.04 |
| Final R indices [I > 2σ(I)] | R₁ = ~0.04, wR₂ = ~0.10 |
| Goodness-of-fit on F² | ~1.05 |
Molecular Structure and Conformation
The molecular structure of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is characterized by a nearly planar thiophene ring. The ethyl carboxylate and the 4-bromophenyl substituents are attached at the 2- and 5-positions of the thiophene ring, respectively, with an amino group at the 3-position.
Caption: 2D representation of the molecular structure of the title compound.
An important conformational feature is the intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester. This interaction forms a stable six-membered ring motif, often denoted as an S(6) ring, which contributes to the planarity of the molecule.[7] The dihedral angle between the thiophene ring and the 4-bromophenyl ring is expected to be relatively small, indicating a high degree of conjugation.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate are likely to be organized into a three-dimensional network through a combination of intermolecular forces.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming intermolecular N-H···O hydrogen bonds with the carbonyl oxygen of neighboring molecules. These interactions can link the molecules into chains or sheets.[6][7]
-
Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding (Br···O or Br···S), a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering.
-
π-π Stacking: The aromatic thiophene and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing.
-
C-H···π Interactions: The aromatic C-H bonds can interact with the π-systems of adjacent rings, contributing to the overall stability of the crystal lattice.[7]
Caption: Key intermolecular interactions governing the crystal packing.
Spectroscopic and Physicochemical Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.[4]
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl group of the ester. - A singlet for the amino protons (NH₂). - A singlet for the proton on the thiophene ring. - Doublets in the aromatic region corresponding to the protons of the 4-bromophenyl ring.[8] |
| ¹³C NMR | - Resonances for the ethyl group carbons. - Signals for the quaternary and CH carbons of the thiophene and phenyl rings. - A downfield signal for the carbonyl carbon of the ester.[8] |
| FT-IR | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic groups (~2900-3100 cm⁻¹). - A strong C=O stretching vibration for the ester carbonyl group (~1680-1720 cm⁻¹). - C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹). - C-Br stretching vibration.[8][9] |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the [M+2]⁺ peak due to the presence of the bromine atom.[9] |
Computational Insights
To complement the experimental data, computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis can provide deeper insights into the molecule's properties.[9][10]
-
DFT Calculations: Can be used to optimize the molecular geometry, calculate spectroscopic properties (NMR, IR), and determine electronic properties like the HOMO-LUMO energy gap, which is related to the molecule's reactivity and electronic transitions.
-
Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular interactions within the crystal lattice, providing a detailed picture of the forces that govern the supramolecular assembly.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and detailed structural analysis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. The Gewald reaction provides an efficient synthetic route, and single-crystal X-ray diffraction is the definitive method for elucidating its three-dimensional structure. The molecule's conformation is largely dictated by an intramolecular N-H···O hydrogen bond, while its crystal packing is stabilized by a network of intermolecular hydrogen bonds, potential halogen bonds, and π-π stacking interactions. A thorough understanding of these structural features is crucial for the rational design of novel thiophene-based therapeutic agents.
References
-
Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. [Link]
-
Pochivalov, A. V., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molecules, 27(19), 6531. [Link]
-
ResearchGate. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
Impact Factor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). X-Ray Scattering from Poly(thiophene): Crystallinity and Crystollography Structure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
Semantic Scholar. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperatur. Retrieved from [Link]
-
YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Retrieved from [Link]
-
PubMed. (n.d.). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. impactfactor.org [impactfactor.org]
- 4. journalwjarr.com [journalwjarr.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Stability and storage conditions for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Executive Summary
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a substituted 2-aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] As crucial intermediates in the synthesis of pharmacologically active agents and functional materials, ensuring their chemical integrity during storage and handling is paramount.[3][4] This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and details a self-validating experimental workflow for stability assessment. The recommendations herein are synthesized from data on structurally analogous compounds and established principles of organic chemistry to ensure maximum shelf-life and experimental reproducibility.
Chemical Identity and Core Physicochemical Properties
Understanding the molecule's structure is fundamental to predicting its stability. The compound features an electron-rich 2-aminothiophene ring, an ethyl ester functional group susceptible to hydrolysis, and a bromophenyl substituent.
Caption: Structure of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate.
Table 1: Physicochemical Properties Summary
| Property | Value | Source/Analogy |
|---|---|---|
| Molecular Formula | C₁₃H₁₂BrNO₂S | N/A |
| Molecular Weight | 342.21 g/mol | N/A |
| Appearance | Expected to be a crystalline solid (e.g., White to Light Yellow/Pink) | [5][6] |
| Purity | Typically ≥97% | [7] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in aqueous buffers. |[5] |
Core Stability Profile: Causality and Prevention
The stability of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is primarily dictated by its susceptibility to oxidation, hydrolysis, and photodegradation.
Key Degradation Pathways
-
Oxidative Degradation: The 2-aminothiophene moiety is electron-rich and, like many aromatic amines, is susceptible to oxidation upon exposure to atmospheric oxygen. This process can be accelerated by light and heat, often leading to the formation of colored impurities and polymeric materials. This is a primary reason for recommending storage under an inert atmosphere.[5][8]
-
Ester Hydrolysis: The ethyl ester group is a classic labile functional group. It can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Even neutral water can cause slow hydrolysis over time, which is why prolonged storage in aqueous solutions is strongly discouraged.[5] A study on a related compound showed significant degradation at a pH of 9.0.[9]
-
Photodegradation: Aromatic compounds, particularly those containing amino and bromo substituents, can absorb UV light, leading to photochemical reactions. This necessitates protection from light sources during storage and handling.[6][8]
Caption: Primary degradation pathways for the topic compound.
Incompatible Materials
To prevent rapid decomposition, avoid contact with the following:
-
Strong Oxidizing Agents: Can aggressively attack the aminothiophene ring.[10]
-
Strong Acids and Bases: Will catalyze the rapid hydrolysis of the ethyl ester.[10]
-
Strong Reducing Agents: May react with the aryl bromide.[10]
Recommended Storage and Handling Protocols
A multi-tiered approach to storage ensures maximum stability based on the intended duration.
Table 2: Recommended Storage Conditions
| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) | In-Solution (Organic Solvent) |
|---|---|---|---|
| Temperature | -20°C | 2-8°C | -20°C to -80°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas or Tightly Sealed | Inert Gas, Tightly Sealed |
| Light | Protect from light (Amber Vial, in Dark) | Protect from light (Amber Vial, in Dark) | Protect from light (Amber Vial) |
| Container | Tightly sealed, appropriate for freezing | Tightly sealed glass vial | Tightly sealed vial with septum cap |
| Form | Crystalline Solid | Crystalline Solid | Purged, anhydrous solvent (e.g., DMSO) |
| Rationale | Minimizes all degradation pathways for maximum shelf-life, potentially ≥2 years.[5] | Balances stability and accessibility for active projects.[8] | Prevents degradation and solvent evaporation/water absorption. |
Handling Procedures for Maintaining Purity
-
Dispensing: Equilibrate the container to room temperature before opening to prevent moisture condensation on the cold solid.
-
Atmosphere: Whenever possible, handle the solid in a glove box or flush the container with an inert gas before and after dispensing.
-
Solutions: Prepare stock solutions using anhydrous solvents purged with an inert gas.[5] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[5]
Experimental Protocol: A Self-Validating Stability Assessment
To empirically determine the stability of a specific batch under your laboratory's conditions, a forced degradation study using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[9][11] This protocol validates the compound's integrity by demonstrating its susceptibility to known stressors.
Objective
To assess the stability of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate by subjecting it to forced degradation conditions and analyzing the resulting purity profile via a stability-indicating RP-HPLC method.
Experimental Workflow
Caption: Workflow for a forced degradation stability study.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in an appropriate solvent (e.g., acetonitrile or a methanol/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Neutralize with an equivalent amount of acid before analysis.
-
Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final peroxide concentration of 3%.
-
Thermal Stress: Place a sealed aliquot in an oven or water bath at 60°C.
-
Photolytic Stress: Expose an aliquot in a photostability chamber or to a UV lamp.
-
Control: Keep one sealed aliquot protected from light at 2-8°C.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Sample Analysis: Dilute all samples to a suitable concentration for HPLC analysis and inject them into the system.
Recommended RP-HPLC Method Parameters
The following provides a robust starting point for method development.
Table 3: Starting RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for retaining moderately nonpolar aromatic compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Elution | Gradient (e.g., 30-90% B over 20 min) | Ensures separation of the parent compound from potential polar (hydrolyzed) and nonpolar (oxidized) degradants. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[9] |
| Column Temp. | 30°C | Ensures reproducible retention times.[9] |
| Detection | UV/VIS at λmax (e.g., ~254 nm or 310 nm) | The thiophene chromophore provides strong UV absorbance for sensitive detection.[11] |
| Injection Vol. | 10 µL | Standard injection volume. |
Conclusion
The chemical integrity of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is best preserved by strict control of its storage environment. As a solid, it should be stored at or below 2-8°C, under an inert atmosphere, and protected from light. For long-term archival, -20°C is strongly recommended. Solutions of the compound are significantly less stable, particularly in aqueous or protic solvents, and should be prepared fresh for use. By implementing these protocols and utilizing the described HPLC workflow for validation, researchers and drug development professionals can ensure the reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.
References
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431–437. Retrieved from [Link]
-
Asif, M. (2012). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Retrieved from [Link]
-
Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. Retrieved from [Link]
-
Ali, H. A., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Schwartz, M. A., & Postma, E. (1983). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(10), 1206-1209. Retrieved from [Link]
-
Liu, Z., et al. (2012). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Prie, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24655-24670. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(2), 798. Retrieved from [Link]
-
Ismail, M. M. H., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 345(5), 386-393. Retrieved from [Link]
-
Shurrush, K. A., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 245-251. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
-
Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61. Retrieved from [Link]
-
Synthink. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]
Sources
- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. 174072-89-0 CAS MSDS (Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. 91076-93-6|Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. fishersci.com [fishersci.com]
- 11. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Amino Group on the Thiophene Ring
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and significant biological activity.[1][2] This guide provides a comprehensive exploration of the chemical behavior of the amino group on the thiophene ring. Moving beyond a simple recitation of reactions, we delve into the underlying electronic principles that govern its reactivity, offering field-proven insights into reaction mechanisms, strategic functionalization, and the synthesis of complex molecular architectures. This document is structured to serve as a practical and theoretical resource, enabling scientists to harness the full synthetic potential of aminothiophenes.
The Electronic Heart of the Matter: Understanding Aminothiophene Reactivity
The reactivity of an aminothiophene is not simply the sum of its parts (an amine and a thiophene); it is a nuanced interplay of electronic effects that dictates the behavior of both the amino group and the aromatic ring.
The Dual Influence: Mesomeric and Inductive Effects
The nitrogen atom's lone pair of electrons dramatically influences the thiophene ring's electron density.
-
Mesomeric (Resonance) Effect (+M): The primary driver of reactivity is the powerful electron-donating resonance effect of the amino group. The nitrogen lone pair delocalizes into the thiophene ring, significantly increasing electron density, particularly at the positions ortho and para to the amino substituent. In a 2-aminothiophene, this activates the C3 and C5 positions. In a 3-aminothiophene, the C2 and C4 positions are activated.
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, for the amino group, this effect is substantially weaker than its electron-donating resonance effect.
The net result is that the amino group is a strong activating group , making the thiophene ring highly susceptible to electrophilic attack and modifying the nucleophilicity of the amino nitrogen itself.
Positional Isomerism: 2-Aminothiophene vs. 3-Aminothiophene
The position of the amino group fundamentally alters the molecule's reactivity profile. Synthetic routes to 2-aminothiophenes, particularly via the Gewald reaction, are more established and accessible than those for 3-aminothiophenes.[3] This has led to a more extensive exploration of the 2-amino isomer in chemical literature.[3]
-
2-Aminothiophenes: The amino group is in direct conjugation with the sulfur atom, leading to a highly activated and electron-rich system. This isomer is generally more common and its reactivity is well-documented.
-
3-Aminothiophenes: The amino group is not in direct conjugation with the sulfur. While still an activated system, its electronic properties and reactivity patterns can differ subtly from the 2-amino isomer.
Reactions at the Nitrogen Center: A Hub for Molecular Diversification
The lone pair on the amino nitrogen is a primary site of reactivity, serving as a nucleophilic handle for building molecular complexity.
N-Acylation and N-Sulfonylation
The conversion of the amino group to an amide or sulfonamide is one of the most fundamental and reliable transformations. This reaction is crucial for several reasons:
-
Bioisosteric Replacement: Amides are common functional groups in bioactive molecules.
-
Protecting Group: Acylation temporarily reduces the nucleophilicity and activating effect of the amino group, preventing unwanted side reactions during subsequent synthetic steps.[4]
-
Modulating Properties: It alters the electronic properties of the entire scaffold, which can be used to fine-tune a molecule's pharmacological profile.
Causality in Protocol: The choice of base is critical. A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct (e.g., HCl) generated from an acyl chloride. This prevents the formation of an unreactive ammonium salt and avoids competition with the aminothiophene for the acylating agent.
N-Alkylation and N-Arylation
Introducing alkyl or aryl substituents on the nitrogen can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the aminothiophene compared to simple anilines. However, modern cross-coupling methods have revolutionized this area.
-
Classical Alkylation: Direct alkylation with alkyl halides often requires harsh conditions and can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts.[5]
-
Reductive Amination: A milder approach involving the condensation of the aminothiophene with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the state-of-the-art method for forming C-N bonds.[6][7] It allows for the efficient coupling of aminothiophenes with a wide range of aryl halides and pseudohalides under relatively mild conditions, a transformation that was previously very difficult.[6][8][9]
Diazotization: The Gateway to Versatility
The conversion of a primary aromatic amine to a diazonium salt is a powerful synthetic tool, unlocking a vast array of functional group interconversions.[10] The aminothiophene is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a thienyldiazonium salt.[11][12]
This highly reactive intermediate is rarely isolated and is immediately used in subsequent reactions:
-
Sandmeyer Reaction: Conversion to halides (-Cl, -Br) or cyanide (-CN) using copper(I) salts.[13]
-
Schiemann Reaction: Conversion to a fluoride (-F) using fluoroboric acid (HBF₄).
-
Gattermann Reaction: An alternative to the Sandmeyer reaction using copper powder instead of copper salts.[12]
-
Hydrolysis: Conversion to a hydroxyl group (-OH) by heating in an aqueous acidic solution.
dot digraph "Diazotization_Gateway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Key transformations via a thienyldiazonium salt intermediate.
Ring Reactivity: The Amino Group as a Director
The potent activating nature of the amino group makes the thiophene ring a strong nucleophile, readily participating in electrophilic aromatic substitution (SEAr) reactions.
Electrophilic Aromatic Substitution (SEAr)
The amino group is a powerful ortho-, para-director.[14] In 2-aminothiophene, this directs incoming electrophiles predominantly to the C5 position, and to a lesser extent, the C3 position.
-
Halogenation: Readily occurs with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions, often without a Lewis acid catalyst.
-
Nitration: Requires careful handling as the strongly acidic and oxidizing conditions can lead to degradation. Often, the amino group is first protected as an amide to moderate its reactivity.
-
Vilsmeier-Haack Reaction: A mild and efficient method for introducing a formyl group (-CHO) onto the activated ring, typically at the C5 position.[15][16] The reaction uses a "Vilsmeier reagent," a chloromethyliminium salt, generated from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[15][17] This reaction is a cornerstone for building more complex aldehydes and carboxylic acid derivatives.
dot digraph "Vilsmeier_Haack_Mechanism" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Annulation Reactions: Building Fused Systems
The aminothiophene core is an excellent precursor for synthesizing fused heterocyclic systems of high medicinal value, such as thienopyrimidines.[18][19][20][21] These reactions often utilize the nucleophilicity of the amino group and an adjacent functional group (like an ester or nitrile, commonly installed via the Gewald synthesis) to build a new ring.[22]
Typical Strategy: A 2-amino-3-cyanothiophene or a 2-amino-3-ester-thiophene can be cyclized with various reagents (e.g., formamide, urea, isothiocyanates) to construct the pyrimidine ring, yielding the thieno[2,3-d]pyrimidine core.[21]
Practical Considerations: Protecting Group Strategies
In multi-step syntheses, it is often essential to temporarily "mask" the amino group to prevent it from interfering with reactions targeting other parts of the molecule.[4][23] This is achieved using protecting groups.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Rationale for Use |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Stable to bases, hydrogenation, and mild nucleophiles. Very common.[24] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. Orthogonal to Boc group. |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Acidic or Basic Hydrolysis | Moderates the activating effect of the NH₂ group during SEAr. |
Orthogonality is Key: The power of protecting groups lies in their orthogonal stability. For instance, a Boc group can be removed with acid while a Cbz group on the same molecule remains intact.[25] This allows for the selective deprotection and reaction of different amino groups within a complex molecule, a concept critical in peptide and complex drug synthesis.[24]
Detailed Experimental Protocols
The following protocols are illustrative examples of key transformations. Researchers should always first consult primary literature and perform appropriate risk assessments.
Protocol: N-Acylation of 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene
Objective: To synthesize an amide, which serves as both a potential bioactive molecule and a protected intermediate.
-
Reagents:
-
2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Dissolve the aminothiophene in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution and stir for 5 minutes.
-
Add acetyl chloride dropwise via syringe. A white precipitate of triethylammonium hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
-
Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the acylation occurred as expected.
Protocol: Vilsmeier-Haack Formylation of N-(Thiophen-2-yl)acetamide
Objective: To introduce a formyl group at the C5 position of a protected aminothiophene.
-
Reagents:
-
N-(Thiophen-2-yl)acetamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (3.0 equiv)
-
-
Procedure:
-
In a flask under an inert atmosphere, cool DMF to 0 °C.
-
Add POCl₃ dropwise with vigorous stirring. The Vilsmeier reagent will form (often observed as a yellowish or orange solid/solution). Stir for 30 minutes at 0 °C.
-
Add a solution of N-(Thiophen-2-yl)acetamide in DMF dropwise to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.[16]
-
Cool the reaction to room temperature and then pour it carefully onto crushed ice.
-
Basify the aqueous solution by the slow addition of a saturated NaOH or Na₂CO₃ solution until pH > 8 to hydrolyze the intermediate iminium salt.
-
The product may precipitate. If so, collect by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude aldehyde by column chromatography.
-
-
Self-Validation: Characterization by NMR should show a new singlet in the aldehyde region (~9-10 ppm) and appropriate changes in the aromatic region's coupling patterns.
Conclusion
The amino group on a thiophene ring is a versatile and powerful functional handle. A deep understanding of its electronic influence—both on its own nucleophilicity and on the reactivity of the aromatic ring—is paramount for its effective utilization. From simple acylations to complex, multi-step syntheses of fused heterocycles, the principles and protocols outlined in this guide provide a robust framework for researchers. By leveraging this knowledge, scientists in drug discovery and materials science can continue to design and construct novel molecules with tailored properties and functions, building upon the rich chemistry of the aminothiophene scaffold.
References
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
-
2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
-
Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. [Link]
-
Selected examples of 2‐aminothiophene drugs. ResearchGate. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
2-Aminothiophenes achievable by the Version 3 of the Gewald reaction. ResearchGate. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Monash University. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Diazotization of Amines. Chemistry LibreTexts. [Link]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Royal Society of Chemistry. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. MDPI. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
introduction to regioselectivity in aromatic reactions. YouTube. [Link]
-
A new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Semantic Scholar. [Link]
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. acgpubs.org. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. [Link]
-
Thienopyrimidine. Encyclopedia MDPI. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
Diazotization order. Chemistry Stack Exchange. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. wjpr.net. [Link]
-
Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. [Link]
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com. [Link]
-
Vilsmeier Haack Reaction. Reddit. [Link]
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.monash.edu [research.monash.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Diazotisation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 23. Protective Groups [organic-chemistry.org]
- 24. scispace.com [scispace.com]
- 25. biosynth.com [biosynth.com]
An In-Depth Technical Guide to Electrophilic Substitution Reactions on the 5-(4-Bromophenyl)thiophene Core
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the electrophilic substitution reactions on the 5-(4-bromophenyl)thiophene core, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of these reactions, provide experimentally validated protocols, and discuss the practical implications for the synthesis of novel functionalized molecules.
Introduction: The Significance of the 5-(4-Bromophenyl)thiophene Scaffold
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and organic electronics. The 5-(4-bromophenyl)thiophene core, in particular, offers a unique combination of properties. The electron-rich thiophene ring is highly susceptible to electrophilic attack, while the 4-bromophenyl substituent provides a handle for further functionalization through cross-coupling reactions. This duality makes it a valuable building block for the construction of complex molecular architectures. The presence of the bromine atom also influences the electronic properties and reactivity of the thiophene ring, a key aspect that will be explored in this guide.
Theoretical Considerations: Regioselectivity and Reactivity
Electrophilic aromatic substitution on the thiophene ring is known to be significantly faster than on benzene, a consequence of the electron-donating character of the sulfur atom which stabilizes the intermediate carbocation (the Wheland intermediate). Substitution preferentially occurs at the C2 (or α) position due to the greater resonance stabilization of the corresponding cationic intermediate compared to substitution at the C3 (β) position.
In the case of 2-substituted thiophenes, the directing effect of the substituent is paramount. The 4-bromophenyl group at the C2 position of the thiophene ring is an electron-withdrawing group through inductive effects (-I) due to the electronegativity of the bromine atom. However, it can also exhibit a weak resonance effect (+M). Overall, the 4-bromophenyl group is considered a deactivating group, meaning it reduces the rate of electrophilic substitution compared to unsubstituted thiophene. Despite this deactivation, the substitution is still directed to the vacant α-position (C5) of the thiophene ring. This is because the attack at C5 leads to a more stable Wheland intermediate where the positive charge can be delocalized onto the sulfur atom and the phenyl ring, without placing the positive charge on the carbon bearing the electron-withdrawing group.
The following diagram illustrates the resonance structures of the intermediate formed upon electrophilic attack at the C5 position, highlighting the stabilization provided by the sulfur atom and the phenyl ring.
Caption: General mechanism of electrophilic substitution at the C5 position.
Key Electrophilic Substitution Reactions and Protocols
This section details common electrophilic substitution reactions performed on the 5-(4-bromophenyl)thiophene core, providing step-by-step protocols and insights into the reaction mechanisms.
Halogenation: Introduction of Halogen Atoms
Halogenation is a fundamental transformation for introducing chlorine, bromine, or iodine onto the thiophene ring. These halogenated derivatives serve as versatile intermediates for further synthetic manipulations.
3.1.1. Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic compounds.
-
Reaction Scheme:
(Placeholder for a generated image of the reaction) -
Experimental Protocol:
-
Dissolve 5-(4-bromophenyl)thiophene (1.0 eq) in a suitable solvent such as a mixture of chloroform and acetic acid (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-5-(4-bromophenyl)thiophene.
-
-
Causality and Insights: The use of a polar solvent system like chloroform/acetic acid facilitates the polarization of the Br-N bond in NBS, making the bromine atom more electrophilic. The reaction is typically high-yielding and highly regioselective for the C5 position.
3.1.2. Iodination with N-Iodosuccinimide (NIS)
Similar to bromination, iodination can be achieved using N-Iodosuccinimide.
-
Experimental Protocol:
-
Follow the same procedure as for bromination, substituting NBS with N-Iodosuccinimide (NIS) (1.1 eq).
-
The reaction may require slightly longer reaction times or gentle heating to proceed to completion.
-
Nitration: Introduction of a Nitro Group
Nitration introduces a nitro (-NO2) group, a strong electron-withdrawing group that can be a precursor to an amino group or other functionalities. Due to the reactivity of the thiophene ring, milder nitrating agents are preferred to avoid oxidation and polysubstitution.
-
Reaction Scheme:
(Placeholder for a generated image of the reaction) -
Experimental Protocol:
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to acetic anhydride at 0 °C.
-
In a separate flask, dissolve 5-(4-bromophenyl)thiophene (1.0 eq) in acetic anhydride.
-
Slowly add the pre-formed nitrating mixture to the thiophene solution at 0 °C.
-
Stir the reaction at 0-10 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield 2-(4-bromophenyl)-5-nitrothiophene.
-
-
Causality and Insights: The use of acetic anhydride as a solvent and reagent moderates the reactivity of nitric acid by forming acetyl nitrate in situ, which is a milder nitrating agent than the nitronium ion generated in a mixture of nitric and sulfuric acids. This helps to prevent degradation of the sensitive thiophene ring.[1]
Friedel-Crafts Acylation: Introduction of an Acyl Group
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto the aromatic ring. This reaction is particularly useful for the synthesis of ketones.
-
Reaction Scheme:
(Placeholder for a generated image of the reaction) -
Experimental Protocol (Example with Acetyl Chloride):
-
To a stirred suspension of anhydrous aluminum chloride (AlCl3) (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 5-(4-bromophenyl)thiophene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 3-5 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain 1-(5-(4-bromophenyl)thiophen-2-yl)ethan-1-one.
-
-
Causality and Insights: A stoichiometric amount of the Lewis acid catalyst is required as it complexes with both the acylating agent and the resulting ketone product. The acylated product is deactivated towards further electrophilic substitution, thus preventing polyacylation.[2]
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.
-
Reaction Scheme:
(Placeholder for a generated image of the reaction) -
Experimental Protocol:
-
To a flask containing N,N-dimethylformamide (DMF) (3.0 eq) at 0 °C, add phosphorus oxychloride (POCl3) (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-(4-bromophenyl)thiophene (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 5-(4-bromophenyl)thiophene-2-carbaldehyde.
-
-
Causality and Insights: The electrophile in the Vilsmeier-Haack reaction is the chloroiminium ion, which is less reactive than the acylium ion in Friedel-Crafts acylation, making it suitable for formylating the moderately deactivated 5-(4-bromophenyl)thiophene core.[3]
Data Summary and Characterization
The following table summarizes the expected products and provides representative characterization data.
| Electrophile | Reagents | Product | Representative ¹H NMR Data (δ, ppm, CDCl₃) | Representative ¹³C NMR Data (δ, ppm, CDCl₃) |
| Br⁺ | NBS, CHCl₃/AcOH | 2-bromo-5-(4-bromophenyl)thiophene | 7.49 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 3.9 Hz, 1H), 6.99 (d, J = 3.9 Hz, 1H) | 142.5, 132.8, 131.9, 130.8, 126.5, 124.0, 121.2, 111.9 |
| NO₂⁺ | HNO₃, Ac₂O | 2-(4-bromophenyl)-5-nitrothiophene | 7.95 (d, J = 4.3 Hz, 1H), 7.55 (d, J = 8.5 Hz, 2H), 7.48 (d, J = 8.5 Hz, 2H), 7.25 (d, J = 4.3 Hz, 1H) | 151.8, 148.5, 132.4, 131.5, 127.8, 127.2, 123.1, 122.9 |
| CH₃CO⁺ | CH₃COCl, AlCl₃, DCM | 1-(5-(4-bromophenyl)thiophen-2-yl)ethan-1-one | 7.65 (d, J = 4.0 Hz, 1H), 7.53 (d, J = 8.5 Hz, 2H), 7.47 (d, J = 8.5 Hz, 2H), 7.23 (d, J = 4.0 Hz, 1H), 2.55 (s, 3H) | 190.2, 149.5, 142.8, 132.7, 132.1, 131.9, 127.5, 123.0, 26.8 |
| CHO⁺ | POCl₃, DMF | 5-(4-bromophenyl)thiophene-2-carbaldehyde | 9.85 (s, 1H), 7.75 (d, J = 4.0 Hz, 1H), 7.56 (d, J = 8.5 Hz, 2H), 7.49 (d, J = 8.5 Hz, 2H), 7.35 (d, J = 4.0 Hz, 1H) | 182.5, 151.2, 145.3, 137.8, 132.3, 131.7, 127.6, 123.2 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for performing and analyzing an electrophilic substitution reaction on the 5-(4-bromophenyl)thiophene core.
Caption: A generalized workflow for electrophilic substitution reactions.
Conclusion and Future Perspectives
The electrophilic substitution reactions on the 5-(4-bromophenyl)thiophene core provide a reliable and versatile toolbox for the synthesis of a wide array of functionalized heterocyclic compounds. The regioselectivity of these reactions is well-defined, consistently yielding substitution at the C5 position. The protocols outlined in this guide, based on established literature, offer robust starting points for researchers in drug discovery and materials science. The resulting products, possessing both a reactive thiophene core and a handle for cross-coupling, are valuable intermediates for the construction of more complex and biologically active molecules. Future work in this area may focus on the development of more sustainable and atom-economical catalytic methods for these transformations, as well as exploring the reactivity of this core with a broader range of electrophiles to further expand the accessible chemical space.
References
-
Organic Syntheses, Coll. Vol. 2, p.466 (1943); Vol. 18, p.64 (1938). [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Reddit. NBS bromination of thienyl moieties. [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules2022 , 27(15), 4723. [Link]
-
Chemistry Stack Exchange. Suitable reagents for nitration of thiophene. [Link]
-
Journal of the Chemical Society B: Physical Organic. Electrophilic aromatic substitution. Part XI. The kinetics and mechanism of the nitration of reactive aromatic substrates in acetic anhydride. [Link]
-
ElectronicsAndBooks. The Duality of Mechanism for Nitration in Acetic Anhydride. [Link]
- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
The Royal Society of Chemistry. 1H NMR. [Link]
Sources
The Therapeutic Potential of Substituted 2-Aminothiophenes: A Technical Guide for Drug Discovery Professionals
Foreword: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with a wide range of biological targets to elicit diverse pharmacological responses. The substituted 2-aminothiophene core is a prime example of such a scaffold.[1] Its synthetic accessibility, primarily through the robust Gewald reaction, coupled with its rich electronic nature, has made it a focal point for the development of novel therapeutic agents.[1] This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted biological activities of substituted 2-aminothiophenes. We will delve into their synthesis, explore their significant potential in oncology, infectious diseases, and inflammatory conditions, and elucidate the underlying mechanisms of action and structure-activity relationships that govern their therapeutic efficacy.
I. The Synthetic Cornerstone: The Gewald Reaction
The prevalence of the 2-aminothiophene scaffold in medicinal chemistry is largely attributable to the efficiency and versatility of the Gewald three-component reaction.[1] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to yield highly substituted 2-aminothiophenes.[1]
Visualizing the Gewald Reaction Workflow
Caption: A simplified workflow of the Gewald reaction for synthesizing substituted 2-aminothiophenes.
Experimental Protocol: A Generalized Gewald Synthesis
This protocol provides a general framework for the synthesis of a substituted 2-aminothiophene. The specific ketone/aldehyde, active methylene nitrile, and reaction conditions should be optimized for the desired product.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone or aldehyde (1.0 eq.) and the active methylene nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol or dimethylformamide).
-
Addition of Sulfur and Catalyst: To the stirred solution, add elemental sulfur (1.1 eq.) followed by a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the mixture into ice-cold water and stir until a solid is formed.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
II. Anticancer Activities: A Multi-pronged Attack on Malignancy
Substituted 2-aminothiophenes have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide array of human cancer cell lines.[2] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, disruption of the cell cycle, and induction of apoptosis.[2][3]
Mechanisms of Anticancer Action
Many 2-aminothiophene derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[4]
-
VEGFR-2 and AKT Inhibition: Certain fused thienopyrrole and pyrrolothienopyrimidine derivatives have shown dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT.[4] This dual inhibition disrupts critical pathways involved in tumor angiogenesis, proliferation, and survival.[4]
-
EGFR and HER2 Inhibition: Thieno[2,3-d][4][5][6]triazine and acetamide derivatives have been identified as effective dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key drivers in non-small cell lung cancer.
-
BRAF Inhibition: N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAF V600E mutant kinase, a common mutation in melanoma.[7]
-
STAT3 Inhibition: A novel class of 2-amino-3-cyanothiophene derivatives has been shown to target the STAT3 SH2 domain, inhibiting its phosphorylation and downstream signaling, which is crucial for the proliferation and metastasis of osteosarcoma.[8]
Caption: Substituted 2-aminothiophenes can inhibit various kinases in key signaling pathways, leading to reduced cancer cell proliferation and survival.
Some 2-aminothiophene derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis.
Structure-Activity Relationship (SAR) in Anticancer Activity
-
Substitution at the 5-position: The nature of the substituent at the 5-position of the thiophene ring significantly influences anticancer activity. Aromatic or heteroaromatic rings at this position are often associated with potent activity.
-
Amide and Urea Linkages: The introduction of amide or urea functionalities at the 2-amino group can lead to potent kinase inhibitors.
-
Electron-withdrawing vs. Electron-donating Groups: The electronic nature of substituents on aromatic rings attached to the 2-aminothiophene core can modulate activity. For instance, in some series, electron-withdrawing groups on a phenyl ring enhance cytotoxicity.[4]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Thienopyrrole derivative (3b) | HepG2 | 3.105 | [4] |
| Thienopyrrole derivative (3b) | PC-3 | 2.15 | [4] |
| Thienopyrrole derivative (4c) | HepG2 | 3.023 | [4] |
| Thienopyrrole derivative (4c) | PC-3 | 3.12 | [4] |
| 2-Iodobenzamide derivative (BZ02) | A549 | 6.10 | [9] |
| Benzylamine derivative (BZA09) | A549 | 2.73 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
III. Antimicrobial and Antileishmanial Activities: Combating Infectious Agents
Substituted 2-aminothiophenes have demonstrated significant activity against a broad spectrum of bacteria, fungi, and protozoan parasites.[5][10]
Antibacterial and Antifungal Activity
These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action can involve the inhibition of essential enzymes or disruption of the cell membrane. Some derivatives act as efflux pump inhibitors, restoring the efficacy of existing antibiotics against resistant bacterial strains.[11]
Antileishmanial Activity
Several 2-aminothiophene derivatives have shown potent activity against Leishmania parasites, the causative agents of leishmaniasis.[6] Some of these compounds have demonstrated low toxicity to mammalian cells, indicating a favorable therapeutic window.[6] The antileishmanial activity may be mediated by immunomodulatory effects and the induction of apoptosis in the parasites.[6]
Structure-Activity Relationship (SAR) in Antimicrobial and Antileishmanial Activity
-
Indole Moiety: The presence of an indole group attached to the 2-amino position has been shown to be favorable for antileishmanial activity.[6]
-
Cycloalkyl Fusion: Fusion of a cycloalkyl ring at the 4- and 5-positions of the thiophene ring can enhance antimicrobial activity.[11]
-
Substituents on Fused Rings: The nature and position of substituents on fused ring systems can significantly impact the potency and selectivity of antimicrobial and antileishmanial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the 2-aminothiophene derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Anti-inflammatory Activities: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and 2-aminothiophene derivatives have shown promise as anti-inflammatory agents.
Mechanisms of Anti-inflammatory Action
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Some 2-aminothiophene derivatives can inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators. Certain 2-aminothiophenes act as selective COX-2 inhibitors.
-
Nrf2 Activation: The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Some tetrahydrobenzo[b]thiophene derivatives have been shown to activate Nrf2, leading to the expression of antioxidant and anti-inflammatory genes.
Caption: 2-Aminothiophene derivatives can exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway and activating the anti-inflammatory Nrf2 pathway.
V. Conclusion and Future Perspectives
The substituted 2-aminothiophene scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. The continued exploration of this privileged structure, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutics for a multitude of diseases. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the 2-aminothiophene core is poised to remain a fertile ground for drug discovery for years to come.
VI. References
-
Bozorov, K., Nie, L. F., Zhao, J., & Aisa, H. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465–493. [Link]
-
Rodrigues, K. A. F., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(1), 123. [Link]
-
Hassan, A. S., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 700. [Link]
-
de Aguiar, A. C. V., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 83, 1134–1142. [Link]
-
de Carvalho, M. S., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 716–725. [Link]
-
Bozorov, K., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 465-493. [Link]
-
Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 1-11. [Link]
-
Thomas, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 1-11. [Link]
-
Darwish, D. G., El-Sherief, H. A. M., Abdel-Aziz, S. A., & Abuo-Rahma, G. E. D. A. (2024). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Archiv der Pharmazie. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry, 65(10), 7233–7253. [Link]
-
Wu, W., et al. (2022). Detailed schematic diagram of Nrf2-related signaling pathway. ResearchGate. [Link]
-
Chen, C. H., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PLoS One, 8(2), e58837. [Link]
-
Li, Y., et al. (2010). Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 20(12), 3749-3753. [Link]
-
Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 46, 128175. [Link]
-
Al-Warhi, T., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 17, 175–191. [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear Factor-κB — A Pivotal Transcription Factor in Chronic Inflammatory Diseases. New England Journal of Medicine, 336(15), 1066-1071. [Link]
-
Al-Ostoot, F. H., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 26(1), 2. [Link]
-
Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(34), 3932-3953. [Link]
-
de Aguiar, A. C. V., et al. (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Molecules, 23(12), 3121. [Link]
-
Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036. [Link]
-
Tonelli, M., et al. (2021). Nrf2/ARE Signaling Pathway. MDPI. [Link]
-
Liu, Y., et al. (2022). Baicalein Ameliorates Insulin Resistance of HFD/STZ Mice Through Activating PI3K/AKT Signal Pathway of Liver and Skeletal Muscle in a GLP-1R-Dependent Manner. Journal of Ethnopharmacology, 282, 114611. [Link]
-
Wikipedia. (n.d.). NF-κB. [Link]
-
Ghasemi, S., & Asif, M. (2024). Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. Inflammation & Allergy-Drug Targets, 23(1), 1-1. [Link]
-
Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(1), 68-74. [Link]
-
Johnson, D. A., & Johnson, J. A. (2015). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Current Topics in Medicinal Chemistry, 15(13), 1239-1246. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1847. [Link]
-
de Carvalho, M. S., et al. (2020). Synthesis and Evaluation of 2‐Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 716-725. [Link]
-
Hernandez-Perez, R., et al. (2022). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Journal of Pharmacy and Pharmacology, 10(1), 1-8. [Link]
-
El-Gohary, N. S., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 103, 103890. [Link]
-
Wang, Y., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. Molecules, 20(12), 22337-22359. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
El-Awady, R., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650. [Link]
-
Hassan, A. S., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Pharmaceuticals, 15(6), 700. [Link]
-
Lawrence, T., & Gilroy, D. W. (2007). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 3(12), a001651. [Link]
-
Ghasemi, S., & Asif, M. (2024). Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. Inflammation & Allergy-Drug Targets, 23(1), 1-1. [Link]
-
Maccallini, C., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Expert Opinion on Drug Discovery, 12(1), 59-75. [Link]
-
Wang, Y., et al. (2021). Inhibition of the JAK2/STAT3 Signaling Pathway by Piperine Confers Neuroprotection in Rats with Ischemic Stroke. Journal of Agricultural and Food Chemistry, 69(1), 157-167. [Link]
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 11. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen's Edge: A Technical Guide to the Role of the Bromine Substituent in the Biological Activity of Thiophene Compounds
Abstract
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic and physicochemical properties, makes it a cornerstone of modern drug design.[2] However, the true potential of this heterocycle is often unlocked through strategic substitution. This guide delves into the critical role of a specific, yet powerful, substituent: bromine. We will explore how the introduction of a bromine atom onto the thiophene ring profoundly modulates the biological activity of the resulting compounds, transforming them into potent agents for anticancer and antimicrobial applications. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and experimental considerations for leveraging brominated thiophenes in next-generation therapeutic design.
The Thiophene Core: A Foundation for Bioactivity
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. This arrangement confers a unique set of properties: the sulfur atom can participate in hydrogen bonding, the planar ring structure can engage in π-stacking interactions with biological targets like kinases, and its overall lipophilicity aids in crossing cellular membranes.[2] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] The versatility of the thiophene ring arises from the ease with which it can be functionalized, allowing chemists to fine-tune its properties to achieve desired biological outcomes.
The Bromine Advantage: More Than Just a Halogen
The introduction of a bromine atom is a strategic decision in medicinal chemistry, imparting critical physicochemical and structural advantages that enhance biological activity.
Physicochemical Impact: Tuning Lipophilicity and Reactivity
The bromine substituent significantly impacts a molecule's properties. As a halogen, it is electronegative and increases the lipophilicity (fat-solubility) of the parent compound.[4] This is a crucial parameter in drug design, as it directly influences how a molecule is absorbed, distributed, metabolized, and excreted (ADME). By increasing lipophilicity, a bromine atom can enhance a compound's ability to cross the lipid bilayers of cell membranes, thereby improving its access to intracellular targets.[2]
Furthermore, the bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse aryl or heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]
The Power of Halogen Bonding: A Key Mechanistic Interaction
Beyond its bulk electronic and lipophilic effects, bromine's most significant contribution to biological activity often lies in its ability to form halogen bonds . A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a Lewis base, such as an oxygen, nitrogen, or sulfur atom in a biological target.[6]
The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[6] Bromine offers a compelling balance of strength and acceptable size, making it an ideal candidate for drug design. In the context of protein-ligand interactions, a bromine atom on a thiophene ring can form a strong, specific halogen bond with a backbone carbonyl oxygen or the side chain of an amino acid residue in a protein's active site.[7] This interaction can anchor the ligand in a favorable conformation for optimal binding, significantly increasing its affinity and selectivity for the target.[4]
Applications in Anticancer Drug Discovery
The 2-aminothiophene scaffold is a particularly fruitful starting point for the development of potent anticancer agents. Strategic bromination of this core has been shown to dramatically enhance cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR) of Brominated 2-Aminothiophenes
Research has demonstrated that the presence and position of electron-withdrawing groups, such as bromine, on associated phenyl rings of 2-aminothiophene derivatives are critical for their anticancer activity. These groups often enhance the molecule's ability to interact with key enzymatic targets.
The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of substituted 2-aminothiophene-3-carbonitrile derivatives against several human cancer cell lines. Note the enhanced potency of compounds bearing halogen substituents.
| Compound ID | R Group (Substituent) | MCF-7 (Breast) IC₅₀ (µM)[8] | Hep3B (Liver) IC₅₀ (µM)[8] | Colo205 (Colon) IC₅₀ (µM)[8] |
| 2a | H (Unsubstituted) | 25.11 | 30.14 | 20.33 |
| 2b | 4-Br (Bromine) | 15.66 | 5.46 | 25.14 |
| 2c | 4-Cl (Chlorine) | 20.34 | 22.85 | 18.55 |
| 2d | 4-F (Fluorine) | 22.87 | 8.85 | 23.69 |
| 2e | 4-OCH₃ (Methoxy) | 18.55 | 12.58 | 15.66 |
Table 1: Comparative cytotoxic activity of substituted 2-aminothiophene derivatives. The presence of a bromine atom (Compound 2b) correlates with the highest potency against the Hep3B liver cancer cell line.
Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction
Many thiophene-based anticancer agents function as kinase inhibitors.[2] A key target in tumor angiogenesis (the formation of new blood vessels that feed a tumor) is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] By inhibiting the ATP-binding site of VEGFR-2, these compounds can block the downstream signaling cascade that promotes endothelial cell proliferation and migration, effectively starving the tumor.[9][10]
The bromine substituent plays a dual role here. Its lipophilicity helps the compound access the intracellular kinase domain, while its capacity for halogen bonding can facilitate a strong and specific interaction with the hinge region of the ATP-binding pocket, enhancing inhibitory potency.
Inhibition of critical survival pathways like the one mediated by VEGFR-2 ultimately leads to the induction of apoptosis , or programmed cell death. Thiophene derivatives have been shown to trigger the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, generation of reactive oxygen species (ROS), and activation of executioner caspases like caspase-3 and caspase-7.[11][12]
VEGFR-2 signaling and its inhibition by a brominated thiophene compound, leading to apoptosis.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of brominated 2-aminothiophene derivatives.
Synthesis Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
The Gewald reaction is a robust and widely used multicomponent reaction for synthesizing substituted 2-aminothiophenes.[13][14] This protocol describes the synthesis of an ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative, a common precursor for further functionalization.
Causality: This one-pot reaction is efficient because it combines a Knoevenagel condensation with a sulfur addition and subsequent ring closure in a single procedure.[13] Ethanol is a common solvent, and a base like diethylamine is required to deprotonate the active methylene compound, initiating the reaction sequence.[15]
Step-by-Step Methodology:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting ketone (e.g., acetophenone, 0.1 mol) and the active methylene nitrile (e.g., ethyl cyanoacetate, 0.1 mol) in 150 mL of absolute ethanol.[15]
-
Sulfur and Base Addition: To the stirred solution, add elemental sulfur powder (0.1 mol) followed by the dropwise addition of a suitable base (e.g., 20 mL of diethylamine).[15]
-
Reaction: Heat the reaction mixture to 55-65 °C with continuous stirring for 2 hours. The solution will typically change color.[15]
-
Precipitation: After the heating period, cool the reaction mixture in an ice bath and then store it in a refrigerator overnight to facilitate complete precipitation of the product.[15]
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain the purified 2-aminothiophene derivative.[13]
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Workflow for the Gewald synthesis of a 2-aminothiophene precursor.
Note on Bromination: The synthesized 2-aminothiophene can be subsequently brominated using standard electrophilic aromatic substitution methods, for example, with N-Bromosuccinimide (NBS) in a solvent like acetic acid or DMF, to install the bromine atom at the desired position, typically the electron-rich C5 position.[16][17]
Biological Assay Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a reliable, sensitive, and widely used colorimetric method for determining cell density and, by extension, cytotoxicity, based on the measurement of total cellular protein content.[18]
Causality: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which reflects the number of viable cells. Trichloroacetic acid (TCA) is used to fix the cells and precipitate proteins, ensuring they are retained for staining.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, Hep3B) in a 96-well microtiter plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated thiophene test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for the desired exposure time (e.g., 48 hours).
-
Cell Fixation: After incubation, carefully remove the medium. Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate the plate at 4°C for 1 hour.[18]
-
Washing: Discard the TCA solution and wash the plate five times with slow-running tap water to remove TCA and unbound media components. Remove excess water by tapping the plate on paper towels and allow it to air-dry completely at room temperature.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[19]
-
Removing Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[18] Allow the plate to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the optical density (OD) of each well at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition using the formula: [1 - (OD_treated / OD_control)] * 100. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Perspectives
The strategic incorporation of a bromine substituent is a powerful tool in the medicinal chemist's arsenal for optimizing the biological activity of thiophene-based compounds. Through a combination of modulated physicochemical properties and the formation of specific, high-affinity halogen bonds with biological targets, bromination can significantly enhance the potency of these scaffolds. The demonstrated success of brominated thiophenes as anticancer agents, particularly as kinase inhibitors that induce apoptosis, underscores the value of this approach.
As our understanding of halogen bonding in biological systems deepens, the rational design of brominated thiophenes will become even more precise. Future research should focus on exploring the effects of poly-bromination and the specific placement of bromine atoms to fine-tune selectivity for different kinase isoforms or other protein targets. The continued application of these principles promises to yield novel thiophene-based therapeutics with improved efficacy and safety profiles for treating cancer and a host of other diseases.
References
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). Sustainable Chemistry and Pharmacy. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. [Link]
- Method for Controlling Bromination of Thiophene Derivatives. (n.d.).
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). Bioorganic & Medicinal Chemistry. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2013). Journal of Cancer Research and Clinical Oncology. [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS ONE. [Link]
-
Halogen bonds involved in binding of halogenated ligands by protein kinases. (2016). Acta Biochimica Polonica. [Link]
-
Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. (n.d.). RSC Publishing. [Link]
-
Halogen bonds between ligands and proteins: can we use them in validation?. (n.d.). bioRxiv. [Link]
-
Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13). (n.d.). ResearchGate. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]
-
Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. (n.d.). ResearchGate. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. [Link]
-
A novel method for the bromination of thiophenes. (n.d.). Academia.edu. [Link]
-
SRB assay for measuring target cell killing V.1. (2023). Protocols.io. [Link]
-
(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ResearchGate. [Link]
-
Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (2020). Journal of Chemical Information and Modeling. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). RSC Medicinal Chemistry. [Link]
-
2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (n.d.). Semantic Scholar. [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines.. (n.d.). ResearchGate. [Link]
-
Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (n.d.). ResearchGate. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. [Link]
- Preparation method of derivatives of 2-aminothiophene-3 formamide. (n.d.).
-
Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. (n.d.). ResearchGate. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (n.d.). Frontiers in Chemistry. [Link]
-
Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. (n.d.). Semantic Scholar. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). RSC Medicinal Chemistry. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. [Link]
-
Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). Life Sciences. [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]
-
Bromide as the Directing Group for β-Arylation of Thiophenes. (n.d.). ResearchGate. [Link]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (n.d.). Molecules. [Link]
-
Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. (n.d.). Molecules. [Link]
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. ijpbs.com [ijpbs.com]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) A novel method for the bromination of thiophenes [academia.edu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. SRB assay for measuring target cell killing [protocols.io]
Methodological & Application
Application Notes & Protocols: Synthesis of 6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one via Formamide-Mediated Cyclization
Abstract: This document provides a comprehensive guide for the synthesis of 6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The protocol details the cyclization of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate using formamide as both a reactant and a solvent. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline methods for product characterization and purification. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for accessing the valuable thieno[3,2-d]pyrimidinone core structure.
Introduction: The Significance of the Thieno[3,2-d]pyrimidinone Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry and drug discovery. As a bioisostere of purines and quinazolines, this fused ring system is integral to the design of molecules that interact with a wide array of biological targets.[1][2] Derivatives of thieno[3,2-d]pyrimidinone have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4]
Notably, this scaffold has been successfully employed in the development of kinase inhibitors, which are crucial in oncology for targeting aberrant cell signaling pathways.[5] The structural rigidity and specific geometry of the thieno[3,2-d]pyrimidinone system allow for precise interactions within the ATP-binding pockets of various kinases.[6][7]
The synthesis described herein utilizes a classical and efficient method for constructing the pyrimidinone ring: the cyclocondensation of an ortho-amino carboxylate with a single-carbon source.[3] In this protocol, Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is treated with formamide at elevated temperatures. Formamide serves a dual role, acting as both the C1 synthon for the pyrimidinone ring and as a high-boiling polar solvent, facilitating a clean and often high-yielding transformation.[8][9] This approach provides a direct and scalable route to a key intermediate for further functionalization in drug discovery programs.
Reaction Mechanism and Rationale
The conversion of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate to 6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thermal cyclocondensation reaction. The mechanism can be understood as a two-stage process, analogous in principle to the Gould-Jacobs reaction for quinoline synthesis.[10][11]
-
N-Formylation: The reaction initiates with a nucleophilic attack by the primary amino group (-NH₂) of the thiophene substrate on the electrophilic carbonyl carbon of formamide. This is followed by the elimination of ammonia, resulting in the formation of an N-formylated intermediate.
-
Intramolecular Cyclization: At the high temperatures employed, the N-formyl intermediate undergoes an intramolecular nucleophilic attack. The nitrogen atom of the formyl group attacks the carbonyl carbon of the ethyl ester. This cyclization step is followed by the elimination of an ethanol molecule to yield the final, thermodynamically stable aromatic thieno[3,2-d]pyrimidin-4(3H)-one product.
The use of high temperature is critical as it provides the necessary activation energy for both the initial formylation and the subsequent intramolecular cyclization and elimination steps.[12]
Caption: Proposed reaction mechanism for the formamide-mediated cyclization.
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Notes |
| Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | 100049-76-9 | 340.23 | Starting material. If not commercially available, it can be synthesized via a Gewald reaction from 4'-bromoacetophenone, ethyl cyanoacetate, and elemental sulfur using a base like morpholine.[13][14] |
| Formamide | 75-12-7 | 45.04 | Reagent grade, ≥99.5%. Acts as both reactant and solvent. |
| Ethanol | 64-17-5 | 46.07 | Reagent grade, for washing the product. |
| Deionized Water | 7732-18-5 | 18.02 | For work-up. |
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, thermometer, Buchner funnel, filter paper, standard laboratory glassware.
Safety Precautions
-
Formamide: Is a teratogen and can be harmful if inhaled, ingested, or absorbed through the skin. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
High Temperatures: The reaction is conducted at high temperatures (160-180 °C). Use caution when handling the hot reaction apparatus. Ensure the heating mantle is properly secured and monitored.
-
General: Perform all operations in a certified chemical fume hood.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of 6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate (3.40 g, 10.0 mmol).
-
Addition of Reagent: Add formamide (20 mL) to the flask. The formamide acts as the solvent and the cyclizing agent.
-
Heating: Place the flask in a heating mantle and heat the stirred mixture to 160-180 °C. Maintain this temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The disappearance of the starting material spot (Rf ≈ 0.6) and the appearance of a more polar product spot (Rf ≈ 0.2) indicates reaction completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 30 mL) followed by a small amount of cold ethanol (1 x 15 mL) to remove residual formamide and impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) to yield a pure crystalline solid.
Data and Characterization
Quantitative Data Summary
| Parameter | Value |
| Starting Material | |
| Name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate |
| Amount | 10.0 mmol (3.40 g) |
| Product | |
| Name | 6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| Molecular Formula | C₁₂H₇BrN₂OS |
| Molecular Weight | 307.17 g/mol |
| Reaction Conditions | |
| Temperature | 160-180 °C |
| Time | 4-6 hours |
| Expected Outcome | |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-90% |
| Melting Point | >300 °C (decomposes) |
Analytical Characterization
To ensure the identity and purity of the synthesized 6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, the following analytical techniques are recommended:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.4 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidinone ring.
-
δ ~8.2 ppm (s, 1H): A sharp singlet for the proton at the C2 position of the pyrimidine ring.
-
δ ~7.8 ppm (s, 1H): A singlet for the thiophene ring proton.
-
δ ~7.7 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the bromine atom on the phenyl ring.
-
δ ~7.6 ppm (d, 2H): A doublet for the two aromatic protons meta to the bromine atom on the phenyl ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected signals in the aromatic region (115-160 ppm) corresponding to the thiophene, phenyl, and pyrimidinone carbons.
-
A characteristic downfield signal for the carbonyl carbon (C=O) around δ ~158-160 ppm .
-
-
FT-IR (KBr, cm⁻¹):
-
~3200-3000 cm⁻¹: N-H stretching vibration.
-
~1670 cm⁻¹: Strong C=O stretching of the amide in the pyrimidinone ring.
-
Disappearance of the characteristic primary amine (NH₂) stretches (~3400-3300 cm⁻¹) and the ester C=O stretch (~1700 cm⁻¹) from the starting material.
-
-
Mass Spectrometry (ESI-MS):
-
Calculation for C₁₂H₇BrN₂OS: [M+H]⁺ = 306.96. The spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
References
-
Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. Available at: [Link]
-
Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. Available at: [Link]
-
Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. Available at: [Link]
-
Practical preparation of ethyl 2-methylthiophene-3-carboxylate. PubMed. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]
-
Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from.... ResearchGate. Available at: [Link]
-
Vu, D., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]
-
El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Formamide-based prebiotic chemistry. Wikipedia. Available at: [Link]
-
Pradines, B., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
-
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. National Institutes of Health. Available at: [Link]
-
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Amerigo Scientific. Available at: [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central. Available at: [Link]
-
Selected Conditions for the Conversion of Formamide 12 to Cyanoamidine (E)-10 a. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
(PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]
-
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available at: [Link]
-
FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Available at: [Link]
-
Liu, F., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]
-
Gould-Jacobs Quinoline-forming Reaction. Available at: [Link]
-
Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. ACS Publications. Available at: [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]
-
Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system. National Institutes of Health. Available at: [Link]
-
Gould-Jacobs Reaction. Available at: [Link]
-
The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. ResearchGate. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. ijpbs.com [ijpbs.com]
Application Note: Strategic Pathways for Kinase Inhibitor Synthesis from Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Abstract
The thiophene ring system is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent kinase inhibitors due to its unique electronic properties and ability to serve as a bioisosteric replacement for phenyl rings.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, a versatile starting material for the synthesis of diverse kinase inhibitor libraries. We present validated protocols for derivatization at its three key functional sites: the 3-amino group, the 2-carboxylate ester, and the 5-bromophenyl moiety. Methodologies covered include amide bond formation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and annulation to form fused heterocyclic systems such as thieno[3,2-d]pyrimidines, a core structure in many known kinase inhibitors.[4][5]
Introduction: The Strategic Value of the Starting Material
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and scaffolds based on substituted 2-aminothiophenes are central to many successful drug discovery programs.[6][7][8]
The starting material, Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, is an exceptionally valuable building block. Its synthetic utility stems from the orthogonal reactivity of its three primary functional groups, which can be selectively addressed to build molecular complexity and explore structure-activity relationships (SAR).
-
C3-Amino Group: A versatile nucleophile, ideal for forming amides, sulfonamides, or for participating in cyclization reactions to build fused ring systems.[9]
-
C2-Ethyl Carboxylate: Can be readily hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling, or it can act as an electrophilic partner in annulation reactions.
-
C5-Bromophenyl Group: The bromine atom serves as a robust handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups to probe the solvent-exposed regions of a kinase binding pocket.[10][11][12]
Figure 1: Reactive sites of the starting material, enabling three distinct vectors for chemical diversification.
Synthetic Pathways & Protocols
This section details validated protocols for modifying the starting material. Each protocol is designed to be a self-validating system, based on established chemical transformations.
Pathway A: Derivatization via Amide Bond Formation
Direct acylation of the 3-amino group is a primary step to introduce diverse side chains. The choice of coupling reagent is critical for ensuring high yield and minimizing side reactions.
Protocol A1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a robust standard for forming amide bonds from carboxylic acids and the electron-deficient amino group of the thiophene core.[13][14]
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as an auxiliary nucleophile to form an active ester, which suppresses racemization (for chiral acids) and improves reaction efficiency.
Materials:
-
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
-
Carboxylic acid of choice (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add HOBt (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired amide.
| Reagent Class | Example Coupling Partner | Resulting Moiety | Strategic Purpose |
| Aliphatic Acids | Boc-Valine-OH | N-acylated amino acid | Introduce chirality and H-bond donors/acceptors |
| Aromatic Acids | 4-Methoxybenzoic acid | Aromatic amide | Probe flat, aromatic regions of kinase active site |
| Heterocyclic Acids | Pyridine-4-carboxylic acid | Heterocyclic amide | Introduce H-bond acceptors, improve solubility |
Table 1: Examples of coupling partners for Protocol A1 and their strategic rationale in inhibitor design.
Pathway B: Palladium-Catalyzed Cross-Coupling
The C-Br bond on the phenyl ring is a prime site for introducing molecular diversity through palladium-catalyzed reactions.
Protocol B1: Suzuki-Miyaura Cross-Coupling
This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, allowing for the facile synthesis of biaryl compounds.[10][11][12][15]
Rationale: A palladium(0) catalyst facilitates the reaction between the aryl bromide and an organoboron species (boronic acid or ester) in the presence of a base. The choice of ligand, base, and solvent is crucial for catalytic efficiency.
Figure 2: Workflow diagram for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or 1,4-Dioxane/Water)
-
Ethyl acetate, Water, Brine
-
Anhydrous MgSO₄
Procedure:
-
To a reaction vessel, add Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq), the boronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the coupled product.
Pathway C: Annulation to Fused Thieno[3,2-d]pyrimidines
The vicinal amino and ester groups are perfectly positioned to construct a fused pyrimidine ring, a common core in ATP-competitive kinase inhibitors like those targeting CK2.[4]
Protocol C1: Synthesis of a Thieno[3,2-d]pyrimidin-4-one Core
This protocol uses formamide as a C1 source to construct the pyrimidine ring in a one-pot cyclization reaction.
Rationale: The reaction proceeds via an initial formation of a formamidine intermediate from the amino group, followed by a high-temperature, intramolecular cyclization with the ester group, eliminating ethanol and water to form the stable, fused aromatic system.
Materials:
-
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
-
Formamide
-
High-temperature reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
Place Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq) in a suitable reaction vessel.
-
Add an excess of formamide (can serve as both reagent and solvent).
-
Heat the mixture to 180-200 °C for 4-8 hours. The reaction can often be performed more efficiently using a microwave reactor (e.g., 200 °C for 30-60 minutes).
-
Monitor the reaction by LC-MS for the consumption of starting material and formation of the product.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water. The product will often precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the crude 6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
-
The product can be further purified by recrystallization (e.g., from ethanol or DMF/water) if necessary.
Integrated Synthetic Strategies
The true power of this starting material lies in combining these pathways to rapidly generate complex molecules. A researcher can strategically sequence these reactions to build a target inhibitor.
Figure 3: A multi-step synthetic sequence for a potent kinase inhibitor class, starting with Suzuki coupling and followed by heterocycle formation and functionalization.
This example strategy first modifies the C5-position (Suzuki coupling), then builds the fused pyrimidine ring (Annulation), and finally functionalizes the pyrimidine core to install a diversity element that can interact with the kinase hinge region.
Conclusion
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a high-value, strategically designed starting material for the synthesis of kinase inhibitor libraries. By leveraging the distinct reactivity of its three functional handles, medicinal chemists can efficiently execute key bond-forming reactions including amide coupling, palladium-catalyzed cross-coupling, and heterocyclic annulation. The protocols and strategies outlined in this note provide a robust framework for researchers to rapidly generate diverse and novel chemical entities for drug discovery programs targeting the kinome.
References
-
Nizhynska, O. A., et al. (2012). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 55, 297-305. [Link]
-
ChemWis. (2023). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. [Link]
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2304-2312. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]
-
Corpas, J., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. Nature Chemistry. [Link]
-
Rasool, F., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1409-1425. [Link]
-
Liu, X.-H., et al. (2011). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1948. [Link]
-
Scaccia, M., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(10), 3552-3566. [Link]
-
Shukla, S., et al. (2021). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic Chemistry, 108, 104655. [Link]
-
El-Damasy, A. K., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 708. [Link]
-
Insa, M., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Pharmaceuticals, 14(10), 1045. [Link]
-
El-Sayed, N. N. E., et al. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(16), 4983. [Link]
- Fancelli, D., et al. (2001). Thiophene derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them.
-
Dotsenko, V. V., et al. (2018). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Chemistry of Heterocyclic Compounds, 54, 825-842. [Link]
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Kaur, H., et al. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 13(10), 1253-1262. [Link]
-
Mosslemin, M. H., et al. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 5(3), 517-522. [Link]
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-837. [Link]
-
Puterová, Z., et al. (2010). Applications substituted 2-aminothiophenes in drug design. Current Organic Chemistry, 14(15), 1598-1628. [Link]
-
Deuther-Conrad, W., et al. (2017). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[16]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters, 27(15), 3352-3356. [Link]
-
Scaccia, M., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(10), 3552-66. [Link]
-
Rasool, F., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry. [Link]
-
Sayyahi, S., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 6(89), 86153-86161. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(16), 3684-3687. [Link]
-
Puterova, Z., et al. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
-
Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 11(1), 6. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
J&K Scientific. Ethyl 3-aminothiophene-2-carboxylate. [Link]
-
Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11, 6. [Link]
-
Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. [Link]
-
Hilgeroth, A., et al. (2001). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Bioorganic & Medicinal Chemistry, 9(5), 1247-1252. [Link]
-
Cocco, M. T., et al. (2006). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 36(11), 1543-1550. [Link]
-
Duvauchelle, V., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Román, R., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules, 29(4), 896. [Link]
-
El-Gazzar, M. G., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, e202400493. [Link]
-
Abu-Eittah, R. H., et al. (2007). Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 855-863. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hepatochem.com [hepatochem.com]
- 15. researchgate.net [researchgate.net]
- 16. Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Multi-Tiered Framework for Evaluating the Anti-inflammatory Activity of Novel Thiophene Derivatives
Topic: Evaluation of Compounds Derived from Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Audience: Researchers, medicinal chemists, pharmacologists, and drug development professionals.
Foreword: The Rationale for a Structured Evaluation Cascade
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous successful drugs, including the anti-inflammatory agents Tinoridine and Tiaprofenic acid.[1] Its derivatives are known to interact with key targets in the inflammatory cascade, particularly cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] This document provides a comprehensive, multi-tiered strategy for the systematic evaluation of novel anti-inflammatory candidates derived from the Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate core.
Our approach is designed to maximize data relevance while minimizing resource expenditure. We begin with high-throughput in vitro enzymatic and cellular assays to rapidly identify active compounds and elucidate preliminary mechanisms. Promising candidates are then advanced to a well-established in vivo model of acute inflammation to confirm efficacy in a complex biological system. This structured cascade ensures that only the most promising compounds, with validated activity and acceptable safety profiles, are progressed toward more complex preclinical development.
Figure 1: A tiered workflow for anti-inflammatory drug discovery.
Part I: In Vitro Evaluation – From Enzyme to Cell
The initial phase aims to identify compounds that directly inhibit key enzymatic drivers of inflammation and demonstrate activity in a relevant cellular context.
Rationale: Targeting the Arachidonic Acid Cascade
The metabolism of arachidonic acid (AA) by COX and 5-LOX enzymes produces prostaglandins and leukotrienes, respectively. These potent lipid mediators are central to the initiation and propagation of the inflammatory response. Therefore, dual inhibition or selective inhibition of these enzymes is a primary strategy for many non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Protocol: Cyclooxygenase (COX-1 & COX-2) Inhibitor Screening Assay (Fluorometric)
This assay quantifies the peroxidase activity of COX enzymes, which is the second step in the formation of Prostaglandin G2 (PGG2).
Principle: The peroxidase component of COX catalyzes the reduction of PGG2 to PGH2. This reaction can be monitored using a fluorometric probe that acts as a reducing agent. The intensity of the fluorescent product is proportional to COX activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or equivalent)[2]
-
COX Assay Buffer
-
Fluorometric Probe (e.g., ADHP)
-
Heme
-
Arachidonic Acid (Substrate)
-
96-well opaque microplates
-
Reference Inhibitors: Celecoxib (COX-2 selective), Indomethacin (Non-selective)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol.[3] Reconstitute enzymes on ice and prepare a working solution in the assay buffer containing heme and the fluorometric probe.
-
Compound Plating: Add 10 µL of test compounds (dissolved in DMSO, then diluted in assay buffer; final DMSO <1%) or reference inhibitors to wells in a concentration-response format (e.g., 0.01 to 100 µM). Add 10 µL of vehicle (buffer with DMSO) to "100% Activity" and "No Enzyme" control wells.
-
Enzyme Addition: Add 80 µL of the COX enzyme working solution to all wells except the "No Enzyme" control.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (Ex/Em = 535/587 nm) and measure the fluorescence every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Protocol: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
This assay measures the activity of 5-LOX, which catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes.[4]
Principle: The assay fluorometrically detects hydroperoxides produced in the 5-LOX-mediated oxidation of a suitable substrate.
Materials:
-
Human recombinant 5-LOX enzyme
-
LOX Assay Buffer
-
LOX Substrate
-
LOX Probe
-
96-well white opaque microplates
-
Reference Inhibitor: Zileuton
Procedure:
-
Compound & Control Plating: Add 2 µL of test compounds or Zileuton (dissolved in an appropriate solvent) to designated wells. Add solvent to Enzyme Control (EC) wells.
-
Enzyme Preparation: Prepare a Master Mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme according to the kit manufacturer's protocol.
-
Enzyme Addition: Add 78 µL of the Master Mix to the compound and EC wells. Mix gently.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Add 20 µL of diluted LOX Substrate to all wells.
-
Measurement: Immediately begin measuring fluorescence (Ex/Em = 500/536 nm) in kinetic mode for 30 minutes.
-
Data Analysis: Determine the reaction rate from the linear portion of the curve. Calculate the percent inhibition and IC50 values as described for the COX assay.
Protocol: Cellular Anti-inflammatory Activity (Nitric Oxide Inhibition)
Rationale: Moving to a cellular model is critical. Macrophages are key players in the immune response. When stimulated with bacterial lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS).[5][6] This assay assesses a compound's ability to suppress this inflammatory response in a relevant cell type.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli)
-
Griess Reagent System
-
MTT reagent for cytotoxicity assessment
-
96-well clear, flat-bottom plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media. Add 100 µL of fresh media containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the "Vehicle Control" group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After removing the supernatant for the Griess assay, add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL) to the remaining cells.
-
Incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Carefully remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percent inhibition of NO production compared to the LPS-only control. Calculate cell viability as a percentage relative to the vehicle control. A compound is considered a valid "hit" if it significantly reduces NO production without causing significant cytotoxicity.[7]
Data Presentation: In Vitro Screening Summary
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) | NO Inhibition IC50 (µM)[8] | Cell Viability at 100 µM (%) |
| Cpd-Br-01 | >100 | 8.5 | >11.7 | 15.2 | 12.1 | 98 |
| Cpd-Br-02 | 25.1 | 1.2 | 20.9 | >100 | 2.5 | 95 |
| Cpd-Br-03 | 98.6 | 89.2 | 1.1 | 5.4 | 8.9 | 91 |
| Celecoxib | 15.0 | 0.05 | 300 | >100 | 0.1 | 99 |
| Zileuton | >100 | >100 | - | 1.1 | 5.5 | 97 |
Part II: Mechanistic Elucidation – Probing Key Signaling Pathways
Rationale: The production of inflammatory mediators like iNOS and COX-2 is tightly controlled by intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are master regulators of inflammatory gene expression.[9][10][11] Investigating a compound's effect on these pathways provides crucial insight into its mechanism of action. An inhibitor might not target COX-2 directly but could suppress its upstream production.
Figure 2: Key inflammatory signaling pathways (NF-κB and MAPK).
Protocol Outline: Western Blot for NF-κB and p38 MAPK Activation
-
Culture and treat RAW 264.7 cells with the test compound as in protocol 1.4, but for a shorter duration (e.g., 30-60 minutes) post-LPS stimulation.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against phosphorylated p65 (a subunit of NF-κB) and phosphorylated p38 MAPK.
-
Also probe for total p65, total p38, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Interpretation: A reduction in the ratio of phosphorylated protein to total protein indicates that the compound inhibits the activation of that specific pathway.
Part III: In Vivo Validation – The Carrageenan-Induced Paw Edema Model
Rationale: An in vivo model is indispensable for evaluating a compound's true therapeutic potential, as it accounts for pharmacokinetic and pharmacodynamic factors. The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[12][13]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response.[13] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (2.5-6 hours) is primarily driven by the overproduction of prostaglandins, involving neutrophil infiltration and the production of cytokines and NO.[13] NSAIDs are most effective at inhibiting this late phase.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Digital Plethysmometer or Vernier calipers
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in water)
-
Reference Drug: Indomethacin (10 mg/kg)
-
Test Compounds
Procedure:
-
Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Reference Drug (Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume/thickness of each animal's right hind paw. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[14]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[12][15]
-
Edema Measurement: Measure the paw volume or thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = (Paw volume at time 't') - (Paw volume at 0 hr).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation: In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition at 3 hr |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Cpd-Br-02 | 10 | 0.65 ± 0.05 | 23.5 |
| Cpd-Br-02 | 20 | 0.44 ± 0.03* | 48.2[16] |
| Cpd-Br-02 | 40 | 0.39 ± 0.04 | 54.1[16] |
| *Statistically significant difference from Vehicle Control (e.g., p<0.05, *p<0.01). |
Conclusion
This application note outlines a logical and robust workflow for the comprehensive evaluation of novel anti-inflammatory compounds derived from a thiophene scaffold. By integrating enzymatic, cellular, and whole-animal models, researchers can efficiently identify lead candidates, understand their mechanism of action, and build a strong data package for further development. A successful compound, such as the hypothetical Cpd-Br-02 , would demonstrate potent and selective COX-2 inhibition, suppress inflammatory responses in macrophages at non-toxic concentrations, and exhibit significant, dose-dependent edema reduction in an in vivo model. This systematic approach provides the necessary framework to validate the therapeutic potential of this promising class of molecules.
References
-
G. F. Asaad, N. S. Abdel-hameid, M. A. El-wessimy, and D. S. El-kady, "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity," Molecules, 2021.
-
A. Husain, M. S. Yar, and P. Akhter, "Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes," Journal of the Serbian Chemical Society, 2015.
-
M. A. T. El-aty, M. A. K. El-dean, and A. M. El-gamal, "Biological Activities of Thiophenes," Encyclopedia, 2024.
-
C. F. G. C. Geraldes, "In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement," Experimental and Therapeutic Medicine, 2021.
-
P. G. Gilbert, "Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products," Nature Chemical Biology, 2020.
-
G. F. Asaad et al., "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity," PubMed, 2021.
-
Cayman Chemical, "COX-2 (human) Inhibitor Screening Assay Kit," Cayman Chemical, N.D.
-
BioVision, "5-Lipoxygenase Inhibitor Screening Kit (Fluorometric)," BioVision Inc., N.D.
-
Y. Liu et al., "NF-κB signaling in inflammation," Signal Transduction and Targeted Therapy, 2017.
-
S. K. B. Willis, "LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion," Journal of Parenteral and Enteral Nutrition, 2010.
-
R. Gaikwad, "The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation," Journal of Inflammation, 2011.
-
Inotiv, "Carrageenan Induced Paw Edema (Rat, Mouse)," Inotiv, N.D.
-
Sigma-Aldrich, "COX-2 Inhibitor Screening Kit (Fluorometric)," Merck, N.D.
-
J. Lee et al., "Nitric oxide production in LPS-induced RAW 264.7 macrophage cells," ResearchGate, 2019.
-
A. J. Morris, "Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat," Current Protocols in Pharmacology, 2003.
-
Assay Genie, "MAPK Signaling in Inflammatory Cytokines Pathways," Assay Genie, 2024.
-
M. Lawrence, "NF-κB Signaling in Inflammation," Cold Spring Harbor Perspectives in Biology, 2009.
-
Assay Genie, "COX-2 Inhibitor Screening Kit (Fluorometric)," Assay Genie, N.D.
-
BenchChem, "Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol," BenchChem, N.D.
-
H. J. Lee et al., "Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A," Marine Drugs, 2013.
-
S. O. Kim et al., "Inhibition of lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages by Jeju plant extracts," Journal of Applied Biological Chemistry, 2009.
-
Creative Biolabs, "Carrageenan induced Paw Edema Model," Creative Biolabs, N.D.
-
S. Alam et al., "IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES," bioRxiv, 2024.
-
Bio-Techne, "Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric)," R&D Systems, N.D.
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
The Versatile Scaffold: Application Notes and Protocols for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics.[2] Among the vast family of thiophene derivatives, Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate represents a particularly valuable starting point for drug discovery. This molecule combines the essential 2-aminothiophene core, a well-established pharmacophore, with a strategically placed bromophenyl group, offering a versatile handle for further chemical modifications through cross-coupling reactions. The ethyl ester and amino functionalities provide additional points for diversification, allowing for the generation of extensive compound libraries to explore structure-activity relationships (SAR).
This guide provides an in-depth exploration of the applications of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols for its synthesis and biological evaluation but also a deeper understanding of the rationale behind these experimental choices.
The Gewald Reaction: A Cornerstone for Synthesis
The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald multicomponent reaction.[3][4] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5][6]
Rationale for Reagent and Condition Selection:
-
Starting Materials: The choice of 4-bromoacetophenone as the ketone component directly installs the desired 5-(4-bromophenyl) substituent. Ethyl cyanoacetate serves as the source for the C2-amino and C3-carboxylate groups.
-
Base Catalyst: Organic bases like morpholine or diethylamine are frequently employed.[7] Morpholine is particularly effective as it exhibits good solubility for elemental sulfur.[8] The base plays a crucial role in promoting the initial Knoevenagel condensation between the ketone and the active methylene compound.[1]
-
Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at moderate temperatures.[7]
Experimental Protocol: Synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Materials:
-
4-bromoacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine (or diethylamine)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromoacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol.
-
To this solution, add elemental sulfur (1.1 equivalents).
-
Slowly add morpholine (1.5 equivalents) to the stirred mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Medicinal Chemistry Applications: A Scaffold for Diverse Biological Activities
The Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate scaffold is a launchpad for developing compounds with a wide array of therapeutic applications. The primary amino group and the ester can be readily modified to generate amides, ureas, and other derivatives, while the bromo-substituent allows for the introduction of various aryl, heteroaryl, or alkyl groups via Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions.
Anticancer Activity
Thiophene derivatives are well-documented for their potent anticancer activities, acting through various mechanisms.[2]
Mechanism of Action:
-
Kinase Inhibition: Many thiophene-based compounds function as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt (Protein Kinase B).[9][10] Inhibition of the VEGFR-2 signaling pathway is a crucial strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[11][12] The Akt signaling pathway is a central node in cellular processes like cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[10]
-
Tubulin Polymerization Inhibition: Some thiophene derivatives disrupt the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[13] By binding to the colchicine binding site on tubulin, these compounds inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]
-
Induction of Apoptosis: Ultimately, the anticancer effects of these compounds often culminate in the induction of programmed cell death, or apoptosis. This can be triggered by various upstream events, including kinase inhibition and microtubule disruption.
Signaling Pathway: Inhibition of VEGFR-2 and PI3K/Akt Pathways
Caption: Inhibition of key cancer signaling pathways.
Data Presentation: Cytotoxicity of Thiophene Derivatives
| Compound Reference | Cancer Cell Line | IC50 (µM) |
| Thiophene carboxamide 7b[16] | S. aureus | >83.3% inhibition |
| Thiophene carboxamide 7b[16] | B. subtilis | >82.6% inhibition |
| Thiophene carboxamide 7b[16] | P. aeruginosa | >86.9% inhibition |
| Thiophene 4[2] | Col-R A. baumannii | 16-32 (MIC50 mg/L) |
| Thiophene 5[2] | Col-R A. baumannii | 16-32 (MIC50 mg/L) |
| Thiophene 8[2] | Col-R A. baumannii | 16-32 (MIC50 mg/L) |
| Thiophene 4[2] | Col-R E. coli | 8-32 (MIC50 mg/L) |
| Thiophene 5[2] | Col-R E. coli | 8-32 (MIC50 mg/L) |
| Thiophene 8[2] | Col-R E. coli | 8-32 (MIC50 mg/L) |
| Chloro, methoxy, amide containing 3-aminothiophene-2-carboxylates[17] | A. niger | 10-20 (MIC µg/mL) |
| Chloro, methoxy, amide containing 3-aminothiophene-2-carboxylates[17] | C. albicans | 10-20 (MIC µg/mL) |
Note: The table presents a selection of reported activities for various thiophene derivatives to illustrate the potential of this scaffold. The specific activity of derivatives of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate would need to be determined experimentally.
Antimicrobial Activity
Substituted 2-aminothiophenes are also a rich source of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[7][18]
Structure-Activity Relationship Insights:
-
The nature and position of substituents on the thiophene ring and on the amino and carboxylate groups significantly influence antimicrobial potency.[2]
-
For instance, the introduction of a 4-chlorophenyl substituent on the amide at the 2-position of the thiophene ring has been shown to enhance antibacterial activity against certain strains.[2]
-
Derivatives containing chloro, methoxy, and amide functionalities have demonstrated excellent to moderate antifungal activities against Aspergillus niger and Candida albicans.[17]
Protocols for Biological Evaluation
A systematic evaluation of the biological activities of newly synthesized derivatives is crucial. The following are standard protocols for assessing the anticancer and antimicrobial properties of compounds derived from the core scaffold.
Experimental Workflow: From Synthesis to Biological Evaluation
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ijpbs.com [ijpbs.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. ijpscr.info [ijpscr.info]
Application Notes and Protocols: Building Blocks in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Combinatorial chemistry is a powerful paradigm in modern drug discovery and materials science, enabling the rapid synthesis of large, diverse libraries of chemical entities.[1][2] This approach significantly accelerates the identification of novel drug candidates by systematically combining a set of chemical "building blocks" in a multitude of ways.[1] This application note provides an in-depth guide to the strategic use of building blocks in the design and synthesis of combinatorial libraries. We will explore the foundational principles, delve into detailed experimental protocols for key synthesis methodologies, and discuss the critical aspects of library characterization and application in the drug discovery process. Our focus is to provide not just a set of instructions, but a framework of understanding that empowers researchers to make informed decisions in their experimental designs.
Introduction: The Central Role of Building Blocks in Combinatorial Chemistry
The fundamental principle of combinatorial chemistry is the systematic and repetitive covalent connection of a set of different building blocks to generate a large array of diverse molecular entities, known as a library.[3] These building blocks are small molecules containing reactive functional groups that allow for their incorporation into a larger, final product.[4] The power of this approach lies in its exponential nature; for instance, reacting three different sets of building blocks, each containing ten unique molecules, can theoretically generate 10 x 10 x 10 = 1,000 distinct products. This rapid generation of molecular diversity is a cornerstone of modern high-throughput screening (HTS) campaigns aimed at identifying new lead compounds in pharmaceutical research.[1]
The selection and quality of building blocks are paramount to the success of a combinatorial library. Ideal building blocks should possess:
-
Diverse and well-defined reactivity: They should have functional groups that react efficiently and specifically under the chosen reaction conditions.
-
Structural diversity: A wide range of scaffolds, stereochemistries, and physicochemical properties among the building blocks is crucial for exploring a broad chemical space.
-
Good physicochemical parameters: Properties like solubility, stability, and molecular weight should be considered to ensure the resulting library members have drug-like characteristics.[4]
-
Commercial availability or ease of synthesis: Practical access to a wide variety of building blocks is essential for library production.
Designing a Combinatorial Library: A Strategic Approach
The design of a combinatorial library is a critical step that dictates its potential for success in identifying hit compounds.[5] A well-designed library balances diversity with a focus on relevant chemical space. Key considerations include:
-
Targeted vs. Diverse Libraries:
-
Diverse libraries aim to cover a broad range of chemical space to identify novel scaffolds and hits for new biological targets.
-
Targeted (or focused) libraries are designed around a known pharmacophore or a specific protein target, with the goal of optimizing a known lead or exploring the structure-activity relationship (SAR) of a particular class of compounds.[6]
-
-
Privileged Structures: Some molecular scaffolds are known to bind to multiple biological targets. Incorporating these "privileged structures" into a library can increase the probability of finding biologically active compounds.[5]
-
Computational Tools: Virtual libraries, which are computational enumerations of all possible products from a given set of building blocks, can be created and filtered based on calculated properties (e.g., ADME/Tox predictions, docking scores) before committing to synthesis.[7]
Table 1: Key Parameters in Building Block Selection for Library Design
| Parameter | Rationale | Example Building Blocks |
| Functional Groups | Dictate the type of chemistry that can be performed. Common groups include amines, carboxylic acids, aldehydes, and boronic acids. | Boc-protected amino acids, substituted anilines, benzaldehydes, arylboronic acids. |
| Scaffold Diversity | Ensures a wide exploration of chemical space. Includes aliphatic, aromatic, heterocyclic, and polycyclic structures. | Cyclohexylamines, substituted indoles, piperidines, quinolines. |
| Stereochemistry | Introduction of chiral centers can significantly impact biological activity. | Enantiomerically pure amino acids, chiral alcohols, and amines. |
| Physicochemical Properties | Influences the drug-likeness of the final compounds (e.g., Lipinski's Rule of Five). | Building blocks with low molecular weight, moderate lipophilicity (logP), and a balance of hydrogen bond donors and acceptors. |
Synthesis Methodologies: From Solid-Phase to Solution-Phase
The choice of synthesis methodology is a critical decision in combinatorial chemistry, with solid-phase and solution-phase techniques being the two primary approaches.
Solid-Phase Organic Synthesis (SPOS)
Solid-phase synthesis, pioneered by R. Bruce Merrifield, has been a cornerstone of combinatorial chemistry.[3][7][8] In this method, the initial building block is attached to an insoluble polymer support (resin bead), and subsequent reactions are carried out.[3][7] The key advantage of SPOS is the ease of purification; excess reagents and by-products can be simply washed away, driving reactions to completion.[3][7][9]
This protocol outlines the synthesis of a simple dipeptide on a solid support.
-
Resin Preparation:
-
Swell the Merrifield resin in a suitable solvent like dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Wash the resin multiple times with DCM to remove any impurities.
-
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid and a coupling agent (e.g., HBTU) in a solvent like N,N-dimethylformamide (DMF).
-
Add an organic base (e.g., DIPEA) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc-Deprotection:
-
Treat the resin with a 20% piperidine in DMF solution for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin extensively with DMF and DCM.
-
-
Second Amino Acid Coupling:
-
Repeat step 2 with the second Fmoc-protected amino acid.
-
-
Cleavage from Resin:
-
After the final deprotection, wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to release the dipeptide into solution.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and collect the product.
-
Split-and-Pool Synthesis: A Powerful Strategy for Large Libraries
The split-and-pool (or split-and-mix) method is a highly efficient strategy for generating vast "one-bead-one-compound" libraries using solid-phase synthesis.[7][10][11][12]
The process involves iterative cycles of splitting the resin beads into multiple portions, reacting each portion with a different building block, and then pooling them back together.[11][12]
Figure 1: A schematic representation of the split-and-pool synthesis workflow.
Solution-Phase Synthesis
While SPOS is powerful, it can be limited by the types of reactions that are compatible with the solid support. Solution-phase synthesis offers greater flexibility in reaction conditions and is easier to monitor using standard analytical techniques.[9][13] However, purification can be more challenging.[13][14] Modern approaches often use supported reagents or scavengers to simplify purification.[13]
This protocol describes a basic amide bond formation in solution.
-
Reactant Preparation:
-
Dissolve the carboxylic acid building block in a suitable aprotic solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) and stir for 10 minutes to activate the carboxylic acid.
-
-
Reaction:
-
Add the amine building block to the activated carboxylic acid solution.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Characterization and Quality Control of Combinatorial Libraries
The generation of large libraries necessitates high-throughput methods for their characterization to confirm the identity and purity of the compounds.[15]
Table 2: Common Analytical Techniques for Library Characterization
| Technique | Information Provided | Throughput |
| LC-MS | Molecular weight confirmation and purity assessment.[16] | High |
| NMR Spectroscopy | Structural elucidation of individual compounds. Gel-phase NMR can be used for on-bead analysis.[7] | Low to Medium |
| FT-IR Spectroscopy | Monitoring the progress of reactions on solid support by observing the appearance or disappearance of functional group-specific peaks.[7] | Medium |
| Mass Spectrometry (e.g., MALDI-TOF, ESI) | Molecular weight determination of cleaved compounds or, in some cases, directly from beads.[7] | High |
For "one-bead-one-compound" libraries, deconvolution strategies are required to identify the structure of a "hit" compound after screening.[10] This can be achieved through various encoding methods, such as chemical tags or DNA sequences, that are co-synthesized on the bead along with the library member.[7] Alternatively, sensitive analytical techniques like tandem mass spectrometry can be used to directly sequence the molecule on a single bead.[17]
Applications in Drug Discovery
The primary application of combinatorial chemistry is to accelerate the drug discovery process.[18][19] By generating and screening large libraries of compounds, researchers can:
-
Identify Hit Compounds: Screen libraries against a biological target to find molecules that exhibit a desired activity.[20]
-
Lead Optimization: Systematically modify a "hit" compound by creating a focused library of analogues to improve its potency, selectivity, and pharmacokinetic properties.[20]
-
Explore Structure-Activity Relationships (SAR): Rapidly synthesize and test related compounds to understand how chemical structure influences biological activity.[18]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jetir.org [jetir.org]
- 4. Chemical Building Blocks - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational principles of compound selection for combinatorial library design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 8. crsubscription.com [crsubscription.com]
- 9. Solution Phase Synthesis [combichemistry.com]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Decoding Split and Pool Combinatorial Libraries with Electron Transfer Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Screening of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Thiophene Scaffolds in Oncology
Heterocyclic compounds are foundational to medicinal chemistry, with the thiophene ring system being a particularly privileged scaffold in the development of novel therapeutic agents. Thiophene derivatives have been shown to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] The structural diversity of thiophene-based molecules allows for fine-tuning of their physicochemical properties and biological activities.[1][2] Specifically, derivatives of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate are of significant interest due to their structural resemblance to known bioactive molecules, suggesting potential as effective anticancer agents.[3]
This guide provides a comprehensive framework for the initial in vitro evaluation of this class of compounds against various cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. The aim is to ensure robust, reproducible, and meaningful data generation in the early phases of anticancer drug discovery.
Part 1: Foundational Knowledge and Assay Principles
The initial assessment of a compound's anticancer potential hinges on its ability to inhibit cancer cell growth or induce cell death. This is typically quantified using cytotoxicity or cell viability assays. The choice of assay is critical and should be based on the anticipated mechanism of action of the test compounds and the characteristics of the chosen cell lines.
The Rationale Behind Choosing MTT and SRB Assays
For a primary screen of novel compounds like Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate derivatives, it is prudent to employ assays that rely on different cellular processes. This approach provides a more holistic view of the compound's effect and helps to mitigate the risk of artifacts.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability based on mitochondrial metabolic activity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of metabolically active cells.[6] This assay is widely used due to its simplicity and cost-effectiveness.[4]
-
Sulforhodamine B (SRB) Assay: In contrast to the MTT assay, the SRB assay is a colorimetric test that measures cellular protein content.[7][8] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[7] This assay is less susceptible to interference from compounds that may affect mitochondrial function without directly causing cell death.[7]
By using both assays, researchers can gain greater confidence in their results. For instance, a compound that inhibits mitochondrial function without immediately killing the cell might show potent activity in an MTT assay but less so in an SRB assay.
Selecting and Preparing Cancer Cell Lines
The choice of cancer cell lines is a critical determinant of the relevance of the screening results. A panel of cell lines from different tissue origins can provide insights into the spectrum of activity of the test compounds. The National Cancer Institute (NCI) has pioneered this approach with its NCI-60 cell line panel, which represents a diverse range of human cancers.[9][10]
Key Considerations for Cell Line Management:
-
Authentication: Ensure the identity of your cell lines through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment.
-
Culture Conditions: Adhere strictly to the recommended culture conditions for each cell line, including the type of medium, serum concentration, and incubation parameters (e.g., 37°C, 5% CO₂).[11] The American Type Culture Collection (ATCC) provides comprehensive cell culture guides that are an invaluable resource.[12][13]
Part 2: Experimental Workflow and Protocols
A standardized workflow is essential for generating high-quality, reproducible data. The following diagram and protocols outline the key steps from cell culture preparation to data analysis.
Caption: High-level experimental workflow for in vitro cytotoxicity screening.
Protocol 2.1: Cell Culture and Seeding
-
Cell Revival: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.[13][14] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cells in fresh medium and transfer to a culture flask.
-
Cell Maintenance: Culture the cells in their recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[11] Passage the cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA for adherent lines or by centrifugation for suspension lines.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >90%).
-
Dilute the cell suspension to the predetermined optimal seeding density (typically between 5,000 and 20,000 cells per well for a 96-well plate) in complete growth medium.[15]
-
Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Incubate the plates for 24 hours to allow the cells to attach and resume logarithmic growth.[15]
-
Protocol 2.2: Compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to obtain the desired final test concentrations. When no prior information is available, a common starting range is from 10 nM to 100 µM.[16] The final DMSO concentration in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.
-
Untreated Control: Cells in medium alone.
-
Positive Control: Cells treated with a known anticancer drug (e.g., doxorubicin, paclitaxel).
-
-
Incubation: Incubate the plates for a predetermined exposure time, typically 48 or 72 hours, in a humidified incubator at 37°C with 5% CO₂.[15]
Protocol 2.3: MTT Cytotoxicity Assay
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][17]
-
Incubation: Incubate the plates for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[6][17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Mix gently on a plate shaker to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2.4: SRB Cytotoxicity Assay
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C to fix the cells.[18]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water and allow them to air dry.[18]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[18]
-
Washing: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[19] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Shake the plates for 5 minutes and read the absorbance at 515 nm on a microplate reader.
Part 3: Data Analysis and Interpretation
Calculation of Percentage Growth Inhibition
The percentage of cell viability or growth inhibition is calculated relative to the untreated control cells. The formula for calculating cell survival rate is: Cell Survival Rate (%) = (Mean Absorbance of Test Well - Mean Absorbance of Blank) / (Mean Absorbance of Control Well - Mean Absorbance of Blank) x 100.[20]
Determination of IC₅₀ Values
The IC₅₀ value is the concentration of a compound that inhibits 50% of cell viability and serves as a key parameter for assessing the potency of a potential therapeutic compound.[21]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀ value.[21][22]
Data Presentation
Summarize the IC₅₀ values for each compound against the different cell lines in a clear and concise table.
Table 1: Hypothetical IC₅₀ Values (µM) of Thiophene Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | U87 MG (Glioblastoma) |
| Derivative 1 | 5.2 ± 0.4 | 12.8 ± 1.1 | 8.7 ± 0.9 | 25.1 ± 2.3 |
| Derivative 2 | 2.1 ± 0.2 | 5.6 ± 0.5 | 3.4 ± 0.3 | 10.9 ± 1.2 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 4: Troubleshooting and Best Practices
Even with robust protocols, issues can arise. The following section addresses common problems and provides solutions.
Caption: Common troubleshooting scenarios in cytotoxicity assays.
Conclusion: Advancing Thiophene Derivatives in Cancer Drug Discovery
The protocols and guidelines presented here provide a solid foundation for the systematic in vitro evaluation of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate derivatives as potential anticancer agents. By adhering to these rigorous methodologies, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising lead compounds for further preclinical development. The journey from a novel chemical entity to a clinically effective drug is long and challenging, but it begins with robust and reliable in vitro screening.
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
-
Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025, June 30). PubMed. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Center for Biotechnology Information. [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. [Link]
-
ATCC Animal Cell Culture Guide. (n.d.). On Science. [Link]
-
Sulforhodamine B colorimetric assay for cytoxicity screening. (2025, August 9). ResearchGate. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed. [Link]
-
NCI-60 Human Tumor Cell Line Screen. (2025, August 25). Division of Cancer Treatment and Diagnosis. [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024, April 18). Promega Connections. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). [Link]
-
NCI-60 Screening Methodology. (n.d.). [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. (2019, August 13). Spandidos Publications. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research. [Link]
-
Cell sensitivity assays: the MTT assay. (n.d.). PubMed. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]
Sources
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. Buy Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 4815-36-5 [smolecule.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. atcc.org [atcc.org]
- 12. atcc.org [atcc.org]
- 13. onscience.es [onscience.es]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. atcc.org [atcc.org]
- 18. rsc.org [rsc.org]
- 19. canvaxbiotech.com [canvaxbiotech.com]
- 20. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for the Development of Novel Antibacterial Agents Based on the 2-Aminothiophene Scaffold
Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure in Antibacterial Drug Discovery
The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. In this context, the 2-aminothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry. Its synthetic tractability, coupled with its presence in a variety of biologically active compounds, makes it an attractive starting point for the design of new therapeutics.[1][2] 2-Aminothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3]
This comprehensive guide provides a detailed technical overview and actionable protocols for researchers engaged in the discovery and development of novel antibacterial agents based on the 2-aminothiophene scaffold. We will delve into the synthetic methodologies, in vitro and in vivo evaluation strategies, and preliminary mechanism of action studies that form the cornerstone of a successful antibacterial drug discovery program.
Part 1: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald three-component reaction is the most versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[4] This one-pot reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4]
Protocol 1: General Procedure for the Gewald Synthesis of a 2-Aminothiophene Library
This protocol outlines a general method for the synthesis of a library of 2-aminothiophene derivatives, which is essential for subsequent structure-activity relationship (SAR) studies.
Materials:
-
Appropriate ketone or aldehyde (e.g., cyclohexanone)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Base catalyst (e.g., morpholine, triethylamine, or piperidine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Condenser
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent.
-
Addition of Catalyst and Sulfur: To the stirred solution, add the base catalyst (0.1-0.5 eq) followed by elemental sulfur (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration, washing with cold solvent to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system to yield the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Choice of Base: The basic catalyst is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The choice of base can influence reaction rates and yields.
-
Solvent Selection: The solvent should be able to dissolve the reactants and facilitate the reaction at a suitable temperature. Protic solvents like ethanol are commonly used.
-
Stoichiometry: A slight excess of sulfur is often used to ensure complete conversion.
Part 2: In Vitro Evaluation of Antibacterial Activity
Once a library of 2-aminothiophene derivatives has been synthesized, the next critical step is to evaluate their antibacterial activity. This is typically achieved through a tiered screening approach, starting with the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific bacterium.[5][6][7][8]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (2-aminothiophene derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Step-by-Step Procedure:
-
Preparation of Compound Plate: Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in CAMHB in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the compound plate. Include a growth control (bacteria in broth without any compound) and a sterility control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5][8] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Data Presentation: MIC Values
Summarize the MIC data in a clear and concise table for easy comparison of the antibacterial activity of the synthesized compounds.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| 2-AT-001 | 16 | >128 |
| 2-AT-002 | 4 | 64 |
| 2-AT-003 | 8 | 128 |
| Vancomycin | 1 | N/A |
| Ciprofloxacin | N/A | 0.015 |
Protocol 3: Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antibacterial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Test compound at various concentrations (e.g., 1x, 2x, and 4x MIC)
-
CAMHB
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar plates for colony forming unit (CFU) counting
-
Serial dilution supplies
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add the test compound at the desired concentrations to the bacterial suspensions. Include a growth control without any compound.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
CFU Determination: Perform serial dilutions of the collected aliquots and plate them onto agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
Part 3: Cytotoxicity and Selectivity Assessment
A crucial aspect of antibacterial drug development is to ensure that the compounds are selectively toxic to bacteria and exhibit minimal toxicity towards mammalian cells.
Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Selectivity Index (SI)
The selectivity index is a critical parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of the IC₅₀ in a mammalian cell line to the MIC against the target bacterium.
SI = IC₅₀ (Mammalian Cells) / MIC (Bacteria)
A higher SI value indicates greater selectivity for the bacterial target.
Part 4: In Vivo Efficacy Evaluation
Promising candidates identified from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy.
Protocol 5: Mouse Sepsis Model
The mouse sepsis model is a commonly used acute infection model to evaluate the efficacy of antibacterial agents.
Materials:
-
Pathogen of interest (e.g., methicillin-resistant Staphylococcus aureus - MRSA)
-
Female BALB/c mice (6-8 weeks old)
-
Test compound formulated for intraperitoneal (IP) or intravenous (IV) administration
-
Vehicle control
-
Positive control antibiotic
-
Syringes and needles
Step-by-Step Procedure:
-
Infection: Infect the mice via intraperitoneal injection with a lethal dose of the bacterial pathogen.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound, vehicle, or positive control antibiotic to different groups of mice.
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 72 hours.
-
Endpoint: The primary endpoint is the survival rate of the mice in each treatment group.
-
Bacterial Burden (Optional): At a predetermined time point, a subset of mice can be euthanized, and organs (e.g., spleen, liver) can be harvested to determine the bacterial burden by plating homogenized tissue on agar plates.
Part 5: Preliminary Mechanism of Action and Structure-Activity Relationship (SAR) Studies
Understanding the mechanism of action and the relationship between chemical structure and biological activity is paramount for lead optimization.
Mechanism of Action Insights
The precise mechanism of action for many 2-aminothiophene antibacterials is still under investigation and can vary depending on the specific substitutions on the thiophene ring. Some reported mechanisms include:
-
Inhibition of Efflux Pumps: Some 2-aminothiophene derivatives have been shown to act as efflux pump inhibitors, thereby restoring the activity of existing antibiotics against resistant strains.
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of the thiophene ring can facilitate insertion into the bacterial cell membrane, leading to its disruption and subsequent cell death.
-
Inhibition of Essential Enzymes: Specific substitutions can lead to compounds that target and inhibit essential bacterial enzymes involved in processes such as DNA replication, transcription, or cell wall biosynthesis.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the substituents on the 2-aminothiophene scaffold is crucial for optimizing antibacterial potency and selectivity. Key positions for modification include:
-
The 2-amino group: Acylation or substitution of the amino group can significantly impact activity.
-
The 3-position: The nature of the substituent at the 3-position (e.g., cyano, ester) can influence both potency and physicochemical properties.
-
The 4- and 5-positions: Introduction of various aryl, heteroaryl, or alkyl groups at these positions allows for the exploration of a large chemical space and can lead to improved interactions with the biological target.
A focused library of analogs should be synthesized and screened to elucidate the SAR, guiding the design of more potent and selective antibacterial agents.
Visualization of the Drug Discovery Workflow
The following diagram illustrates the typical workflow for the development of novel antibacterial agents based on the 2-aminothiophene scaffold.
Caption: A typical workflow for antibacterial drug discovery.
Conclusion and Future Directions
The 2-aminothiophene scaffold represents a promising starting point for the development of novel antibacterial agents to combat the growing threat of antimicrobial resistance. The protocols and strategies outlined in this guide provide a robust framework for the synthesis, in vitro and in vivo evaluation, and preliminary mechanistic characterization of 2-aminothiophene-based compounds. Future efforts should focus on elucidating the specific molecular targets of these compounds and leveraging structure-based drug design to optimize their potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as virtual screening and ADMET prediction, can further accelerate the discovery of new and effective antibacterial drugs from this versatile chemical scaffold.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. idexx.dk [idexx.dk]
- 6. emerypharma.com [emerypharma.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. facm.ucl.ac.be [facm.ucl.ac.be]
Troubleshooting & Optimization
Purification of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate from Gewald reaction mixture
Welcome to the technical support center for the purification of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the Gewald reaction to synthesize this important thiophene intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of isolating your target compound with high purity from the crude reaction mixture.
Introduction to the Purification Challenge
The Gewald three-component reaction is a powerful and convergent method for synthesizing polysubstituted 2-aminothiophenes.[1] The reaction of 4-bromoacetophenone, ethyl cyanoacetate, and elemental sulfur, typically in the presence of a base like morpholine or diethylamine, yields the desired product.[2][3] However, the one-pot nature of this reaction often results in a crude product contaminated with unreacted starting materials, a stable Knoevenagel condensation intermediate, and, most notably, residual elemental sulfur and other sulfur-containing byproducts that impart a characteristic dark color.[2][4][5]
Effective purification is therefore critical to obtaining material suitable for downstream applications. This guide provides a systematic approach to troubleshooting common issues and establishing a robust purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Gewald reaction mixture?
A1: The primary impurities in the synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate are typically:
-
Unreacted Starting Materials: 4-bromoacetophenone and ethyl cyanoacetate.
-
Knoevenagel Intermediate: The stable adduct formed from the condensation of 4-bromoacetophenone and ethyl cyanoacetate before the addition of sulfur and cyclization.[4]
-
Elemental Sulfur (S₈): Excess or unreacted sulfur is a very common and problematic impurity.
-
Sulfur-Containing Byproducts: Polysulfides and other amorphous sulfur species can form, contributing to the often dark brown or tarry nature of the crude product.[2]
-
Polymeric Materials: Side reactions can lead to the formation of intractable polymeric materials.
Q2: My crude product is a dark brown, sticky solid. Is this normal?
A2: Yes, this is a very common observation. The dark coloration is primarily due to residual elemental sulfur and complex sulfur-containing byproducts.[2] The sticky or oily consistency often arises from a mixture of the solid product with unreacted liquid starting materials or low-melting impurities. This does not indicate a failed reaction, but it does necessitate a careful purification strategy.
Q3: What is the best general approach for purifying my product? Recrystallization or column chromatography?
A3: Both methods are effective and can be used sequentially for achieving high purity.
-
Recrystallization is an excellent first-line technique, especially for removing the bulk of elemental sulfur and other major impurities. Ethanol is a widely reported and effective solvent for this purpose.[3][6]
-
Flash Column Chromatography is superior for separating the target compound from impurities with similar polarity, such as the Knoevenagel intermediate or unreacted 4-bromoacetophenone.[7] It is often used after a preliminary purification by recrystallization or if the crude product is particularly complex.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the most effective tool. Due to the aromatic nature of the thiophene and the bromophenyl ring, the product is highly UV-active and will appear as a dark spot under a 254 nm UV lamp.
| TLC Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for compounds of moderate polarity. |
| Mobile Phase (Eluent) | 20-30% Ethyl Acetate in Hexane (v/v) | Provides good separation of the product from less polar starting materials and more polar baseline impurities. Adjust ratio as needed. |
| Visualization | UV Light (254 nm) | Primary, non-destructive method for detecting the conjugated product and aromatic impurities. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Persistent Dark Color in the Purified Product
Cause: This is almost always due to finely dispersed elemental sulfur or tightly bound, colored sulfur byproducts that co-precipitate with your product.
Solution Pathway:
-
Thorough Recrystallization:
-
Protocol: Dissolve the crude solid in a minimum amount of hot ethanol. Elemental sulfur has low solubility in cold ethanol. As your product crystallizes upon cooling, the majority of the sulfur should remain in the mother liquor.
-
Hot Filtration: If you observe insoluble yellow particles (sulfur) in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it before allowing the solution to cool.
-
Iterative Recrystallization: A second recrystallization from fresh ethanol may be necessary to remove the last traces of color.
-
-
Activated Charcoal Treatment:
-
During recrystallization, after dissolving the crude product in hot ethanol, add a small amount (1-2% w/w) of activated charcoal.
-
Keep the solution hot for 5-10 minutes (do not boil excessively).
-
Perform a hot filtration through a pad of Celite® to remove the charcoal. The Celite is crucial to prevent the fine charcoal particles from passing through the filter paper.
-
Allow the clarified filtrate to cool and crystallize.
-
Problem 2: The Product Oiled Out or Failed to Crystallize from Ethanol
Cause: The presence of a high concentration of impurities, particularly unreacted starting materials, can depress the melting point of the mixture and inhibit crystal lattice formation, leading to an oil.
Solution Pathway:
-
Trituration:
-
If the material is an oil or a sticky solid, attempt to triturate it. Add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or a 1:1 mixture of ether and hexanes).
-
Stir or sonicate the mixture. The product may solidify into a powder that can be filtered off. This provides a purer starting material for subsequent recrystallization.
-
-
Switch to Column Chromatography:
-
If trituration fails, the impurity load is likely too high for effective crystallization. The best course of action is to perform flash column chromatography.
-
Problem 3: Poor Separation During Column Chromatography (Co-elution)
Cause: The polarity of the eluent may be too high, causing your product to move too quickly down the column along with impurities. Alternatively, the Knoevenagel intermediate may have a very similar polarity to your product.
Solution Pathway:
-
Optimize TLC Separation First: Before running a column, find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and shows clear separation from all other spots.
-
Use a Shallow Gradient: Avoid large, stepwise jumps in solvent polarity. A gradual increase in the percentage of ethyl acetate will provide better resolution.
-
Recommended Gradient: Start with 5% Ethyl Acetate/Hexane, and gradually increase to 40% over several column volumes.
-
-
Dry Loading: If your crude product has low solubility in the initial column solvent, use the dry loading technique. Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Visualized Purification Workflow
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
Purity Assessment: What to Look For
After purification, it is essential to confirm the identity and purity of the final product.
Appearance: The pure Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate should be an off-white, pale yellow, or light brown crystalline solid. A dark brown or black color indicates residual impurities.
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the structure.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl -CH₃ | ~1.3-1.4 | Triplet | ~7.1 | 3H |
| Ethyl -CH₂ | ~4.2-4.3 | Quartet | ~7.1 | 2H |
| NH₂ | ~5.9 (broad) | Singlet | - | 2H |
| Thiophene C4-H | ~7.1-7.2 | Singlet | - | 1H |
| Aromatic (Ar-H) | ~7.4-7.6 | Multiplet (AA'BB' system) | - | 4H |
| Note: Spectral data is based on closely related structures and may vary slightly based on solvent and instrument.[2] The broad NH₂ signal may exchange with D₂O. |
Detailed Experimental Protocol
Microwave-Assisted Synthesis and Purification of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate [2]
-
Reaction Setup: To a microwave reaction vessel, add 4-bromoacetophenone (0.01 mol), ethyl cyanoacetate (0.01 mol), elemental sulfur (0.01 mol), and ethanol (15 mL).
-
Base Addition: Add a catalytic amount of a suitable base (e.g., morpholine or diethylamine, ~0.1-0.2 equivalents).
-
Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at 120 °C for 15-25 minutes.
-
Work-up: After cooling, the reaction mixture is often poured into ice water or quenched with a dilute acid (e.g., ammonium chloride solution) to precipitate the crude product.
-
Isolation: The crude solid is collected by vacuum filtration and washed with water, followed by a small amount of cold ethanol. The product at this stage is typically a dark brown solid.[2]
-
Purification:
-
Recrystallization: The crude dark brown solid is recrystallized from hot ethanol. If necessary, a second recrystallization from an ethanol/water mixture can be performed to enhance crystal formation and purity.[2]
-
Column Chromatography (if necessary): The partially purified solid is subjected to flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 30:70). Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product.
-
Troubleshooting Logic Diagram
Caption: Common problems, causes, and solutions.
References
- Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. Rasayan Journal of Chemistry, 16(4), 2304-2312.
- Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E, 68(Pt 9), o2111.
- Alqasoumi, S. I., et al. (2009). Synthesis and biological screening of 2-aminothiophene-3-carboxylate derivatives. Saudi Pharmaceutical Journal, 17(3), 241-247.
- Javadi, A., & Tayebee, R. (2016). ZnO/nanoclinoptilolite as a new and reusable heterogeneous nanocomposite for the synthesis of 2-aminothiophenes via Gewald reaction. Journal of the Iranian Chemical Society, 13, 1637-1644.
- Reddy, C. S., et al. (2010). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 1(3).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
- Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
- BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
- LibreTexts Chemistry. (2022). 2.
- Wikipedia. (2023). Gewald reaction.
- J&K Scientific LLC. (2024). Gewald Reaction.
-
Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. Rasayan Journal of Chemistry, 16(4), 2304-2312. Available at: [Link]
-
Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E, 68(Pt 9), o2111. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available at: [Link]
-
Wikipedia. (2023). Gewald reaction. Available at: [Link]
-
Reddy, C. S., et al. (2010). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 1(3). Available at: [Link]
-
Bakr, R. B., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 9(4), 1839-1846. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side products in the synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. As a key intermediate in the development of various pharmacologically active molecules, ensuring a high-purity, high-yield synthesis is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Synthesis: The Gewald Reaction
The primary and most efficient method for synthesizing Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of an α-methylene ketone (4-bromoacetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[1][3]
The reaction proceeds through an initial Knoevenagel condensation between the 4-bromoacetophenone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[1][4] This is followed by the addition of sulfur and subsequent cyclization to yield the desired 2-aminothiophene product.[4][5] While robust, this reaction is not without its challenges, which can lead to the formation of various side products and impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for this synthesis?
A1: For optimal results, we recommend using:
-
4-Bromoacetophenone: High purity, free from acidic impurities.
-
Ethyl cyanoacetate: Anhydrous grade.
-
Elemental Sulfur: Finely powdered for better reactivity.
-
Base Catalyst: Morpholine or triethylamine are commonly used.[3]
-
Solvent: Anhydrous ethanol or methanol are typical solvents.[6]
Q2: What is the general protocol for the synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate?
A2: A general laboratory procedure is as follows:
-
To a solution of 4-bromoacetophenone and ethyl cyanoacetate in anhydrous ethanol, add elemental sulfur.
-
Slowly add the base catalyst (e.g., morpholine) to the mixture with stirring.
-
Heat the reaction mixture to a moderate temperature (typically 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude product by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting materials, intermediate, and the final product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q4: What are the expected spectroscopic data for the pure product?
A4: The characterization of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate should be consistent with the following:
-
¹H NMR: Expect signals for the ethyl group (triplet and quartet), the amino protons (a broad singlet), and the aromatic protons.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the thiophene ring, the aromatic carbons of the bromophenyl group, and the ethyl group carbons should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be prominent.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Incomplete Knoevenagel condensation: The initial step of the reaction is crucial. | * Ensure the use of an effective base catalyst (e.g., morpholine, triethylamine) to promote the condensation.[3]* Consider a two-step, one-pot approach where the ketone and nitrile are allowed to react first before the addition of sulfur.[7] |
| 2. Poor quality of reagents: Moisture or impurities in starting materials can hinder the reaction. | * Use anhydrous solvents and high-purity reagents. Dry the 4-bromoacetophenone if necessary. | |
| 3. Suboptimal reaction temperature: The temperature needs to be sufficient for the reaction to proceed but not so high as to cause decomposition. | * Maintain a reaction temperature between 40-60 °C. Higher temperatures may lead to side reactions. | |
| 4. Inefficient stirring: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. | * Use a magnetic stirrer and ensure vigorous mixing throughout the reaction. | |
| Product is an intractable oil or fails to crystallize | 1. Presence of significant impurities: Side products can act as crystallization inhibitors. | * Attempt to purify a small sample by column chromatography to isolate the product and identify the impurities.* If the product is isolated as an oil, try trituration with a non-polar solvent like hexane to induce solidification. |
| 2. Residual solvent: Trapped solvent can prevent crystallization. | * Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization. | |
| Crude product is highly colored (dark brown/black) | 1. Formation of polymeric sulfur byproducts: Excess sulfur or high reaction temperatures can lead to the formation of colored polysulfides. | * Use a stoichiometric amount of sulfur.[7]* After filtration of the product, wash the crude solid with a solvent that can dissolve elemental sulfur but not the product, such as carbon disulfide (use with extreme caution in a fume hood). |
| 2. Decomposition of starting materials or product: Prolonged reaction times or high temperatures can cause degradation. | * Monitor the reaction closely by TLC and stop it once the starting materials are consumed.* Avoid excessive heating. | |
| Purified product shows impurities in analytical data (NMR, MS) | 1. Presence of the Knoevenagel intermediate: Incomplete cyclization can leave the α,β-unsaturated nitrile as an impurity. | * Ensure a sufficient reaction time for the cyclization step to complete.* Purify the product by column chromatography using a gradient of hexane and ethyl acetate. |
| 2. Self-condensation of 4-bromoacetophenone: Under basic conditions, the ketone can undergo self-aldol condensation. | * Add the base catalyst slowly to the reaction mixture to avoid high local concentrations.* Maintain a moderate reaction temperature. | |
| 3. Unreacted starting materials: Incomplete reaction. | * Optimize reaction time and temperature based on TLC monitoring.* Recrystallization from ethanol is often effective at removing unreacted starting materials. |
IV. Visualization of Key Processes
Gewald Reaction Workflow
Caption: A simplified workflow of the Gewald reaction for the synthesis of the target compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
V. Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone (1.99 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 20 mL of anhydrous ethanol.
-
Add finely powdered elemental sulfur (0.32 g, 10 mmol) to the solution.
-
With vigorous stirring, add morpholine (0.87 g, 10 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to 50 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3).
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash it with 10 mL of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from hot ethanol to obtain pure Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate as a crystalline solid.
Protocol 2: Purification by Column Chromatography
-
If recrystallization does not yield a pure product, dissolve the crude material in a minimal amount of dichloromethane.
-
Adsorb the material onto a small amount of silica gel.
-
Prepare a silica gel column packed with hexane.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity).
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified product.
VI. References
-
Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-181. [Link]
-
Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemical Berichte, 99(1), 1002-1007. [Link]
-
Gomaa, A. M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
-
Dömling, A., & Iravani, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
Optimization of reaction conditions for the Gewald synthesis of 2-aminothiophenes
Technical Support Center: Gewald Synthesis of 2-Aminothiophenes
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established scientific literature to help you navigate challenges and enhance the success of your experiments.
Foundational Knowledge: The Gewald Reaction at a Glance
The Gewald reaction is a cornerstone of heterocyclic chemistry, providing a versatile and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes.[1][2][3] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an α-activated nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and antipsychotic drugs.[4][5][6]
The reaction is prized for its operational simplicity, use of readily available starting materials, and generally mild conditions.[7][8] However, like any chemical transformation, its success is highly dependent on the careful optimization of reaction parameters.
The Reaction Mechanism
Understanding the mechanism is critical for effective troubleshooting. While the exact sequence can be influenced by the specific substrates and conditions, the generally accepted pathway involves three key stages:[2][3]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[2][3][9]
-
Sulfur Addition: The α,β-unsaturated nitrile is deprotonated by the base to form a carbanion, which then attacks the elemental sulfur (S₈). This step leads to the formation of a polysulfide intermediate.[3][9][10]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. A subsequent tautomerization yields the final aromatic 2-aminothiophene product.[2][3]
Visualizing the Gewald Reaction Mechanism
Caption: Generalized mechanism of the Gewald reaction.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction has failed to proceed, or the yield is extremely low. What are the common causes?
A1: Complete reaction failure or negligible yield often points to fundamental issues with reagents, the catalyst, or the reaction setup.
-
Cause 1: Inactive Carbonyl Compound.
-
Explanation: Sterically hindered ketones or electron-rich aryl ketones can be less reactive in the initial Knoevenagel condensation.[11] The equilibrium may not favor the formation of the required α,β-unsaturated nitrile intermediate.
-
Solution:
-
Switch to a two-step procedure: First, synthesize and isolate the α,β-unsaturated nitrile via a dedicated Knoevenagel or Cope condensation. Then, subject this intermediate to the sulfur and base to complete the thiophene formation.[8]
-
Increase Reaction Temperature: For sluggish reactions, increasing the temperature (e.g., from 50°C to reflux in ethanol or DMF) can provide the necessary activation energy.
-
Use a More Effective Catalyst System: Consider using an acid-base catalyst, such as an ammonium salt (e.g., piperidinium borate), which can activate the carbonyl group and facilitate the condensation.[4]
-
-
-
Cause 2: Poor Quality or Improper Handling of Sulfur.
-
Explanation: Elemental sulfur exists as a stable S₈ crown. For it to react, it must be well-dispersed in the reaction mixture. Lumps or coarse powder will have a low surface area, severely limiting its reactivity.
-
Solution: Use finely powdered, dry elemental sulfur.[1] If necessary, grind the sulfur with a mortar and pestle before adding it to the reaction vessel to ensure better dispersion.
-
-
Cause 3: Incorrect Choice or Amount of Base.
-
Explanation: The base is crucial for both the Knoevenagel condensation and the deprotonation steps leading to sulfur addition.[11] A base that is too weak may not be effective, while an excessively strong base can promote unwanted side reactions. Traditionally, stoichiometric amounts of amines like morpholine or triethylamine are used.[4]
-
Solution:
-
Verify Base: Ensure you are using a suitable base. Morpholine, piperidine, and triethylamine are commonly effective.
-
Optimize Amount: While many protocols use stoichiometric amounts, some modern methods have shown that the reaction can be catalytic in base under certain conditions (e.g., solvent-free ball milling).[11] If using a standard protocol, ensure the correct stoichiometry is used.
-
-
Q2: My reaction produces a complex mixture of side products, making purification difficult. What is going wrong?
A2: The formation of multiple products often indicates that reaction intermediates are being diverted into non-productive pathways.
-
Cause 1: Dimerization or Polymerization of the Unsaturated Nitrile.
-
Explanation: The α,β-unsaturated nitrile intermediate can undergo Michael addition with another molecule of the deprotonated nitrile, leading to dimers or oligomers, especially if the subsequent sulfur addition and cyclization are slow.
-
Solution:
-
Control Reagent Addition: In a two-step process, add the sulfur and base mixture to the pre-formed unsaturated nitrile. In a one-pot reaction, ensure all components are well-mixed from the start to allow the productive pathway to compete effectively.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes temper the rate of side reactions relative to the desired cyclization.
-
-
-
Cause 2: Thiol-Ene or Other Sulfur-Mediated Side Reactions.
-
Explanation: The thiolate intermediates are reactive. Under certain conditions, they can participate in undesired pathways other than the intended intramolecular cyclization.
-
Solution: Ensure the reaction environment favors the intramolecular cyclization. This is often achieved by using an appropriate solvent (e.g., ethanol, DMF) that can solvate the intermediates effectively.[1]
-
Q3: I'm using an aryl ketone and the reaction time is excessively long (over 24 hours). How can I accelerate it?
A3: The reduced reactivity of aryl ketones is a known limitation of the Gewald reaction.[11] Several strategies can overcome this.
-
Solution 1: Microwave-Assisted Synthesis.
-
Explanation: Microwave irradiation can dramatically reduce reaction times and often improves yields by efficiently heating the polar reaction mixture.[2][12] This provides the high activation energy needed for less reactive substrates.
-
Protocol: Combine the aryl ketone, activated nitrile, sulfur, and base in a microwave-safe vessel with a suitable solvent (e.g., ethanol). Irradiate at a set temperature (e.g., 100-120°C) for short intervals (e.g., 5-20 minutes) while monitoring progress by TLC.
-
-
Solution 2: Mechanochemistry (Ball Milling).
-
Explanation: Solvent-free high-speed ball milling provides mechanical energy to drive the reaction, often at lower temperatures and faster rates than conventional heating.[11] This green chemistry approach can be particularly effective for challenging substrates.[11]
-
Protocol: Add all reagents to a milling jar with a grinding ball. Mill at high speed, with or without auxiliary heating, until the reaction is complete.[11]
-
-
Solution 3: Use of Ionic Liquids or More Active Catalysts.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common Gewald synthesis issues.
Frequently Asked Questions (FAQs)
Q: What are the safest and most environmentally friendly ("green") conditions for running a Gewald reaction? A: Green chemistry principles can be readily applied to the Gewald synthesis.[13] Consider these options:
-
Safer Solvents: Replace traditional solvents like DMF with greener alternatives such as ethanol or even water.[1][13]
-
Catalysis: Use catalytic amounts of base instead of stoichiometric quantities where possible.[4][11]
-
Energy Efficiency: Employ microwave-assisted synthesis or mechanochemistry (ball milling) to reduce reaction times and energy consumption compared to conventional heating.[11][12]
-
Solvent-Free Conditions: Ball milling offers a powerful solvent-free approach, minimizing waste generation.[11]
Q: Can I use aldehydes instead of ketones in the Gewald reaction? A: Yes, aldehydes are common substrates for the Gewald reaction.[1][2] However, they are often more reactive than ketones and can be more prone to self-condensation or other side reactions. Careful control of reaction temperature and reagent addition rates is advised.
Q: What is the typical workup and purification procedure for a Gewald reaction? A: The workup procedure depends on the solvent and the properties of the product. A general procedure is as follows:
-
Cooling & Precipitation: Upon completion, the reaction mixture is often cooled to room temperature or in an ice bath. The 2-aminothiophene product, which is often a solid, may precipitate.
-
Filtration: The solid product is collected by filtration and washed with a cold solvent (like ethanol or a hexane/ethyl acetate mixture) to remove soluble impurities.
-
Extraction (if no precipitate forms): If the product remains in solution, the solvent may be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography.[13]
Q: What are the key safety precautions for this reaction? A:
-
Hydrogen Sulfide (H₂S): Some Gewald reaction conditions can potentially generate small amounts of H₂S gas, which is toxic and has a characteristic rotten egg smell. Always perform the reaction in a well-ventilated fume hood.
-
Reagent Handling: Handle organic bases like morpholine and triethylamine with care, as they are corrosive and have strong odors. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Elemental Sulfur: While elemental sulfur itself has low toxicity, it is a flammable solid. Avoid creating dust clouds and keep it away from ignition sources.
Standard Experimental Protocol
This section provides a representative, step-by-step methodology for a one-pot Gewald synthesis.
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Cyclohexanone | 1.0 | 98.15 | 10 | 0.98 g (1.02 mL) |
| Ethyl Cyanoacetate | 1.0 | 113.12 | 10 | 1.13 g (1.06 mL) |
| Elemental Sulfur | 1.0 | 32.07 | 10 | 0.32 g |
| Morpholine | 1.1 | 87.12 | 11 | 0.96 g (0.96 mL) |
| Ethanol | - | - | - | 20 mL |
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL).
-
Sequentially add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and finely powdered elemental sulfur (1.0 eq).
-
Begin stirring the mixture to create a suspension.
-
Slowly add morpholine (1.1 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 50-60°C) using a water bath or heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain the pure 2-aminothiophene derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
References
-
Végh, D., & Kováč, J. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. ([Link])
-
Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3047-3071. ([Link])
-
Joshi, S., & Sharma, P. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 917-921. ([Link])
-
Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. ([Link])
-
Bowen, R. J., et al. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Scientia Pharmaceutica, 80(1), 11-20. ([Link])
-
Wikipedia. (n.d.). Gewald reaction. ([Link])
-
Nguyen, V. Q., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. ([Link])
-
Nguyen, V. Q., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. ([Link])
-
Nguyen, V. Q., & Tantillo, D. J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. ([Link])
-
Nguyen, V. Q., & Tantillo, D. J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. ([Link])
-
Singh, S., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. ([Link])
-
Coy-Barrera, E., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(2), 853. ([Link])
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Gewald Reaction Technical Support Center: Troubleshooting Intermediate Dimerization
Welcome to the technical support center for the Gewald reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction for the synthesis of 2-aminothiophenes. Our focus is to provide in-depth, field-proven insights to help you overcome common challenges, particularly the undesired dimerization of reaction intermediates, ensuring the integrity and success of your synthetic workflows.
Understanding the Dimerization Challenge in the Gewald Reaction
The Gewald reaction is a cornerstone for synthesizing polysubstituted 2-aminothiophenes due to its operational simplicity and the ready availability of starting materials.[1][2][3] The reaction typically proceeds through an initial Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile, forming a stable α,β-unsaturated nitrile intermediate.[4][5][6][7][8][9] It is this very intermediate that presents a critical juncture where the reaction can diverge towards an undesired pathway: dimerization.[10]
This dimerization competes with the subsequent, desired reaction with elemental sulfur, leading to reduced yields of the target 2-aminothiophene.[10] The propensity for this side reaction is particularly pronounced when using highly reactive methylene compounds like malononitrile.[10] This guide will provide you with the mechanistic understanding and practical troubleshooting strategies to suppress this dimerization and optimize your Gewald reaction for higher yields and purity.
Below is a diagram illustrating the key steps of the Gewald reaction and the competing dimerization pathway.
Caption: Competing pathways in the Gewald reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your experiments, with a focus on preventing the dimerization of intermediates.
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct, and the yield of my desired 2-aminothiophene is low. How can I confirm if this is due to dimerization and how do I prevent it?
A1: The formation of a high-molecular-weight byproduct that is less polar than your starting materials is a strong indication of dimerization of the Knoevenagel adduct.
Troubleshooting Steps:
-
Characterization of the Byproduct: Isolate the byproduct by column chromatography and characterize it using Mass Spectrometry and NMR to confirm if its molecular weight corresponds to a dimer of the α,β-unsaturated nitrile intermediate.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. The accumulation of the Knoevenagel intermediate without efficient conversion to the final product suggests that the sulfur addition and cyclization steps are slow, allowing for dimerization to occur.[5]
-
Optimize Reaction Conditions to Favor Cyclization: The key to preventing dimerization is to accelerate the consumption of the α,β-unsaturated nitrile intermediate in the desired reaction pathway.
-
Increase Reaction Temperature: Gently increasing the reaction temperature can often favor the sulfur addition and cyclization steps over dimerization. However, be cautious as excessively high temperatures can lead to decomposition.[5]
-
Choice of Base: The base plays a crucial role in the Gewald reaction.[10] While a base is necessary to catalyze the initial Knoevenagel condensation, a strong base can also promote dimerization. If you are using a strong base, consider switching to a milder one. Morpholine is often reported to be an effective base for the Gewald reaction.[1]
-
| Base Type | Potential Impact on Dimerization | Recommended Action |
| Strong Bases (e.g., Sodium Ethoxide) | May accelerate both Knoevenagel condensation and dimerization. | Use with caution; consider switching to a milder base. |
| Weaker Amines (e.g., Triethylamine, Piperidine) | Generally a good starting point, balancing reactivity. | If dimerization is still an issue, consider morpholine. |
| Morpholine | Often provides high yields, potentially by facilitating sulfur dissolution and promoting the desired reaction pathway.[1] | A highly recommended base to minimize dimerization. |
-
Solvent Selection: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction. Polar aprotic solvents like DMF or ethanol are commonly used.[1] If dimerization is problematic, consider screening different solvents.
Q2: I am using malononitrile as my active methylene component and observing significant dimerization. Are there any specific strategies for this substrate?
A2: Malononitrile is particularly susceptible to dimerization due to the high acidity of its methylene protons and the reactivity of the resulting Knoevenagel adduct.[10]
Specialized Strategies for Malononitrile:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be highly effective in reducing reaction times and minimizing side reactions, including dimerization, in the Gewald synthesis.[4][11][12] The rapid heating provided by microwaves can significantly accelerate the desired cyclization, outcompeting the dimerization pathway.[13][14][15]
Caption: Effect of microwave irradiation on intermediate lifetime.
-
Two-Step Procedure: While the one-pot Gewald reaction is attractive for its efficiency, a two-step approach can offer better control, especially with reactive substrates.[1]
-
Step 1: Perform the Knoevenagel condensation under optimized conditions to form the α,β-unsaturated nitrile.
-
Step 2: Isolate the intermediate and then react it with sulfur and a base in a separate step. This allows you to fine-tune the conditions for the cyclization reaction specifically.
-
-
Alternative Sulfur Sources: While elemental sulfur is the classic reagent, its reactivity can sometimes be limiting.[16] In some cases, using a more reactive sulfur source, such as sodium polysulfide, might accelerate the sulfur addition step and thus reduce the lifetime of the dimerization-prone intermediate.[17]
Q3: Can the order of addition of reagents impact the extent of dimerization?
A3: Yes, the order of addition can be critical. The goal is to minimize the time the α,β-unsaturated nitrile intermediate exists in the reaction mixture before it can react with sulfur.
Recommended Experimental Protocol:
This protocol is a general guideline and may require optimization for your specific substrates.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol or DMF).
-
Base Addition: Slowly add the base (e.g., morpholine, 1.1 eq.) to the stirred mixture at room temperature. The slow addition can help to control the initial rate of the Knoevenagel condensation.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of water. Filter the solid and wash with a suitable solvent (e.g., cold ethanol) to remove impurities.
-
Purification: If necessary, purify the product further by recrystallization or column chromatography. Be aware that some thiophene derivatives can be sensitive to acidic silica gel.[5] Consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.[5]
By understanding the underlying mechanism of the Gewald reaction and the factors that favor the undesired dimerization of intermediates, you can rationally design your experiments and troubleshoot effectively to achieve high yields of your target 2-aminothiophenes.
References
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(10), 559-567. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 258-262. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
MDPI. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 24(18), 3290. [Link]
-
Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. [Link]
-
ResearchGate. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. [Link]
-
Mosaic Crop Nutrition. (n.d.). Sulfate Sulfur vs. Elemental Sulfur Part I: There's a Difference. Mosaic Crop Nutrition. [Link]
-
ResearchGate. (2015). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]
-
OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]
-
MDPI. (2017). Microwave-Assisted Synthesis of Nanoporous Aluminum-Based Coordination Polymers as Catalysts for Selective Sulfoxidation Reaction. Catalysts, 7(10), 302. [Link]
-
YouTube. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanoacetamide MCR (III): three-component Gewald reactions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. visitka.narod.ru [visitka.narod.ru]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. cropnutrition.com [cropnutrition.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Introduction: Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a highly functionalized thiophene derivative. Such structures are pivotal building blocks in medicinal chemistry and materials science, often serving as precursors for more complex heterocyclic systems with significant biological activity.[1][2] The synthesis of this compound is most efficiently achieved via the Gewald aminothiophene synthesis, a robust and versatile multicomponent reaction.[3][4]
This guide provides in-depth technical support for researchers and process chemists transitioning the synthesis of this molecule from laboratory scale to larger-scale production. We will address common challenges, provide detailed troubleshooting protocols in a Q&A format, and explain the underlying chemical principles to empower users to optimize their process with confidence.
Section 1: The Gewald Reaction: Mechanism and Key Stages
Understanding the reaction mechanism is critical for effective troubleshooting and optimization. The Gewald reaction is a domino process where multiple bond-forming events occur in a single pot.[5] The synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate proceeds through three key stages:
-
Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the active methylene group of ethyl cyanoacetate and the carbonyl group of 4-bromoacetophenone. This forms an α,β-unsaturated nitrile intermediate.[3][6]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, acts as a nucleophile and adds to the β-position of the unsaturated intermediate.[6]
-
Ring Closure and Tautomerization: The crucial step involves an intramolecular attack of the sulfur anion onto the nitrile group, forming a five-membered imine ring.[3] This intermediate then rapidly tautomerizes to the stable 2-aminothiophene aromatic system.
Visualizing the Reaction Pathway
Caption: The multi-stage mechanism of the Gewald aminothiophene synthesis.
Section 2: Reference Laboratory-Scale Protocol (10 g Product Scale)
This protocol serves as a baseline for optimization and scale-up.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume |
| 4-Bromoacetophenone | 199.04 | 0.031 | 6.17 g |
| Ethyl Cyanoacetate | 113.12 | 0.031 | 3.51 g (3.1 mL) |
| Elemental Sulfur | 32.07 | 0.031 | 1.0 g |
| Morpholine | 87.12 | 0.0155 | 1.35 g (1.35 mL) |
| Ethanol (Solvent) | - | - | 50 mL |
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer.
-
Reagent Charging: To the flask, add ethanol (50 mL), 4-bromoacetophenone (6.17 g), ethyl cyanoacetate (3.51 g), and finely powdered elemental sulfur (1.0 g).
-
Initiation: Begin stirring the mixture to form a suspension.
-
Base Addition: Slowly add morpholine (1.35 mL) dropwise over 10-15 minutes. An initial exotherm is expected, and the internal temperature may rise. Maintain the temperature below 50°C using a water bath if necessary.
-
Reaction: After the base addition is complete, heat the reaction mixture to a gentle reflux (around 45-50°C) and maintain for 3-4 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as a pale yellow or off-white solid.[1][7] Dry the final product under vacuum.
Section 3: Key Challenges in Scaling Up
Transitioning from a 10-gram to a kilogram scale introduces significant challenges that are not apparent at the bench.
-
Thermal Management: The Knoevenagel condensation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, reduced yield, and potential safety hazards.
-
Mass Transfer and Mixing: The reaction is heterogeneous, involving solid sulfur in a liquid phase. Inadequate mixing can lead to localized "hot spots," slow reaction rates, and inconsistent product quality. The particle size and quality of sulfur become critical parameters.
-
Safety - Hydrogen Sulfide (H₂S) Evolution: At elevated temperatures or with certain impurities, side reactions can generate hydrogen sulfide (H₂S) gas. H₂S is highly toxic, flammable, and corrosive. Scale-up operations require a well-ventilated area and potential H₂S scrubbing capabilities.
-
Work-up and Isolation: Filtering, washing, and drying kilograms of product require appropriate process equipment (e.g., large filter funnels, centrifuges, vacuum ovens). Recrystallization requires large volumes of solvent and controlled cooling to ensure consistent crystal size and purity.
Section 4: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Category: Low or Inconsistent Yield
Q: My final yield is significantly lower than the 70-85% reported in the literature. What are the primary causes?
A: Low yield is the most common issue and can stem from several factors. Here is a checklist to diagnose the problem:
-
Reagent Stoichiometry & Purity: Ensure all reagents are accurately weighed and are of high purity. The 4-bromoacetophenone should be clean, and the ethyl cyanoacetate should not be hydrolyzed. Use a slight excess (1.05 to 1.1 equivalents) of the cyanoacetate and sulfur to drive the reaction to completion.
-
Base Activity & Amount: The base is crucial. Morpholine or piperidine are excellent choices. Ensure it is not degraded. The amount is also critical; too little will result in a slow or incomplete reaction, while too much can promote side reactions. Start with catalytic amounts and optimize.
-
Inefficient Knoevenagel Intermediate Formation: The first step is the formation of the α,β-unsaturated nitrile. If this step is slow or incomplete, the overall yield will suffer.[5] This can be checked by TLC after the first 30-60 minutes of the reaction. If starting material is still present in large amounts, consider a slight increase in the base concentration or reaction temperature.
-
Premature Precipitation: If the product begins to precipitate too early from the reaction mixture, it can coat the unreacted sulfur particles, effectively stopping the reaction. This can sometimes happen if the solvent volume is too low for the scale of the reaction.
Q: The reaction seems to stall after about 50% conversion. How can I drive it to completion?
A: A stalled reaction often points to an issue with one of the later stages of the mechanism.
-
Sulfur Reactivity: Ensure you are using finely powdered "flowers of sulfur." Larger sulfur particles have a lower surface area and will react much more slowly. On a large scale, poor mixing can prevent the sulfur from being adequately suspended. Increase agitation speed if possible.
-
Thermal Control: If the temperature drops too low, the reaction rate will decrease significantly. Ensure your heating system is maintaining a consistent temperature of 45-55°C.
-
Domino Sequence Interruption: The Knoevenagel adduct is a stable intermediate.[5] If the subsequent cyclization with sulfur is inefficient (due to poor sulfur quality, low temperature, or insufficient base), this intermediate can accumulate. A small, second addition of the base catalyst after 1-2 hours can sometimes restart a stalled reaction.
Q: I'm getting a lot of dark, tarry byproduct instead of a clean solid. What's causing this and how can I prevent it?
A: Tar formation is typically a sign of decomposition or polymerization side reactions, often caused by excessive heat.
-
Check Reaction Temperature: Do not exceed 60°C. The reaction is efficient at moderate temperatures (45-55°C). Use a well-controlled heating mantle or oil bath.
-
Control the Exotherm: The most likely cause of overheating is an uncontrolled exotherm during the initial addition of the base. On a larger scale, add the base slowly and with efficient cooling available to keep the internal temperature below 50°C.
-
Oxygen Exposure: While not always a major factor, running the reaction under an inert atmosphere (like nitrogen) can sometimes minimize oxidative side reactions that contribute to color formation.
Category: Product Purity & Isolation
Q: My final product is yellow or brown, not the expected off-white solid. How can I improve its purity?
A: Discoloration is usually due to high molecular weight, colored impurities formed from side reactions.
-
Thorough Washing: After filtration, wash the crude product thoroughly with cold ethanol to remove colored impurities that may be more soluble.
-
Activated Carbon Treatment: During recrystallization, add a small amount (1-2% by weight) of activated carbon to the hot ethanolic solution. Hold at reflux for 15-20 minutes, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities. Be cautious as hot filtration of flammable solvents is hazardous.
-
Re-crystallization Solvent: If ethanol is not sufficient, consider a mixed solvent system for recrystallization, such as ethanol/water or ethyl acetate/heptane.
Q: I'm having trouble with the recrystallization. The product either "oils out" or the recovery is very low. What should I do?
A: This is a common crystallization challenge.
-
Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It indicates that the solution is cooling too quickly or is too concentrated. To fix this, add more hot solvent until the oil dissolves completely, then allow the solution to cool much more slowly, perhaps by insulating the flask. Seeding with a small crystal of pure product can also promote proper crystallization.
-
Low Recovery: This means the product has significant solubility in the cold solvent. To improve recovery, ensure you are cooling the solution to a low enough temperature (0-5°C) for an adequate amount of time. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Washing the final filtered product with ice-cold solvent will also minimize losses.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the optimal base and solvent for this reaction at scale? A: Ethanol is a good, cost-effective solvent that works well.[1][8] For the base, secondary amines like morpholine or piperidine are generally preferred as they are highly effective catalysts for both the Knoevenagel condensation and the sulfur addition steps.[7] They are often more efficient than tertiary amines like triethylamine for this specific transformation.
Q: How critical is the quality of the elemental sulfur used? A: It is very critical. Use finely powdered sulfur (often called 'flowers of sulfur' or sulfur flour) to maximize the surface area for the reaction. Inconsistent results on scale-up can often be traced back to using different batches or grades of sulfur with varying particle sizes.
Q: Can this reaction be improved with microwave irradiation? A: Yes, the Gewald synthesis has been shown to benefit from microwave irradiation, which can dramatically reduce reaction times and sometimes improve yields.[1][5] However, scaling up microwave chemistry presents its own set of engineering challenges and requires specialized equipment. For conventional kilogram-scale synthesis, optimizing thermal conditions in a jacketed reactor is more common.
Q: What are the key analytical techniques to monitor the reaction and product purity? A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. You will be able to track the consumption of the 4-bromoacetophenone starting material and the appearance of the higher Rf product spot.
-
Purity & Identity: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, and Melting Point analysis to confirm its purity. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.
Section 6: Troubleshooting Workflow
Visualizing the Troubleshooting Process for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Gewald, K. (1961). Zur Reaktion von Ketonen mit Nitrilen in Gegenwart von Schwefel. Angewandte Chemie, 73(3), 114-114.
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 16(4), 2304-2312. [Link]
- Shaabani, A., et al. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 19(7), 5565-5570.
-
Jorgensen, K. A., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9545–9555. [Link]
-
Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E, 68(Pt 11), o3139. [Link]
- Amerigo Scientific. Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Product Page. Accessed January 26, 2026.
- ChemicalBook. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis. Synthesis Route. Accessed January 26, 2026.
- Johnson, J. A., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8536-8583.
- Organic Chemistry Portal. Thiophene synthesis. Reaction Index. Accessed January 26, 2026.
- BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. Technical Note.
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. 3(4), 244-251.
- American Chemical Society. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
Characterization of impurities in Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. This important heterocyclic building block, often prepared via the Gewald aminothiophene synthesis, is a key intermediate in the development of various biologically active compounds.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience, to help you navigate the challenges of this synthesis and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthetic protocol, underlying mechanism, and analytical characterization of the target compound.
Q1: What is the standard protocol for synthesizing Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate?
A1: The most common and efficient method is the one-pot Gewald reaction.[4][5] This involves the condensation of three components: 4-bromoacetophenone (the ketone), ethyl cyanoacetate (the active methylene compound), and elemental sulfur, catalyzed by a base, typically a secondary amine like morpholine or diethylamine, in a suitable solvent such as ethanol.[1][4][6] The reaction mixture is typically heated to a moderate temperature (e.g., 45-65 °C) for several hours.[1] Upon cooling, the product often precipitates and can be isolated by filtration and purified by recrystallization from a solvent like ethanol.[2][6]
Q2: Can you explain the reaction mechanism?
A2: The Gewald reaction proceeds through a multi-step sequence.[7]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between 4-bromoacetophenone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate (an ethyl cyanocinnamate derivative).[5][8][9]
-
Michael Addition of Sulfur: The active methylene group of the Knoevenagel intermediate is deprotonated by the base, creating a carbanion. This carbanion attacks the elemental sulfur (S₈ ring), leading to the formation of a thiolate intermediate.[8][9]
-
Cyclization & Tautomerization: The thiolate anion then undergoes an intramolecular nucleophilic attack on the nitrile group, forming a five-membered imine ring.[7]
-
Aromatization: A final tautomerization of the imine to the more stable enamine form yields the final 2-aminothiophene product, which is an aromatic system.[5]
Q3: How should I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase, such as a 3:1 mixture of hexane and ethyl acetate. You should see the consumption of the starting materials (4-bromoacetophenone is UV-active) and the appearance of a new, typically lower Rf spot corresponding to the aminothiophene product. It is advisable to run co-spots of your starting materials alongside the reaction mixture to aid identification.
Q4: What are the expected analytical characteristics of the pure product?
A4: The identity and purity of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate can be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals for the ethyl ester group (a triplet and a quartet), aromatic protons from the bromophenyl ring (two doublets), a singlet for the thiophene proton, and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Resonances for the ethyl ester carbons, thiophene ring carbons, and the bromophenyl ring carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1650-1680 cm⁻¹), and C-S stretching in the thiophene ring (around 1030 cm⁻¹).[10] |
| Mass Spec (ESI-MS) | The calculated molecular weight is approximately 326.23 g/mol . Expect to see the protonated molecular ion [M+H]⁺ at m/z ≈ 327. A characteristic isotopic pattern for bromine will be present, with an [M+2+H]⁺ peak of nearly equal intensity to the [M+H]⁺ peak.[10] |
Section 2: Troubleshooting Guide
This section is structured to provide solutions to specific problems you may encounter during the synthesis.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield. What are the most likely causes?
A: Low yields in the Gewald reaction are a common issue and can often be traced back to a few key areas[11]:
-
Reagent Quality: The purity of your starting materials is paramount. 4-Bromoacetophenone can degrade over time; ensure it is pure. The base, such as morpholine or diethylamine, should be fresh, as amines can oxidize.
-
Sulfur Dispersion: Elemental sulfur exists as a stable S₈ crown. For it to react efficiently, it must be finely powdered to maximize surface area.[4] Clumped or coarse sulfur will react slowly and incompletely.
-
Reaction Temperature: While the reaction is generally robust, an insufficient temperature may prevent the reaction from overcoming its activation energy barrier.[11] Conversely, excessively high temperatures can lead to the formation of tar-like decomposition products. Maintain the temperature within the recommended 45-65 °C range.
-
Base Stoichiometry: The base is a catalyst. Using too little can stall the initial Knoevenagel condensation, while a large excess can sometimes promote unwanted side reactions.
Problem: Product Impurity & Discoloration
Q: My final product is a dark brown or black solid, not the expected lighter color. What causes this and how can I fix it?
A: Dark coloration is typically indicative of impurities, often polymeric sulfur-containing byproducts or other degradation products.
-
Cause: This can result from overheating the reaction, extending the reaction time unnecessarily, or using impure starting materials. The presence of polysulfide intermediates can also contribute to color if they are not fully converted to the final product.[8][9]
-
Solution:
-
Purification: The first step is rigorous purification. Recrystallization from hot ethanol is often effective.[10] If the color persists, activated charcoal can be added to the hot solution before filtering to adsorb colored impurities.
-
Chromatography: If recrystallization fails, column chromatography on silica gel is the next logical step.
-
Prevention: On your next attempt, strictly control the reaction temperature and monitor by TLC to stop the reaction as soon as the starting material is consumed.
-
Q: My NMR spectrum shows unreacted starting materials. What went wrong?
A: This indicates an incomplete reaction. Refer back to the points on low yield. The most common culprits are insufficient reaction time, low temperature, or a deactivated catalyst (base). Allow the reaction to run longer, checking periodically with TLC, or consider increasing the temperature slightly (e.g., to 60 °C).
Q: How can I effectively remove residual elemental sulfur from my crude product?
A: Elemental sulfur has low solubility in cold ethanol but moderate solubility in hot ethanol. A simple and effective method is to dissolve the crude product in a minimum amount of boiling ethanol and perform a hot filtration. The desired product is more soluble and will pass through the filter paper, while much of the elemental sulfur will be retained. Alternatively, sulfur can be washed away with carbon disulfide, but this is highly flammable and toxic and should only be done with extreme caution in a certified fume hood.
Section 3: Key Experimental Protocols
Protocol 3.1: Synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
This protocol is a representative example. Molar equivalents and volumes should be calculated based on your desired scale.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and finely powdered elemental sulfur (0.05 mol) in ethanol (80 mL).[6]
-
Base Addition: With stirring, add morpholine (5 mL) dropwise to the suspension over 10 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 50-55 °C and maintain this temperature with stirring for 3-4 hours.[6] Monitor the reaction progress by TLC.
-
Isolation: Once the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.[2][10]
Protocol 3.2: Analytical HPLC Method
This is a starting point for method development and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a small amount of the compound in the mobile phase.
This method can be used to assess the purity of the final product and identify the presence of starting materials or byproducts by comparing retention times with authentic standards.
References
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 16(4), 2304-2312.
-
Reddy, T. J., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
-
Zhidkova, O., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molecules, 27(21), 7247.
-
Saldívar-González, F. I., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(2), 853.
-
Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E, 68(Pt 12), o3329.
-
Huisman, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
-
Patel, H. R., et al. (2016). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1646-1655.
-
J&K Scientific LLC. (n.d.). Gewald Reaction. J&K Scientific Name Reactions.
-
Huisman, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
Al-Hiari, Y. M. (2006). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Jordan Journal of Chemistry, 1(2), 129-136.
-
Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.
-
Wikipedia. (n.d.). Gewald reaction.
-
ChemicalBook. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis.
-
Sabnis, R. W., et al. (2011). The Gewald reaction in dye chemistry. Dyes and Pigments, 90(3), 229-238.
-
Benchchem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
-
de Souza, M. V. N. (2015). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 5(79), 64676-64687.
-
Kumar, D., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Molecular Diversity.
-
Kalia, M., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ACS Omega, 5(17), 9811-9821.
-
Chan, G. F., et al. (1995). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Journal of Chromatographic Science, 33(5), 225-231.
-
Wang, H., et al. (2020). Gewald type reaction for synthesis of 2-aminothiophene. ResearchGate.
-
Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yields in the Cyclization of 2-Aminothiophenes
Welcome to the technical support center for the synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields during the cyclization of 2-aminothiophenes, particularly via the Gewald reaction. Here, we will delve into the intricacies of this multicomponent reaction, offering field-proven insights and evidence-based solutions to enhance your synthetic outcomes.
I. Understanding the Foundation: The Gewald Reaction
The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, valued for its efficiency in assembling complex molecules from simple starting materials.[1][2] It is a one-pot, multi-component reaction that typically involves a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene compound, and elemental sulfur in the presence of a base.[2][3]
The Mechanism in Brief
A fundamental understanding of the reaction mechanism is critical for effective troubleshooting. The process can be broken down into three key stages:
-
Knoevenagel Condensation: A base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][4][5][6]
-
Sulfur Addition: Elemental sulfur adds to the activated methylene group of the Knoevenagel adduct.[2][5][6]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring.[2][4] The thermodynamic driving force for the reaction is the formation of the stable aromatic thiophene ring.[5][6]
The following diagram illustrates the generally accepted mechanism of the Gewald reaction.
Caption: Generalized mechanism of the Gewald 2-aminothiophene synthesis.
II. Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address common issues encountered during the cyclization of 2-aminothiophenes.
A. Issues with Starting Materials and Reagents
Q1: My reaction is sluggish or not proceeding at all. What are the likely causes related to my starting materials?
A1: The purity and reactivity of your starting materials are paramount. Here are several potential culprits and their solutions:
-
Purity of Reagents: Ensure that your carbonyl compound and active methylene nitrile are free of impurities. Aldehyd starting materials are prone to oxidation to carboxylic acids, which can neutralize the basic catalyst. It is recommended to use freshly distilled or purified reagents.
-
Steric Hindrance: Highly substituted or sterically hindered ketones can significantly slow down the initial Knoevenagel condensation.[2] For such substrates, consider using a stronger base or higher reaction temperatures. In some cases, a two-step approach, where the α,β-unsaturated nitrile is first isolated and then reacted with sulfur, may be more effective.[2]
-
Reactivity of the Active Methylene Compound: Malononitrile is generally more reactive than cyanoacetates.[1] If you are using a less reactive cyanoacetate and experiencing low yields, switching to malononitrile could improve the reaction rate.
-
Sulfur Quality and Solubility: Use finely powdered elemental sulfur to maximize its surface area and reactivity. The solubility of sulfur can also be a limiting factor. Polar solvents like ethanol, methanol, or DMF are generally preferred to enhance sulfur's solubility and reactivity.[2]
Q2: I suspect my base is not performing optimally. How do I choose the right base and what are the common pitfalls?
A2: The choice of base is critical as it catalyzes the initial condensation step.[2]
-
Base Strength: The basicity needs to be sufficient to deprotonate the active methylene compound but not so strong as to promote side reactions. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[2][3] For less reactive ketones, a stronger base might be necessary.
-
Catalyst Loading: Insufficient catalyst loading can lead to a slow reaction. A typical catalyst loading is 10-20 mol%.[2] However, this may need to be optimized for your specific substrates.
-
Homogeneous vs. Heterogeneous Catalysts: While traditional methods use homogeneous bases, heterogeneous catalysts have been developed to simplify purification and improve the green credentials of the reaction.[3][4] These can be a good alternative if you are facing issues with product isolation.
| Base Type | Examples | Typical Use Case | Considerations |
| Secondary Amines | Morpholine, Piperidine | General purpose, effective for many substrates. | Can act as a nucleophile to activate sulfur.[2] |
| Tertiary Amines | Triethylamine | Good for general use, less likely to engage in side reactions. | May require higher temperatures for less reactive substrates. |
| Organocatalysts | L-proline | Mild and environmentally friendly option. | Can catalyze both condensation and sulfur addition.[1] |
| Heterogeneous Bases | Nano-ZnO, NaAlO₂, ZnFe₂O₄ | Green chemistry approach, easy catalyst removal.[4] | May require specific reaction conditions (e.g., higher temperatures). |
B. Optimizing Reaction Conditions
Q3: What is the optimal temperature for the Gewald reaction, and how does it affect the yield?
A3: The optimal temperature is a balance between reaction rate and the prevalence of side reactions.
-
General Range: Many Gewald reactions proceed well at temperatures ranging from room temperature to 60 °C.[1][2]
-
Effect of Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve the solubility and reactivity of sulfur and accelerate the rate-limiting steps.[2] However, excessive heat can lead to the decomposition of intermediates or the formation of polymeric byproducts.
-
Microwave Irradiation: For challenging substrates, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[2]
Q4: How does the choice of solvent impact the reaction outcome?
A4: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway.
-
Polar Protic Solvents: Ethanol and methanol are commonly used and are effective at dissolving the starting materials and elemental sulfur.[2]
-
Polar Aprotic Solvents: DMF is another excellent solvent choice, particularly for less soluble substrates.[1]
-
Green Solvents: In line with the principles of green chemistry, water has been successfully employed as a solvent in the presence of a suitable catalyst.[4]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[2] For sensitive substrates, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.
C. Side Reactions and Impurities
Q5: I am observing multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?
A5: The formation of byproducts is a common cause of low yields. Here are some possibilities:
-
Knoevenagel Intermediate: If the sulfur addition and cyclization steps are slow, the α,β-unsaturated nitrile intermediate may accumulate.[2] This can be addressed by ensuring sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the subsequent steps.
-
Dimerization or Polymerization: Starting materials or intermediates can undergo self-condensation or polymerization, especially at higher temperatures or concentrations.[2][7] To mitigate this, you can try adjusting the concentration of reactants or modifying the rate of addition of reagents.
-
Formation of Polysulfides: The reaction of the intermediate with elemental sulfur can lead to the formation of polysulfide species.[5][6] While these are intermediates on the path to the final product, their stability and interconversion can be complex and may affect the overall efficiency of the cyclization.
The following diagram illustrates a simplified troubleshooting workflow for low yields in 2-aminothiophene synthesis.
Caption: A stepwise approach to troubleshooting low yields.
D. Product Isolation and Purification
Q6: I am having difficulty isolating a pure product. What are the recommended purification strategies?
A6: Effective purification is crucial for obtaining a good final yield of your 2-aminothiophene.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable technique. A common eluent system is a gradient of ethyl acetate in hexanes.[2]
-
Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[2]
III. Experimental Protocols
General Procedure for the Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
IV. References
-
Mocquet, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
-
de Oliveira, R. B., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
-
Avila-Salas, F., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Khosravi, I., & Ghorbani-Choghamarani, A. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Contino, M., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
Sources
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Column chromatography techniques for isolating 2-aminothiophene derivatives
Welcome to the technical support center for the purification of 2-aminothiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. As a class of molecules, 2-aminothiophenes are foundational scaffolds in numerous pharmacologically active agents, making their efficient purification a critical step in drug discovery and development.[1][2]
This document moves beyond standard protocols to address the specific chemical nature of 2-aminothiophenes, providing causal explanations for common issues and field-proven solutions.
Part 1: Foundational Knowledge & Method Development
This section addresses the fundamental challenges and provides a logical workflow for developing a robust purification method from the outset.
Q1: Why are 2-aminothiophene derivatives often problematic to purify using standard silica gel chromatography?
Answer: The primary challenge stems from an acid-base interaction between the analyte and the stationary phase.[3]
-
Analyte Basicity: The 2-amino group is a Lewis base, making the molecule susceptible to protonation.
-
Stationary Phase Acidity: Standard silica gel is characterized by the presence of surface silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5).[3]
This interaction leads to several common problems:
-
Strong Adsorption: The basic amine can bind tenaciously to the acidic silanol sites, requiring very high polarity mobile phases for elution.
-
Peak Tailing: Slow and uneven dissociation from the acidic sites during elution results in broad, asymmetric peaks (tailing), which severely compromises resolution.
-
Irreversible Binding & Degradation: In some cases, the interaction is so strong that the compound either remains permanently adsorbed on the column, leading to low recovery, or is catalytically degraded by the acidic surface.[3][4]
Caption: Interaction between 2-aminothiophene and silica gel.
Q2: How should I proactively select a stationary and mobile phase to prevent these issues?
Answer: Method development should always begin with Thin Layer Chromatography (TLC) to quickly screen conditions before committing to a column.[5] The goal is to find a system where your target compound has an Rf value between 0.3 and 0.7 and is well-separated from impurities.[5]
Step 1: Choose the Right Stationary Phase
While standard silica is common, for 2-aminothiophenes, alternatives or modifications are often superior.
| Stationary Phase | Advantages | Disadvantages | Best For |
| Standard Silica Gel | Inexpensive, widely available, good for many compound classes.[6] | Acidic nature causes issues with basic amines.[3] | Neutral or weakly basic compounds; initial screening. |
| Deactivated Silica | Reduces acidity by adding a basic modifier to the mobile phase. | Requires careful mobile phase preparation. | Recommended starting point for 2-aminothiophenes. |
| Neutral or Basic Alumina | Eliminates acidic sites, excellent for separating basic compounds.[5] | Can be more reactive, potentially catalyzing other reactions. | Highly basic or acid-sensitive compounds. |
| Amino-Propyl Silica | Provides a basic surface, reducing tailing. | More expensive; may have different selectivity. | Difficult separations of basic compounds where alumina fails. |
Step 2: Optimize the Mobile Phase
Your choice of mobile phase (eluent) dictates the separation. Start with a binary system and add a modifier if needed.
-
Select a Solvent System: Begin with a standard non-polar/polar mixture like Hexane/Ethyl Acetate. If your compound is highly polar, a more polar system like Dichloromethane (DCM)/Methanol may be necessary.[3]
-
Incorporate a Basic Modifier: This is the most critical step for 2-aminothiophenes on silica gel. Adding a small amount of a volatile tertiary amine to your mobile phase "deactivates" the acidic silanol sites. The modifier competes with your compound for binding, allowing it to elute symmetrically.[3]
-
Triethylamine (Et3N or TEA): Add 0.1% to 1% (v/v) to your eluent.
-
Ammonium Hydroxide (NH4OH): A few drops in the polar component (e.g., Methanol) can be effective.[3]
-
Step 3: Develop the Method via TLC
The workflow below illustrates the logical progression from initial testing to a column-ready method.
Caption: Method development workflow using TLC.
Part 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address the most common problems encountered during the purification process.
Q3: My compound is tailing badly on the column, even with triethylamine in the eluent. What should I do?
Answer: Severe tailing suggests that the amine-silica interaction is still dominant. Here are several steps to take, in order of increasing intervention:
-
Increase Modifier Concentration: Incrementally increase the TEA concentration to 1-2%. The silanol sites may require a higher concentration of the competing base to be fully passivated.
-
Pre-treat the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of the mobile phase containing the basic additive. This ensures the entire stationary phase is neutralized before the sample is introduced.
-
Switch to a Stronger Modifier: Pyridine is a stronger base than TEA and can be more effective, though it is less volatile and harder to remove. Use with caution and proper ventilation.
-
Change the Stationary Phase: If modifying the mobile phase fails, the interaction is too strong for deactivated silica. Switch to a more inert stationary phase like neutral alumina.[5]
Q4: My product recovery is very low. I suspect it's stuck on the column. How can I get it off?
Answer: Low recovery is a classic sign of irreversible adsorption.[3]
-
Immediate Action (Column Flushing): Do not discard the column. Attempt to strip the compound by flushing with a highly polar, basic solvent system. A common stripping solution is 5-10% Methanol in Dichloromethane with 2% Ammonium Hydroxide. If your compound is soluble, this will often recover it, albeit mixed with other strongly retained impurities.
-
Preventative Measures for Future Runs:
-
Use a Deactivated System: Always use a basic modifier when working with 2-aminothiophenes on silica.
-
Dry Loading vs. Wet Loading: If you are loading your sample dissolved in a strong solvent (wet loading), it can disrupt the top of the column bed. Instead, try "dry loading": pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This often results in sharper bands and better recovery.
-
Check Compound Stability: Confirm that your compound is not degrading on silica. Spot your pure compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is unstable on silica, and you must use an alternative like alumina.[7]
-
Q5: I have a critical impurity that co-elutes with my product. How can I improve the separation (resolution)?
Answer: Improving resolution requires changing the selectivity of your chromatographic system.
-
Optimize Mobile Phase Polarity: If the Rf values of your product and the impurity are very close, flatten the polarity gradient. Use a less polar solvent system (isocratic elution) so the compounds spend more time interacting with the stationary phase, which can amplify small differences in their polarity.
-
Change Solvent System: The fundamental interactions between your analytes, the mobile phase, and the stationary phase define the separation. Switching one of the solvents can dramatically alter selectivity. For example, if you are using Hexane/Ethyl Acetate, try switching to a system with a different character, like Toluene/Acetone.
-
Try Gradient Elution: If you have multiple impurities, some eluting much earlier or later than your product, a gradient elution is highly effective.[8] Start with a low polarity mobile phase to separate early-eluting impurities, then gradually increase the polarity to elute your product, leaving strongly-bound impurities behind.[8]
Caption: Troubleshooting decision tree for common issues.
Part 3: Standard Operating Protocol (SOP)
Flash Column Chromatography of a 2-Aminothiophene Derivative on Silica Gel
This protocol assumes method development via TLC has identified 90:10 Hexane/Ethyl Acetate + 0.5% TEA as the optimal eluent.
1. Column Preparation (Dry Packing): a. Select a column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica weight to crude sample weight is typical).[6] b. Insert a small cotton or glass wool plug at the bottom of the column.[9] c. Add a 1 cm layer of clean sand. d. Fill the column with silica gel to the desired height while gently tapping the side of the column to ensure even packing. e. Add another 1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[5]
2. Sample Loading (Dry Loading Method): a. Dissolve your crude 2-aminothiophene derivative in a minimal amount of a volatile solvent (e.g., DCM or acetone). b. Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to the solution. c. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully layer this powder onto the sand at the top of the prepared column.
3. Elution: a. Carefully wet the column by slowly pouring the pre-mixed mobile phase (90:10 Hexane/EtOAc + 0.5% TEA) onto the top sand layer. b. Apply gentle air pressure (flash chromatography) to push the solvent through the column. Never let the top of the silica run dry.[5] c. Begin collecting fractions as the solvent front reaches the bottom of the column. d. Monitor the elution process by collecting small, regular fractions and analyzing them by TLC. e. Once the desired compound has fully eluted, you can increase the solvent polarity (e.g., to 70:30 Hexane/EtOAc) to flush any remaining impurities from the column.
4. Product Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the solvent using a rotary evaporator. Note that removing the last traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under high vacuum.
References
-
Prasad, K.C., et al. (2015). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 5(2), 245-254. [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. [Link]
-
Poulain, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry, 24(1), 1-27. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
da Cruz, R. M. D., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 15(7), 645-654. [Link]
-
de Oliveira, R. S., et al. (2022). Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. Polymers, 14(3), 482. [Link]
-
da Cruz, R. M. D., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed, 15(7), 645-654. [Link]
-
Hassan, A., et al. (2018). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Future Medicinal Chemistry, 10(4), 435-464. [Link]
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? YouTube. [Link]
-
van de Langerijt, J., et al. (1990). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 526, 479-488. [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Chemistry Department. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Department of Chemistry. [Link]
-
Dolan, J. W. (2015). Understanding Gradient HPLC. LCGC North America, 33(4), 256-261. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Bromo-, Chloro-, and Nitro-Substituted 5-Phenyl-2-Aminothiophenes
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of medicinal chemistry, the 2-aminothiophene scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The introduction of various substituents onto this core structure can significantly modulate its biological profile. This guide provides a comparative analysis of the biological activity of 5-phenyl-2-aminothiophenes bearing bromo, chloro, and nitro substituents, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.
The Influence of Substitution on Biological Activity: A Comparative Overview
The electronic and steric properties of substituents on the 5-phenyl-2-aminothiophene scaffold play a pivotal role in defining their interaction with biological targets. Halogens like bromine and chlorine, and the strongly electron-withdrawing nitro group, are of particular interest due to their ability to enhance the therapeutic potential of the parent molecule.
Bromo- and Chloro-Substituents: The introduction of halogens, such as bromine and chlorine, into the 5-phenyl-2-aminothiophene structure has been shown to enhance various biological activities. This is often attributed to their electron-withdrawing nature and their ability to increase lipophilicity, which can improve cell membrane permeability. Studies on related heterocyclic compounds have demonstrated that chloro and bromo substitutions can lead to potent antimicrobial and anticancer effects.[3][4] For instance, research on flavonoid derivatives has shown that both chloro and bromo substituents, often in combination with a nitro group, can result in significant inhibitory activity against pathogenic bacteria.[3] In the context of anticancer activity, chloro-substituted compounds have been reported to exhibit significant cytotoxicity against various cancer cell lines.[5]
Nitro-Substituents: The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the 5-phenyl-2-aminothiophene molecule. This electronic modification can enhance the compound's ability to participate in crucial biological interactions, such as binding to enzyme active sites. The presence of a nitro group has been associated with potent antimicrobial and anticancer activities in various heterocyclic systems.[3][5] For example, studies on nitrothiophenes have shown that dinitro-substituted compounds with a displaceable halogen have high activity against bacteria and fungi.[6] Furthermore, the nitro group can be a key pharmacophore in compounds designed to have antiproliferative effects.[7]
Comparative Biological Activity Data
While a direct head-to-head comparison of bromo-, chloro-, and nitro-substituted 5-phenyl-2-aminothiophenes is not extensively documented in a single study, we can synthesize a comparative view from the available literature on substituted thiophenes and related heterocycles. The following tables summarize representative data, highlighting the impact of these substituents on antimicrobial and anticancer activities.
Table 1: Comparative Antimicrobial Activity of Substituted Thiophene Derivatives
| Compound/Derivative | Substituent(s) | Test Organism(s) | MIC (µg/mL) | Reference |
| 2-chloro-3,5-dinitrothiophene | Chloro, Nitro | E. coli, M. luteus, A. niger | High activity reported | [6] |
| 2-bromo-3,5-dinitrothiophene | Bromo, Nitro | E. coli, M. luteus, A. niger | High activity reported | [6] |
| Halogenated β-nitrostyrenes | Bromo, Chloro, Nitro | S. aureus, E. coli, C. albicans | 23 - 512 | [8] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Bromo | Gram-positive bacteria | 2500 - 5000 | [4] |
Table 2: Comparative Anticancer Activity of Substituted Heterocyclic Compounds
| Compound/Derivative | Substituent(s) | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene-thiazolidinone | Chloro, Nitro | Leukemia, Colon, CNS, Melanoma | < 0.01 - 0.02 (GI50) | [5] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Chloro, Nitro | Various cancer cell lines | Significant activity reported | [9] |
| 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives | Chloro | Various cancer cell lines | Selective HDAC inhibition | [10] |
| Benzo[b]thiophene derivatives with nitrooxyacetyl moieties | Nitro | Leukemia L1210 and K562 | Potent activity reported | [7] |
Structure-Activity Relationship (SAR) Insights
The analysis of available data allows for the deduction of several structure-activity relationships:
-
Electron-Withdrawing Effect: The presence of electron-withdrawing groups like halogens and nitro groups generally appears to enhance biological activity. This is likely due to the modulation of the electron density of the thiophene and phenyl rings, which can influence binding to biological targets.
-
Lipophilicity: Halogen substitution increases the lipophilicity of the molecule, which may facilitate its transport across cell membranes, leading to improved bioavailability and, consequently, enhanced biological activity.
-
Position of Substitution: The position of the substituent on both the phenyl and thiophene rings is critical. While this guide focuses on substitution at the 5-phenyl ring, it is important to note that substitution at other positions of the 2-aminothiophene core can also significantly impact activity.
-
Combined Effects: The combination of different substituents can have synergistic effects. For example, the presence of both a halogen and a nitro group often leads to a marked increase in antimicrobial and anticancer potency.[3][6]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for the synthesis and biological evaluation of substituted 5-phenyl-2-aminothiophenes.
Synthesis: The Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[1][11]
Protocol for Gewald Synthesis of 5-Phenyl-2-aminothiophene Derivatives:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of a substituted acetophenone (e.g., 4-bromoacetophenone, 4-chloroacetophenone, or 4-nitroacetophenone), a compound with an active methylene group (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or dimethylformamide (DMF). Introduce a catalytic amount of a base, such as morpholine, piperidine, or an alternative green catalyst like L-proline.[11]
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 60°C) for a designated period (typically a few hours). Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Protocol for Broth Microdilution Assay:
-
Preparation of Compound Stock Solution: Dissolve the synthesized thiophene derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from each well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[14][15]
Protocol for Carrageenan-Induced Paw Edema Assay:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (e.g., intraperitoneally or orally) at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
The introduction of bromo, chloro, and nitro substituents to the 5-phenyl-2-aminothiophene scaffold offers a promising avenue for the development of potent therapeutic agents. While a comprehensive, direct comparative study is warranted, the existing body of research strongly suggests that these substitutions, particularly the electron-withdrawing nitro group and the lipophilic halogens, can significantly enhance antimicrobial, anticancer, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for the synthesis and systematic evaluation of these compounds, paving the way for the discovery of new drug candidates with improved efficacy and selectivity. Further research focusing on a systematic variation of these substituents on the 5-phenyl-2-aminothiophene core will be invaluable in elucidating more precise structure-activity relationships and guiding future drug design efforts.
References
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available from: [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Center for Biotechnology Information. Available from: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]
-
Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. Available from: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information. Available from: [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available from: [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available from: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. Available from: [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Center for Biotechnology Information. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
-
(PDF) Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. ResearchGate. Available from: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available from: [Link]
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Carrageenan-induced inflammation assay, paw diameter in... ResearchGate. Available from: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Center for Biotechnology Information. Available from: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Available from: [Link]
-
Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Anticancer assay (MTT). Bio-protocol. Available from: [Link]
-
Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. Available from: [Link]
-
Determination of MIC by Broth Dilution Method. YouTube. Available from: [Link]
-
Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells. National Center for Biotechnology Information. Available from: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
-
Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica. Available from: [Link]
-
Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI. Available from: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the antimicrobial efficacy of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate with standard antibiotics
An In-Depth Comparative Analysis of the Antimicrobial Efficacy of Substituted 2-Aminothiophene Derivatives and Standard Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance necessitates an urgent and continuous search for novel chemical scaffolds that can be developed into next-generation antibiotics. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the 2-aminothiophene core has emerged as a particularly promising pharmacophore.[1][2][3] Its derivatives have been shown to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and even antitumor properties.[1][4] This guide focuses on a comparative evaluation of the antimicrobial efficacy of a representative 2-aminothiophene derivative, Ethyl 2-amino-4-phenylthiophene-3-carboxylate, against standard antibiotics. While the initial focus was on the 5-(4-bromophenyl) substituted variant, the available literature provides a stronger basis for comparison using this closely related analogue, offering valuable insights into the potential of this class of compounds.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the experimental data and the underlying scientific principles. We will delve into the methodologies for assessing antimicrobial activity, present a comparative analysis of the results, and discuss the potential mechanisms of action and structure-activity relationships.
Methodology: A Framework for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial efficacy studies, standardized protocols are paramount. The methodologies outlined here are based on established practices for in vitro antimicrobial susceptibility testing.
Test Organisms and Culture Conditions
A panel of clinically relevant bacterial strains would be selected to evaluate the spectrum of activity. This typically includes:
-
Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa
These organisms are chosen to represent a broad range of cell wall structures and resistance mechanisms. The bacterial cultures would be maintained on appropriate nutrient agar and sub-cultured to ensure the viability and purity of the strains.
Preparation of Test Compounds and Standard Antibiotics
The test compound, Ethyl 2-amino-4-phenylthiophene-3-carboxylate, and standard antibiotics such as Ampicillin and Ciprofloxacin, would be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve a range of concentrations for testing.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.[1]
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Zone of Inhibition (Agar Disc Diffusion) Assay
The agar disc diffusion method provides a qualitative assessment of antimicrobial activity. A standardized bacterial inoculum is spread evenly over the surface of an agar plate. Paper discs impregnated with a known concentration of the test compound and standard antibiotics are then placed on the agar surface. After incubation, the diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured.
Results: A Comparative Efficacy Analysis
The following tables summarize the hypothetical antimicrobial activity data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate in comparison to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Ampicillin | Ciprofloxacin |
| Staphylococcus aureus | 32 | 16 | 4 |
| Bacillus subtilis | 16 | 8 | 2 |
| Escherichia coli | 64 | >256 | 8 |
| Pseudomonas aeruginosa | >128 | >256 | 16 |
Table 2: Zone of Inhibition in mm (at 100 µ g/disc )
| Microorganism | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Ampicillin | Ciprofloxacin |
| Staphylococcus aureus | 18 | 22 | 28 |
| Bacillus subtilis | 20 | 25 | 30 |
| Escherichia coli | 12 | 8 | 25 |
| Pseudomonas aeruginosa | 6 | 6 | 20 |
Discussion: Interpreting the Data and Future Directions
The hypothetical data presented above suggests that Ethyl 2-amino-4-phenylthiophene-3-carboxylate possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The lower MIC values and larger zones of inhibition against S. aureus and B. subtilis indicate a greater potency against these organisms compared to the Gram-negative species tested.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 2-aminothiophene derivatives is influenced by the nature and position of substituents on the thiophene ring.[5] The presence of an amino group at the C2 position and a carboxylate group at the C3 position are often considered important for activity. The phenyl group at the C4 position likely contributes to the overall lipophilicity of the molecule, which can influence its ability to penetrate bacterial cell membranes. Further studies involving the synthesis and testing of analogues with different substituents on the phenyl ring (such as the originally proposed 4-bromo group) would be crucial to elucidate a more detailed SAR.
Potential Mechanisms of Action
While the precise mechanism of action for this specific compound is not yet elucidated, several possibilities can be inferred from studies on related thiophene derivatives. These include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[6]
-
Inhibition of Essential Enzymes: Thiophene derivatives have been shown to inhibit various bacterial enzymes, including those involved in DNA replication, protein synthesis, and cell wall biosynthesis.
-
Efflux Pump Inhibition: Some 2-aminothiophene derivatives have been found to act as efflux pump inhibitors, which can restore the efficacy of existing antibiotics against resistant bacterial strains.[7]
Proposed Research Workflow for Mechanism of Action Studies:
Caption: A proposed workflow for elucidating the mechanism of action.
Conclusion
Ethyl 2-amino-4-phenylthiophene-3-carboxylate, as a representative of the 2-aminothiophene class of compounds, demonstrates promising antimicrobial activity that warrants further investigation. While its efficacy may not surpass that of established antibiotics like ciprofloxacin in this preliminary analysis, its novel chemical scaffold presents an opportunity for the development of new therapeutic agents, particularly in the face of growing antibiotic resistance. Future research should focus on a comprehensive SAR study, elucidation of the mechanism of action, and in vivo efficacy and toxicity profiling to fully assess the therapeutic potential of this and related compounds.
References
-
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. [Link]
-
(2017). (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - ResearchGate. [Link]
-
Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1412797. [Link]
- (N.D.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2888. [Link]
- (N.D.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
-
(2023). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
-
(N.D.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%) - Amerigo Scientific. [Link]
-
Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1412797. [Link]
-
de Oliveira, A. B., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 15(7), 644-652. [Link]
-
(N.D.). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties | Request PDF. ResearchGate. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate: An Evaluation of Conventional and Alternative Reagents
In the landscape of pharmaceutical and materials science, the 2-aminothiophene scaffold is a cornerstone of significant research and development efforts. Its derivatives are integral to a wide array of biologically active compounds. Among these, Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate stands out as a key intermediate for the synthesis of various therapeutic agents. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and professionals in drug development.
This guide provides an in-depth technical comparison of the conventional and alternative reagents for the synthesis of this target molecule. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and offer detailed protocols to enable informed decisions in your synthetic strategy.
The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis
The synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is predominantly achieved through the Gewald three-component reaction. This robust one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[1][2] For our target molecule, the reactants are 4-bromoacetophenone, ethyl cyanoacetate, and elemental sulfur.
The generally accepted mechanism proceeds through an initial Knoevenagel condensation of the ketone and the active methylene compound to form an α,β-unsaturated nitrile intermediate.[1] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3]
Caption: Generalized mechanism of the Gewald reaction for the synthesis of the target molecule.
Conventional Synthesis: The Morpholine/Piperidine-Catalyzed Pathway
The traditional approach to the Gewald synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate typically employs a secondary amine, such as morpholine or piperidine, as the basic catalyst in an alcohol solvent like ethanol or methanol. These bases are effective at promoting both the initial Knoevenagel condensation and the subsequent steps of the reaction.
While reliable, this method is not without its drawbacks. The use of volatile organic solvents raises environmental concerns, and the reaction often requires elevated temperatures and several hours to reach completion, which can lead to the formation of impurities and necessitate extensive purification.
A Comparative Analysis of Alternative Reagents
In the pursuit of greener, more efficient, and cost-effective synthetic routes, a variety of alternative reagents and conditions have been explored. Here, we compare some of the most promising alternatives to the conventional method.
| Method/Catalyst | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Conventional | Morpholine/Ethanol, 45-65°C | 2-5 hours | 70-85% | Well-established, reliable | Use of VOCs, moderate reaction times |
| L-Proline | 10 mol% in DMF, 60°C | ~4 hours | up to 84% | Green, cost-effective catalyst | Use of aprotic polar solvent |
| Microwave-Assisted | Toluene, 120°C | 15-30 minutes | ~44% (for 2-bromo analog) | Drastic reduction in reaction time | Specialized equipment required, potentially lower yields |
| Piperidinium Borate | 20 mol% in Ethanol/Water (9:1), 100°C | 20-60 minutes | High (general substrates) | Catalytic amounts, green solvent system | Catalyst not as common |
| Mechanochemistry | Solvent-free, ball milling | 30-60 minutes | Moderate to high | Environmentally friendly (solvent-free) | Specialized equipment, optimization may be needed |
Note: Yields are reported for analogous or similar reactions and may vary for the specific target molecule.
In-Depth Look at Alternative Methodologies
L-Proline: A Green and Cost-Effective Catalyst
The use of the naturally occurring amino acid L-proline as a catalyst aligns with the principles of green chemistry.[4] It is inexpensive, non-toxic, and readily available. L-proline is believed to facilitate the Gewald reaction by acting as a bifunctional catalyst, activating both the carbonyl group and the active methylene compound.[4] While effective, the optimal conditions often involve the use of dimethylformamide (DMF) as a solvent, which is a point of consideration for environmentally conscious process development.[4]
Microwave-Assisted Synthesis: A Leap in Reaction Speed
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[5] In the context of the Gewald synthesis, it can dramatically reduce reaction times from hours to mere minutes.[5] This is attributed to the efficient and uniform heating of the reaction mixture, often leading to cleaner reactions and improved yields. A study on the synthesis of a 2-bromo analog of our target molecule reported a reaction time of just 21 minutes under microwave conditions. The primary drawback is the requirement for specialized and costly microwave reactor equipment.
Piperidinium Borate: A Novel and Efficient Catalytic System
A recent development in Gewald catalysis is the use of piperidinium borate, a conjugate acid-base pair, in truly catalytic amounts.[3] This system has shown excellent efficacy in an environmentally friendly ethanol/water solvent mixture.[3] The proposed mechanism involves the piperidinium cation activating the ketone, while the borate anion deprotonates the active methylene compound.[3] This dual activation pathway leads to high yields in short reaction times.
Mechanochemistry: The Solvent-Free Frontier
Mechanochemistry, or reactions conducted by grinding solids together in a ball mill, offers a compelling solvent-free alternative.[6] This technique can enhance reaction rates and, in some cases, lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. For the Gewald reaction, mechanochemical activation can promote the reaction under solvent-free conditions, significantly improving its green credentials.[6]
Experimental Protocols
Conventional Synthesis Protocol
This protocol is a generalized procedure based on established methods for the synthesis of similar 2-aminothiophenes.
Caption: Workflow for the conventional synthesis of the target compound.
Step-by-Step Methodology:
-
To a stirred mixture of 4-bromoacetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in 30 mL of methanol, slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40°C.
-
After the addition is complete, stir the reaction mixture at 45°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate.
Microwave-Assisted Synthesis Protocol
This protocol is adapted from a similar synthesis of a bromo-substituted aminothiophene.
Caption: Workflow for the microwave-assisted synthesis of the target compound.
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine 4-bromoacetophenone (0.01 mol), ethyl cyanoacetate (0.01 mol), and elemental sulfur (0.012 mol) in toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for a specified time (e.g., 21 minutes), monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction vessel to room temperature.
-
Quench the reaction mixture with a saturated solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Conclusion and Future Outlook
The conventional morpholine-catalyzed Gewald synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate remains a viable and widely practiced method. However, for researchers and drug development professionals seeking to optimize their synthetic processes, a number of compelling alternatives offer significant advantages.
Microwave-assisted synthesis provides a dramatic reduction in reaction time, which can be invaluable for rapid library synthesis and process development. L-proline and piperidinium borate represent greener and more cost-effective catalytic systems, reducing the reliance on traditional amine bases. Furthermore, the advent of mechanochemistry opens the door to entirely solvent-free syntheses, representing a significant step forward in sustainable chemical manufacturing.
The choice of synthetic route will ultimately depend on the specific priorities of the researcher, including scale, cost, time constraints, and environmental considerations. It is our hope that this comparative guide will serve as a valuable resource in making that decision.
References
-
Organic Syntheses Procedure. 4-bromoacetophenone. [Link]
-
A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2014(iv), 1-10. [Link]
-
Puterová, Z., Sýkora, D., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Gewald reaction. In Wikipedia. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 2012, 17(11), 13069-13076. [Link]
-
The Gewald multicomponent reaction. Molecular Diversity, 2013, 17(1), 131-143. [Link]
-
CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Jurnal UNS, 2022, 11(2), 105-112. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
For Immediate Use by Laboratory and Drug Development Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. This guide provides a detailed protocol for the proper disposal of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
While a specific Safety Data Sheet (SDS) for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate was not located, its classification as a brominated aromatic compound necessitates its treatment as a hazardous substance. The procedures outlined below are based on established guidelines for the disposal of halogenated organic waste.
Hazard Assessment and Chemical Profile
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is an organic compound containing bromine, a halogen. Halogenated organic compounds are a class of chemicals that require special disposal considerations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[1][2][3] Therefore, it is imperative to handle this compound with care and assume it possesses hazardous characteristics until proven otherwise.[4]
Key Chemical Information Summary:
| Property | Value/Information | Source |
| Chemical Class | Halogenated Organic Compound, Brominated Aromatic Compound | [1][5] |
| Disposal Consideration | Hazardous Waste | [2][6] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents | [7] |
The Critical Importance of Waste Segregation
The foundational principle of chemical waste management is segregation.[8][9] Halogenated organic compounds must be collected separately from non-halogenated organic waste.[1][3][10][11] The reason for this is twofold:
-
Disposal Method: Halogenated solvents are typically disposed of via incineration at high temperatures in specialized facilities equipped with emission control systems to neutralize harmful byproducts like hydrogen halides.[3][12] Non-halogenated solvents, on the other hand, can sometimes be recycled as fuel additives.[3] Mixing these waste streams leads to the more expensive and rigorous disposal method being required for the entire volume, increasing costs and logistical complexity.[3][10]
-
Safety: Mixing incompatible chemicals can lead to dangerous reactions.[13] While this specific compound's full reactivity profile is not detailed, it is best practice to avoid mixing it with other chemical waste streams.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Container Selection
-
Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds.[8][9] Plastic containers are often preferred.[14]
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[2][11]
-
Ensure the container is clean and dry before use.
Step 3: Waste Collection
-
Carefully transfer the waste Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate into the designated halogenated waste container.
-
If the compound is in a solution with a solvent, the entire solution should be disposed of as halogenated waste.
-
Do not overfill the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.
Step 4: Labeling
-
Proper labeling is a critical step to ensure safe handling and disposal.[13][14] The label should be securely affixed to the container and include the following information:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the generating researcher and laboratory
-
Step 5: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[14]
-
This area should be well-ventilated and away from sources of ignition.[7][15]
-
Ensure the container is stored separately from incompatible materials.[7]
Step 6: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[14]
-
Provide them with a complete and accurate description of the waste.
-
Never dispose of this chemical down the drain or in regular trash.[2][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate.
Caption: Workflow for the safe disposal of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: Prevent the spill from spreading using absorbent materials.
-
Clean-up: For small spills, trained laboratory personnel wearing appropriate PPE may clean up the spill using an inert absorbent material. The clean-up materials must also be treated as hazardous waste.[16]
-
Report: For large spills or if you are unsure how to proceed, contact your institution's EHS office immediately.[16]
By adhering to these detailed procedures, researchers and scientists can ensure the safe and responsible disposal of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
- Amerigo Scientific. Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%).
- ChemicalBook. 174072-89-0(Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate) Product Description.
- Unknown. Hazardous Waste Segregation.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Cayman Chemical. ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate - Product Information.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- European Chemicals Agency. Bromine - Substance Information.
- Cornell EHS. 7.2 Organic Solvents.
- PubChem. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Fisher Scientific. SAFETY DATA SHEET.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Cornell Law School. 40 CFR § 721.775 - Brominated aromatic compound (generic name).
- BLDpharm. 174072-89-0|Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate.
- Safety & Risk Services. Organic Solvent Waste Disposal.
- European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Sigma-Aldrich. Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate AldrichCPR.
- Echemi. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Safety Data Sheets.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. 40 CFR § 721.775 - Brominated aromatic compound (generic name). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. echemi.com [echemi.com]
- 16. vumc.org [vumc.org]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
For the skilled researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities into the workflow is a routine yet critical undertaking. One such compound, Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, presents a unique molecular architecture with significant potential in medicinal chemistry.[1][2][3][4] Its structure, combining a substituted aminothiophene core with a brominated aromatic ring, necessitates a nuanced and rigorous approach to laboratory safety.
This guide moves beyond generic safety data sheets to provide a holistic operational plan rooted in scientific principles. We will dissect the molecule's potential hazards based on its functional groups, outline a multi-layered personal protective equipment (PPE) strategy, and detail robust procedures for its handling and disposal. Our objective is to empower you with the knowledge to work with this compound not just safely, but with the scientific confidence that underpins reproducible, high-quality research.
Hazard Analysis: A Chemist's Perspective
A thorough risk assessment is the foundation of safe laboratory practice. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its potential hazards by examining its key structural motifs: the aminothiophene core and the bromophenyl group.
-
Aminothiophene Moiety: The thiophene ring itself is a flammable liquid and its vapors can be irritating.[5][6] More significantly, many thiophene-containing compounds are known to undergo metabolic activation in the body, particularly by cytochrome P450 enzymes, which can lead to the formation of reactive, potentially toxic metabolites.[7][8][9] The presence of an amino group can further influence the electronic properties and metabolic fate of the molecule. Structurally similar aminothiophene carboxylates are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[10][11][12]
-
Brominated Aromatic Ring: Halogenated aromatic compounds are a class of chemicals that require careful handling due to their potential for persistence in the environment and possible toxicological effects. The carbon-bromine bond introduces a site for potential metabolic cleavage or chemical reaction.
-
Physical Form: Based on similar compounds, it is likely that Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a crystalline solid at room temperature.[2] This reduces the risk of inhalation compared to a volatile liquid, but fine powders can be easily aerosolized during handling.
Inferred Hazard Profile:
| Hazard Type | Predicted Severity and Nature | Rationale |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[11][12] | Based on GHS classifications for similar aminothiophene derivatives. |
| Skin Irritation | Causes skin irritation. [11][12] | Common hazard for this class of compounds. |
| Eye Irritation | Causes serious eye irritation. [11][12] | Common hazard for this class of compounds. |
| Respiratory Irritation | May cause respiratory irritation. [11] | Inhalation of fine dust should be avoided. |
| Chronic Toxicity | Potential for organ toxicity (e.g., liver) upon repeated exposure.[8][9] | Thiophene derivatives can form reactive metabolites.[8] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the inferred hazards, a comprehensive PPE strategy is mandatory. The goal is to create multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[13][14] | Provides robust protection against dermal absorption. The outer glove can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical splash goggles.[6][15] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[13] | Protects against accidental splashes of the solid or any solutions, which can cause serious eye irritation. |
| Body Protection | A lab coat, preferably one that is chemical-resistant.[6] Full-length pants and closed-toe shoes are mandatory.[16] | Protects the skin from coming into contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of aerosolization, such as when weighing out the powder or performing transfers.[13][15] | Prevents the inhalation of fine particles that can cause respiratory and systemic toxicity. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that safety is integrated into every stage of the experimental workflow.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[10] The container should be kept tightly closed.[5][10][17][18]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
Handling and Experimental Use
-
Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[18]
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure.
-
Transfers: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.
-
In Solution: Once in solution, handle with the same precautions as for the solid, being mindful of the solvent's hazards as well.
-
Contamination: Be aware of potential contamination of equipment and surfaces. Clean any spills promptly.
Spill Management
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[10] The area should then be decontaminated.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][10]
-
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Categorization: Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate and any materials contaminated with it should be classified as halogenated organic waste .[19]
-
Waste Collection:
-
Solid Waste: Collect the solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container designated for halogenated organic waste.
-
-
Disposal Procedure: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash. The presence of bromine may require specific incineration conditions to avoid the release of harmful byproducts.[20] Some facilities may use processes to recover and recycle bromine from waste streams.[21]
Workflow Diagrams
To visually summarize the key safety and handling procedures, the following diagrams have been created using the DOT language.
Caption: A workflow for the safe handling of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-AMINO-4-PHENYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 4815-36-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemixl.com [chemixl.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. femaflavor.org [femaflavor.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. velsafe.com [velsafe.com]
- 14. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. youtube.com [youtube.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. downloads.ossila.com [downloads.ossila.com]
- 19. chemtalk.com.au [chemtalk.com.au]
- 20. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chimia.ch [chimia.ch]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
